molecular formula C11H21NO11S3 B091262 Glucocheirolin CAS No. 15592-36-6

Glucocheirolin

Katalognummer: B091262
CAS-Nummer: 15592-36-6
Molekulargewicht: 439.5 g/mol
InChI-Schlüssel: OFKKQTQFWWIRBD-ZHVGPZTNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glucocheirolin is an alkylglucosinolate, a class of sulfur-rich anionic secondary metabolites found in plants of the Brassicaceae family, such as mustards, turnips, and cauliflowers . In plants, glucosinolates like this compound function as part of the "mustard bomb" defense system. They are stored separately from the endogenous enzyme myrosinase and, upon tissue damage from herbivory or pathogenesis, are hydrolyzed into a spectrum of bioactive degradation products, including isothiocyanates, thiocyanates, and nitriles . This defensive role is the basis for its research value. The primary scientific interest in this compound lies in the biological activities of its hydrolysis products, particularly their antimicrobial potential . Research indicates that these compounds can exert allelopathic, antiparasitic, and antimicrobial effects, making them a subject of investigation in the fight against antimicrobial resistance . A 2025 study on mustard seeds further highlighted the significant research potential of this compound, demonstrating that its levels are markedly elevated during seed germination. The study also associated germinated samples, enriched with this compound and other metabolites, with potent quorum sensing (QS) inhibitory effects . QS is a bacterial cell-cell communication system that regulates virulence and biofilm formation; disrupting it is a promising strategy for mitigating bacterial pathogenicity without inducing the high selection pressure of conventional antibiotics . Consequently, this compound is a relevant compound for research in plant-pathogen interactions, food science for its role in the pungency and flavor of Brassica vegetables, and the discovery of novel anti-virulence agents to combat drug-resistant bacterial infections .

Eigenschaften

CAS-Nummer

15592-36-6

Molekularformel

C11H21NO11S3

Molekulargewicht

439.5 g/mol

IUPAC-Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfonyl-N-sulfooxybutanimidothioate

InChI

InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/t6-,8-,9+,10-,11+/m1/s1

InChI-Schlüssel

OFKKQTQFWWIRBD-ZHVGPZTNSA-N

Isomerische SMILES

CS(=O)(=O)CCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Kanonische SMILES

CS(=O)(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Andere CAS-Nummern

15592-36-6

Herkunft des Produkts

United States

Foundational & Exploratory

Glucocheirolin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a naturally occurring glucosinolate found in a variety of cruciferous vegetables, including those from the Brassicaceae family. Glucosinolates are sulfur-containing secondary metabolites that, upon enzymatic hydrolysis by myrosinase, yield isothiocyanates, compounds recognized for their potential health benefits, including anticarcinogenic and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound, intended to support research and development in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound, systematically named [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfonyl-N-sulfooxybutanimidothioate, is characterized by a β-D-thioglucose group, a sulfonated oxime moiety, and a side chain derived from the amino acid methionine.[1][2] The defining feature of its side chain is a 3-(methylsulfonyl)propyl group.[3]

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its isolation, characterization, and formulation in research and potential therapeutic applications.

PropertyValueSource
Molecular Formula C11H21NO11S3[1]
Molecular Weight 439.5 g/mol [1]
Exact Mass 439.02767401 Da
IUPAC Name [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfonyl-N-sulfooxybutanimidothioate
CAS Number 554-86-9
Physical State Solid
Melting Point 168 °C
Solubility Soluble in water
XLogP3 -2.1
Spectroscopic Properties

The structural elucidation of this compound relies on various spectroscopic techniques. While specific spectral data can vary slightly based on the solvent and instrumentation, the following provides an overview of the expected spectroscopic characteristics.

TechniqueExpected Characteristics
¹H NMR Characteristic signals for the anomeric proton of the glucose unit, protons of the glucopyranosyl ring, and protons of the 3-(methylsulfonyl)propyl side chain.
¹³C NMR Resonances corresponding to the carbons of the glucose moiety, the thiohydroximate carbon, and the carbons of the aliphatic side chain, including the methylsulfonyl group.
Mass Spectrometry (MS) In negative ion mode, common fragment ions for glucosinolates are observed, including m/z 97 (HSO₄⁻), m/z 195 (thioglucose anion), and m/z 259 (desulfo-glucosinolate fragment). The specific molecular ion [M-H]⁻ at m/z 438.02 is also expected.

Experimental Protocols

Extraction and Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of this compound from plant material, adapted from established procedures for glucosinolate analysis.

Workflow for this compound Extraction and HPLC Analysis

start Plant Material (Lyophilized & Ground) extraction Extraction with 70% Methanol (B129727) (70°C, 20 min) start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant ion_exchange Anion Exchange Chromatography (DEAE-Sephadex A-25) supernatant->ion_exchange desulfation On-column Desulfation (Sulfatase, overnight) ion_exchange->desulfation elution Elution with Water desulfation->elution hplc HPLC Analysis (C18 column, UV detection at 229 nm) elution->hplc quantification Quantification against Standard Curve hplc->quantification

Caption: Workflow for the extraction and analysis of this compound.

Methodology:

  • Sample Preparation: Lyophilize fresh plant material and grind to a fine powder.

  • Extraction: Extract a known weight of the powdered sample with 70% methanol at 70°C for 20 minutes to inactivate myrosinase.

  • Purification: Centrifuge the extract and load the supernatant onto a DEAE-Sephadex A-25 anion exchange column.

  • Desulfation: Wash the column and then apply a purified sulfatase solution. Allow the desulfation reaction to proceed overnight at room temperature.

  • Elution: Elute the desulfo-glucosinolates with deionized water.

  • HPLC Analysis: Analyze the eluate using a reverse-phase HPLC system with a C18 column. Use a water/acetonitrile gradient for separation and detect the desulfo-glucosinolates at 229 nm.

  • Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve prepared with a known glucosinolate standard (e.g., sinigrin).

In Vitro Anticancer Activity Assessment: MTT Assay

The anticancer potential of this compound's hydrolysis product, 3-(methylsulfonyl)propyl isothiocyanate, can be evaluated using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.

Workflow for MTT Assay

start Seed Cancer Cells in 96-well plate treatment Treat with Isothiocyanate (various concentrations) start->treatment incubation1 Incubate (24-72 h) treatment->incubation1 mtt_addition Add MTT Reagent incubation1->mtt_addition incubation2 Incubate (2-4 h) mtt_addition->incubation2 solubilization Add Solubilization Solution (e.g., DMSO) incubation2->solubilization measurement Measure Absorbance (570 nm) solubilization->measurement analysis Calculate Cell Viability & IC50 Value measurement->analysis

Caption: Workflow for determining anticancer activity using the MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., human colon cancer cell line HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 3-(methylsulfonyl)propyl isothiocyanate. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

The antimicrobial activity of 3-(methylsulfonyl)propyl isothiocyanate can be determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Workflow for Broth Microdilution Assay

start Prepare Serial Dilutions of Isothiocyanate inoculation Inoculate with Microbial Suspension (e.g., E. coli, S. aureus) start->inoculation incubation Incubate (16-24 h) inoculation->incubation observation Visually Inspect for Growth incubation->observation mic_determination Determine MIC (Lowest concentration with no visible growth) observation->mic_determination

Caption: Workflow for determining antimicrobial activity via broth microdilution.

Methodology:

  • Preparation of Test Compound: Prepare a stock solution of 3-(methylsulfonyl)propyl isothiocyanate and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the isothiocyanate that completely inhibits visible growth.

Biological Activity and Signaling Pathways

Glucosinolates like this compound are biologically inactive until they are hydrolyzed by the enzyme myrosinase into isothiocyanates. The resulting 3-(methylsulfonyl)propyl isothiocyanate is the bioactive compound responsible for the observed anticancer and antimicrobial effects.

Simplified Glucosinolate Bioactivation Pathway

This compound This compound myrosinase Myrosinase (enzyme) This compound->myrosinase isothiocyanate 3-(methylsulfonyl)propyl Isothiocyanate (Bioactive) myrosinase->isothiocyanate Hydrolysis anticancer Anticancer Activity (Apoptosis, Cell Cycle Arrest) isothiocyanate->anticancer antimicrobial Antimicrobial Activity (Inhibition of Growth) isothiocyanate->antimicrobial

References

An In-depth Technical Guide to the Glucocheirolin Biosynthesis Pathway in Brassica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocheirolin, a prominent aliphatic glucosinolate in many Brassica species, is a precursor to the bioactive isothiocyanate cheirolin, which has garnered interest for its potential therapeutic properties. Understanding the intricate biosynthesis of this compound is paramount for its targeted production and exploitation in pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its genetic regulation, and detailed methodologies for its analysis. The pathway involves three key stages: methionine chain elongation, core glucosinolate structure formation, and side-chain modification. This guide delves into the specific enzymes and genes governing each step, presents quantitative data on this compound content across various Brassica species, and offers detailed experimental protocols for extraction, quantification, and gene expression analysis. Furthermore, signaling pathways and key regulatory networks are visualized to provide a holistic understanding of this compound metabolism.

Introduction to this compound and its Significance

Glucosinolates (GSLs) are a class of sulfur- and nitrogen-containing secondary metabolites characteristic of the order Brassicales, which includes the agriculturally significant Brassica genus (e.g., broccoli, cabbage, and rapeseed).[1] Upon tissue damage, GSLs are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates (ITCs), which are implicated in plant defense and have been shown to possess anticarcinogenic properties in humans.[1][2]

This compound, or 3-(methylsulfinyl)propyl glucosinolate, is an aliphatic GSL derived from the amino acid methionine. Its hydrolysis product, cheirolin, has demonstrated potential as a therapeutic agent. A thorough understanding of the this compound biosynthetic pathway is crucial for metabolic engineering strategies aimed at enhancing its production in Brassica crops for drug development and nutritional improvement.

The this compound Biosynthesis Pathway

The biosynthesis of this compound, like other aliphatic glucosinolates, is a multi-step process that can be divided into three main stages:

  • Chain Elongation of the Precursor Amino Acid (Methionine): The carbon chain of methionine is extended by one or more methylene (B1212753) groups.

  • Formation of the Core Glucosinolate Structure: The modified amino acid is converted into the characteristic glucosinolate structure.

  • Secondary Side-Chain Modifications: The side chain of the core glucosinolate is further modified to produce the final this compound molecule.

Step 1: Methionine Chain Elongation

The initial step involves the extension of the methionine side chain. This is a cyclical process analogous to the first steps of leucine (B10760876) biosynthesis. The key enzymes in this stage are encoded by the Methylthioalkylmalate Synthase (MAM) genes.[3] The cycle consists of three enzymatic reactions:

  • Condensation: Catalyzed by MAM synthases.

  • Isomerization: Catalyzed by an isomerase.

  • Oxidative Decarboxylation: Catalyzed by a dehydrogenase.

For this compound, which has a C3 side chain, methionine undergoes one round of chain elongation to form dihomomethionine. The MAM1 gene is primarily responsible for the production of short-chain aliphatic glucosinolates.[4]

Step 2: Formation of the Core Glucosinolate Structure

The elongated methionine derivative, dihomomethionine, is then converted into the core glucosinolate structure through a series of reactions catalyzed by several enzymes:

  • Conversion to Aldoxime: Cytochrome P450 monooxygenases of the CYP79 family, specifically CYP79F1 and CYP79F2, catalyze the conversion of the amino acid to an aldoxime. CYP79F1 is involved in the biosynthesis of both short- and long-chain aliphatic glucosinolates, while CYP79F2 is more specific to long-chain aliphatic glucosinolates.

  • Conversion to Thiohydroximic Acid: The aldoxime is converted to a thiohydroximic acid intermediate by another cytochrome P450, CYP83A1.

  • S-Glucosylation: A UDP-glucosyltransferase (UGT74B1) adds a glucose moiety to the thiohydroximic acid, forming a desulfoglucosinolate.

  • Sulfation: A sulfotransferase (SOT) catalyzes the final step of core structure formation by adding a sulfate (B86663) group, yielding the parent glucosinolate, in this case, 3-(methylthio)propyl glucosinolate (glucoiberin).

Step 3: Side-Chain Modification

The final step in this compound biosynthesis is the S-oxygenation of glucoiberin (B1241102). This reaction is catalyzed by a flavin-monooxygenase, specifically a member of the GS-OX family, such as GS-OX1. This enzyme oxidizes the methylthio group of glucoiberin to a methylsulfinyl group, resulting in the formation of this compound.

Glucocheirolin_Biosynthesis cluster_0 Chain Elongation cluster_1 Core Structure Formation cluster_2 Side-Chain Modification Methionine Methionine Dihomomethionine Dihomomethionine Methionine->Dihomomethionine Chain Elongation Aldoxime 3-(Methylthio)propylaldoxime Dihomomethionine->Aldoxime Thiohydroximic_acid Thiohydroximic acid intermediate Aldoxime->Thiohydroximic_acid Desulfoglucosinolate Desulfo-glucoiberin Thiohydroximic_acid->Desulfoglucosinolate Glucoiberin Glucoiberin (3-methylthiopropyl GSL) Desulfoglucosinolate->Glucoiberin This compound This compound (3-methylsulfinylpropyl GSL) Glucoiberin->this compound MAM MAM1 MAM->Methionine CYP79F1 CYP79F1 CYP79F1->Dihomomethionine CYP83A1 CYP83A1 CYP83A1->Aldoxime GGP1_SUR1 GGP1, SUR1 GGP1_SUR1->Aldoxime UGT74B1 UGT74B1 UGT74B1->Thiohydroximic_acid SOT SOT SOT->Desulfoglucosinolate GS_OX1 GS-OX1 GS_OX1->Glucoiberin

Caption: this compound biosynthesis pathway in Brassica.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level by a network of transcription factors (TFs). The key regulators of aliphatic glucosinolate biosynthesis are members of the R2R3-MYB family of transcription factors.

  • MYB28 and MYB29: These are the primary positive regulators of aliphatic glucosinolate biosynthesis. They activate the expression of several biosynthetic genes, including those involved in chain elongation (MAM) and core structure formation (CYP79F1, CYP83A1).

  • MYB76: This TF also plays a role in regulating aliphatic glucosinolate biosynthesis, although its effect is generally considered to be weaker than that of MYB28 and MYB29.

The expression of these MYB genes is, in turn, influenced by various developmental and environmental cues, including phytohormones.

Signaling Pathways Modulating this compound Biosynthesis

Several signaling pathways are known to influence glucosinolate biosynthesis, with the jasmonate signaling pathway being one of the most prominent.

  • Jasmonate (JA) Signaling: Jasmonic acid and its derivatives are plant hormones that play a crucial role in defense responses against herbivores and pathogens. JA signaling positively regulates the expression of MYB28 and MYB29, thereby upregulating the entire aliphatic glucosinolate biosynthetic pathway and leading to increased accumulation of this compound. This response is part of the plant's induced defense mechanism. The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which, in the presence of the active form of jasmonate (JA-isoleucine), targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation. The degradation of JAZ proteins releases the MYC2 transcription factor, which in turn activates the expression of downstream genes, including the MYB factors that regulate glucosinolate biosynthesis.

Regulatory_Network Jasmonate Jasmonate Signal (e.g., herbivory) COI1 COI1 Jasmonate->COI1 activates JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses MYB28 MYB28 MYC2->MYB28 activates MYB29 MYB29 MYC2->MYB29 activates Biosynthesis_Genes This compound Biosynthesis Genes (MAM1, CYP79F1, GS-OX1, etc.) MYB28->Biosynthesis_Genes activates MYB29->Biosynthesis_Genes activates This compound This compound Accumulation Biosynthesis_Genes->this compound

Caption: Jasmonate signaling pathway regulating this compound biosynthesis.

Quantitative Data on this compound Content in Brassica

The concentration of this compound varies significantly among different Brassica species and even between cultivars of the same species. Environmental conditions and developmental stage also influence glucosinolate levels. The following table summarizes reported this compound concentrations in various Brassica species.

Brassica SpeciesCultivar/VarietyTissueThis compound Content (µmol/g DW)Reference
Brassica oleracea var. italica (Broccoli)BrigadierFlorets~1.5
Brassica oleracea var. capitata (Cabbage)VariousLeaves8.55–13.5 (total GSLs)
Brassica napus (Rapeseed/Nabicol)VariousLeaves1.2-41.0 (total GSLs)
Brassica juncea (Mustard)VariousLeaves1.20-30.73 (total GSLs)

Note: Data for total glucosinolates (GSLs) are provided where specific this compound data was not available in the cited source. The proportion of this compound can vary within the total GSL content.

Detailed Experimental Protocols

Accurate quantification of this compound and analysis of its biosynthetic gene expression are essential for research and breeding programs.

Glucosinolate Extraction and Quantification by HPLC

This protocol describes a widely used method for the extraction and analysis of glucosinolates as their desulfo-derivatives.

6.1.1. Materials and Reagents

  • Freeze-dried and finely ground plant material

  • 70% (v/v) Methanol (B129727)

  • DEAE-Sephadex A-25

  • Aryl sulfatase (Type H-1 from Helix pomatia)

  • Ultrapure water

  • Acetonitrile (B52724) (HPLC grade)

  • Sinigrin or other glucosinolate standard

6.1.2. Extraction Protocol

  • Weigh approximately 50-100 mg of freeze-dried, ground plant material into a 2 mL microcentrifuge tube.

  • Add 1 mL of 70% methanol and vortex thoroughly.

  • Incubate in a water bath at 70°C for 20 minutes to inactivate myrosinase.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Prepare mini-columns by packing a small amount of glass wool into a Pasteur pipette, followed by a slurry of DEAE-Sephadex A-25.

  • Load the supernatant from the centrifuged sample onto the pre-equilibrated DEAE-Sephadex column.

  • Wash the column with water to remove impurities.

  • Apply 75 µL of purified aryl sulfatase solution to the column and incubate overnight at room temperature to desulfate the glucosinolates.

  • Elute the desulfoglucosinolates from the column with 1-2 mL of ultrapure water.

  • Freeze-dry the eluate and resuspend in a known volume of ultrapure water for HPLC analysis.

6.1.3. HPLC Analysis

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be: 0-1 min, 1.5% B; 1-6 min, 1.5-5% B; 6-8 min, 5-21% B; 8-12 min, 21-29% B; 12-15 min, 29% B; followed by a wash and re-equilibration.

  • Flow Rate: 0.75 mL/min.

  • Detection: UV detector at 229 nm.

  • Quantification: Identify desulfothis compound based on its retention time compared to a standard or published data. Quantify using a calibration curve of a known standard (e.g., desulfosinigrin) and apply a response factor for this compound if available.

HPLC_Workflow Start Plant Tissue Sampling (Freeze-dry & Grind) Extraction Extraction with 70% Methanol (70°C) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Purification Anion-Exchange Chromatography (DEAE-Sephadex) Centrifugation->Purification Desulfation On-Column Desulfation (Aryl Sulfatase) Purification->Desulfation Elution Elution of Desulfo-GSLs Desulfation->Elution Analysis HPLC-UV Analysis (229 nm) Elution->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: Experimental workflow for glucosinolate analysis by HPLC.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of key this compound biosynthetic genes.

6.2.1. Materials and Reagents

  • Plant tissue of interest, flash-frozen in liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit) or TRIzol reagent

  • DNase I

  • cDNA synthesis kit

  • Gene-specific primers for target genes (MAM1, CYP79F1, GS-OX1, MYB28, MYB29) and a reference gene (e.g., Actin or Ubiquitin)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

6.2.2. Protocol

  • RNA Extraction: Extract total RNA from frozen, ground plant tissue following the manufacturer's protocol of the chosen kit or method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR: Set up the qRT-PCR reactions containing cDNA template, forward and reverse primers for the target and reference genes, and SYBR Green master mix. Run the reactions on a real-time PCR cycler.

  • Data Analysis: Calculate the relative expression levels of the target genes using the comparative CT (ΔΔCT) method, normalizing to the expression of the reference gene.

Conclusion

The biosynthesis of this compound in Brassica is a well-defined, yet complex, metabolic pathway that is tightly regulated by a network of genes and signaling molecules. This guide has provided a detailed overview of the enzymatic steps, genetic control, and analytical methodologies pertinent to the study of this compound. For researchers in drug development and crop improvement, this knowledge is foundational for the rational design of strategies to modulate this compound content in Brassica species. Future research may focus on elucidating the finer details of the regulatory network and exploring the metabolic crosstalk between glucosinolate biosynthesis and other pathways to optimize production of this valuable compound.

References

Glucocheirolin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Glucosinolate Glucocheirolin, its Physicochemical Properties, Biological Activity, and Mechanisms of Action.

Introduction

This compound is a naturally occurring glucosinolate found in a variety of cruciferous vegetables, including those from the Brassicaceae family. Like other glucosinolates, this compound itself has limited biological activity. However, upon enzymatic hydrolysis by myrosinase, an enzyme released upon plant tissue damage, it is converted into the isothiocyanate cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate). This bioactive compound is the focus of significant research due to its potential chemopreventive and therapeutic properties. This technical guide provides a comprehensive overview of this compound, its bioactive derivative cheirolin, their mechanisms of action, and relevant experimental protocols for researchers and drug development professionals.

Physicochemical Data

The following table summarizes the key quantitative data for this compound and its commonly available potassium salt.

PropertyThis compoundThis compound Potassium Salt
CAS Number 554-86-9[1]15592-36-6[2][3][4]
Molecular Formula C₁₁H₂₁NO₁₁S₃[5]C₁₁H₂₀KNO₁₁S₃
Molecular Weight 439.5 g/mol 477.57 g/mol

Biological Activity and Mechanism of Action

The primary biological activity associated with this compound stems from its hydrolysis product, cheirolin. Research has indicated that cheirolin exhibits significant biological effects, particularly in the realms of antioxidant response and cancer chemoprevention.

Antioxidant Response Activation

Cheirolin has been identified as a potent inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-dependent antioxidant pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Studies have shown that cheirolin, along with other structurally related isothiocyanates like iberverin and iberin, can significantly induce the nuclear translocation of Nrf2. This translocation leads to the increased expression of downstream antioxidant and detoxifying enzymes, such as heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase (γGCS). The induction of the Nrf2 pathway by cheirolin is suggested to occur via an extracellular signal-regulated kinase (ERK)-dependent signaling pathway.

Antiproliferative and Anticancer Effects

Isothiocyanates, the breakdown products of glucosinolates, are well-documented for their cancer-preventive activities. These compounds can inhibit the proliferation of tumor cells both in laboratory settings and in living organisms by triggering apoptosis (programmed cell death) and causing cell cycle arrest. The antiproliferative activity of the isothiocyanate derived from this compound has been demonstrated in human erythroleukemic K562 cells. These findings suggest that this compound, through its conversion to cheirolin, may serve as a valuable compound in the development of novel cancer prevention and treatment strategies.

Signaling Pathway

The activation of the Nrf2-mediated antioxidant response by cheirolin is a key mechanism of its biological activity. The following diagram illustrates the proposed signaling pathway.

Cheirolin_Nrf2_Pathway Cheirolin Cheirolin ERK ERK Cheirolin->ERK Nrf2 Nrf2 ERK->Nrf2 Phosphorylates Keap1 Keap1 Keap1->Nrf2 Binds and Promotes Ubiquitination Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Proteasome Proteasome Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Gene_Expression Gene Expression (HO-1, γGCS) ARE->Gene_Expression Initiates Transcription

Cheirolin-induced Nrf2 Signaling Pathway

Experimental Protocols

Extraction and Analysis of this compound from Plant Material

This protocol outlines a general method for the extraction and analysis of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation: Freeze-dry fresh plant material and grind it into a fine powder.

  • Extraction:

    • Accurately weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Add 1 mL of 70% methanol (B129727) and vortex thoroughly.

    • Incubate the mixture at 70°C for 15 minutes to inactivate myrosinase.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 1 mL of 70% methanol.

    • Pool the supernatants.

  • Purification (Optional but Recommended):

    • The crude extract can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-100% B; 25-30 min, 100% B; 30-35 min, 100-5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 229 nm.

    • Quantification: Use a certified reference standard of this compound potassium salt to create a calibration curve for accurate quantification.

In Vitro Cytotoxicity Assay of Cheirolin

This protocol describes a general method to assess the cytotoxic effects of cheirolin on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., K562, HeLa, MCF-7) in the appropriate complete growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of cheirolin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the cheirolin stock solution in the cell culture medium to achieve the desired final concentrations. The final solvent concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of cheirolin. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of cheirolin that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

This compound, through its bioactive hydrolysis product cheirolin, presents a promising avenue for research in chemoprevention and antioxidant therapies. The ability of cheirolin to activate the Nrf2 signaling pathway highlights a clear mechanism for its protective effects. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this natural compound. Further in-depth studies are warranted to fully elucidate the specific molecular targets of cheirolin and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Unveiling Glucocheirolin: A Technical Guide to its Discovery, Biosynthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin, a member of the glucosinolate family of secondary metabolites, is a sulfur-containing compound predominantly found in plants of the Brassicaceae family. First identified in wallflower (Erysimum cheiri) seeds, its research history spans over a century, evolving from basic chemical characterization to investigations into its potential as a chemopreventive agent. Upon enzymatic hydrolysis by myrosinase, this compound yields cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), a potent bioactive compound. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and current understanding of the biological activities of this compound and its derivatives, with a focus on its relevance to cancer research and drug development.

Discovery and History

The journey of this compound research began with the isolation of its hydrolysis product, cheirolin. While the initial discovery is attributed to Schneider and Kirmse in 1905 from wallflower seeds, the comprehensive structural elucidation of this compound itself and its synthesis were accomplished in later years. Early research focused on the chemical properties and distribution of this glucosinolate in various Erysimum species. The development of advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), has since enabled more precise quantification and identification of this compound in a wider range of cruciferous vegetables.

Physicochemical Properties and Quantitative Data

This compound is a stable, water-soluble anion. Its structure features a β-D-thioglucose group, a sulfonated oxime moiety, and a characteristic 3-methylsulfonylpropyl side chain. The quantitative distribution of this compound varies significantly among different Brassica species and even between different tissues of the same plant.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₁H₂₀KNO₁₁S₃[1]
Molecular Weight 477.57 g/mol [1]
Appearance Solid[1]
Melting Point 168 °C[1]
CAS Number 15592-36-6[1]

Table 2: Quantitative Analysis of this compound in Various Brassicaceae Vegetables

VegetablePlant PartThis compound Content (µg/g dry weight)Analytical MethodReference
Pak ChoiLeaves15.2 ± 1.8HILIC-MS/MS
Choy SumLeaves8.9 ± 1.1HILIC-MS/MS
Chinese CabbageLeaves12.5 ± 1.5HILIC-MS/MS
CauliflowerFlorets25.6 ± 3.1HILIC-MS/MS
CabbageLeaves18.3 ± 2.2HILIC-MS/MS
BroccoliFlorets31.4 ± 3.8HILIC-MS/MS
Kai LanStems9.7 ± 1.2HILIC-MS/MS
Brussels SproutsBuds45.1 ± 5.4HILIC-MS/MS
Rocket SaladLeaves7.8 ± 0.9HILIC-MS/MS
Daikon RadishRoots5.2 ± 0.6HILIC-MS/MS
Red Cherry RadishRoots6.1 ± 0.7HILIC-MS/MS
WatercressLeaves11.9 ± 1.4HILIC-MS/MS

Biosynthesis of this compound

The biosynthesis of this compound is a complex multi-step process that begins with the amino acid methionine. It follows the general pathway for aliphatic glucosinolates, which can be divided into three main stages: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and side-chain modifications.

Methionine Chain Elongation

The carbon backbone of the 3-methylsulfonylpropyl side chain is derived from methionine through a series of chain elongation cycles. This process involves the sequential action of several enzymes:

  • Branched-chain amino acid aminotransferase (BCAT): Initiates the cycle by converting methionine to its corresponding α-keto acid.

  • Methylthioalkylmalate synthase (MAM): Catalyzes the condensation of the α-keto acid with acetyl-CoA.

  • Isopropylmalate isomerase (IPMI): Isomerizes the resulting malate (B86768) derivative.

  • Isopropylmalate dehydrogenase (IPMDH): Performs an oxidative decarboxylation to yield a chain-elongated α-keto acid.

  • Branched-chain amino acid aminotransferase (BCAT): A subsequent transamination step converts the elongated α-keto acid back to an amino acid, which can then enter the core glucosinolate pathway.

Methionine_Chain_Elongation Methionine Methionine alpha_keto_acid alpha_keto_acid Methionine->alpha_keto_acid BCAT malate_derivative malate_derivative alpha_keto_acid->malate_derivative MAM + Acetyl-CoA isomerized_malate isomerized_malate malate_derivative->isomerized_malate IPMI elongated_alpha_keto_acid elongated_alpha_keto_acid isomerized_malate->elongated_alpha_keto_acid IPMDH Dihomomethionine Dihomomethionine elongated_alpha_keto_acid->Dihomomethionine BCAT

Methionine Chain Elongation Pathway.
Core Glucosinolate Structure Formation

The elongated amino acid, dihomomethionine, is then converted into the core glucosinolate structure through the action of several key enzymes:

  • Cytochrome P450 monooxygenases (CYP79F1): Catalyzes the conversion of the amino acid to an aldoxime.

  • Cytochrome P450 monooxygenases (CYP83A1): Further oxidizes the aldoxime.

  • C-S lyase and Glucosyltransferase: A C-S lyase and a subsequent glucosyltransferase lead to the formation of desulfoglucosinolate.

  • Sulfotransferase: The final step in the core structure formation is the sulfation of the desulfoglucosinolate to yield a methylthioalkyl glucosinolate.

Core_Glucosinolate_Formation Dihomomethionine Dihomomethionine Aldoxime Aldoxime Dihomomethionine->Aldoxime CYP79F1 Oxidized Aldoxime Oxidized Aldoxime Aldoxime->Oxidized Aldoxime CYP83A1 Desulfoglucosinolate Desulfoglucosinolate Oxidized Aldoxime->Desulfoglucosinolate C-S Lyase & Glucosyltransferase Methylthioalkyl\nglucosinolate Methylthioalkyl glucosinolate Desulfoglucosinolate->Methylthioalkyl\nglucosinolate Sulfotransferase Glucocheirolin_Biosynthesis_Pathway cluster_chain_elongation Methionine Chain Elongation cluster_core_formation Core Structure Formation cluster_side_chain_modification Side-Chain Modification Methionine Methionine alpha-Keto Acid alpha-Keto Acid Methionine->alpha-Keto Acid BCAT Malate Derivative Malate Derivative alpha-Keto Acid->Malate Derivative MAM Isomerized Malate Isomerized Malate Malate Derivative->Isomerized Malate IPMI Elongated alpha-Keto Acid Elongated alpha-Keto Acid Isomerized Malate->Elongated alpha-Keto Acid IPMDH Dihomomethionine Dihomomethionine Elongated alpha-Keto Acid->Dihomomethionine BCAT Aldoxime Aldoxime Dihomomethionine->Aldoxime CYP79F1 Oxidized Aldoxime Oxidized Aldoxime Aldoxime->Oxidized Aldoxime CYP83A1 Desulfoglucosinolate Desulfoglucosinolate Oxidized Aldoxime->Desulfoglucosinolate C-S Lyase, Glucosyltransferase 3-Methylthiopropylglucosinolate 3-Methylthiopropylglucosinolate Desulfoglucosinolate->3-Methylthiopropylglucosinolate Sulfotransferase Glucoiberin Glucoiberin 3-Methylthiopropylglucosinolate->Glucoiberin FMOGS-OX This compound This compound Glucoiberin->this compound Putative Monooxygenase Chemical_Synthesis_Workflow ω-Nitroalkyl\nmethylsulfide ω-Nitroalkyl methylsulfide Hydroximoyl\nChloride Hydroximoyl Chloride ω-Nitroalkyl\nmethylsulfide->Hydroximoyl\nChloride Nitronate Chlorination Thiohydroximate Thiohydroximate Hydroximoyl\nChloride->Thiohydroximate Coupling with 1-thio-β-D-glucopyranose Protected\nthis compound Protected This compound Thiohydroximate->Protected\nthis compound O-sulfation This compound This compound Protected\nthis compound->this compound Deprotection Nrf2_Signaling_Pathway Cheirolin Cheirolin Keap1 Keap1 Cheirolin->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nucleus->ARE binds to Antioxidant Gene\nExpression Antioxidant Gene Expression ARE->Antioxidant Gene\nExpression activates Cellular\nProtection Cellular Protection Antioxidant Gene\nExpression->Cellular\nProtection leads to

References

The Role of Glucocheirolin in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucocheirolin, a sulfur-containing secondary metabolite belonging to the glucosinolate family, plays a significant role in the defense mechanisms of various plants, particularly within the Brassicaceae family. Upon tissue damage by herbivores or pathogens, this compound is hydrolyzed by the enzyme myrosinase to produce cheirolin (B1668576), a potent isothiocyanate. This "mustard oil bomb" serves as a powerful chemical deterrent and toxin against a broad spectrum of antagonists. This technical guide provides an in-depth overview of the biosynthesis of this compound, its breakdown, the biological activities of its hydrolysis products, and the signaling pathways that regulate its production. Furthermore, it details experimental protocols for the analysis of this compound and its derivatives, offering a comprehensive resource for researchers in plant science and drug development.

Introduction to the Glucosinolate-Myrosinase System

The glucosinolate-myrosinase system is a classic example of a two-component plant defense mechanism.[1] Glucosinolates, such as this compound, are stored separately from the hydrolytic enzyme myrosinase within the plant cell. When the plant tissue is disrupted, for instance by a chewing insect, the two components come into contact, initiating a rapid chemical defense response.[1] The hydrolysis of glucosinolates releases a variety of bioactive products, primarily isothiocyanates, which are known for their toxicity and deterrence against herbivores and pathogens.[1][2]

This compound: Structure and Distribution

This compound is an alkylglucosinolate characterized by a 3-(methylsulfonyl)propyl side chain. It is notably found in plants of the Erysimum genus, commonly known as wallflowers, as well as in other Brassicaceae species. The concentration of this compound can vary significantly between different plant species and even within different tissues of the same plant, such as roots, leaves, and seeds.

Biosynthesis of this compound

The biosynthesis of this compound, like other aliphatic glucosinolates, originates from the amino acid methionine. The process involves three main stages:

  • Chain Elongation: The carbon chain of methionine is elongated through a series of reactions involving enzymes such as methylthioalkylmalate synthases (MAMs), isopropylmalate isomerases (IPMIs), and isopropylmalate dehydrogenases (IPMDHs).

  • Core Structure Formation: The chain-elongated amino acid is converted into the core glucosinolate structure. This involves the action of cytochrome P450 enzymes (CYP79s and CYP83s), C-S lyases, S-glucosyltransferases, and sulfotransferases.

  • Side Chain Modification: The final step involves modifications to the side chain, which in the case of this compound, includes oxidation to form the methylsulfonyl group.

The entire biosynthetic pathway is a complex and highly regulated process, ensuring that these defense compounds are produced when and where they are needed.

Glucocheirolin_Biosynthesis Methionine Methionine ChainElongation Chain Elongation (MAM, IPMI, IPMDH) Methionine->ChainElongation Dihomomethionine Dihomomethionine ChainElongation->Dihomomethionine CoreStructure Core Glucosinolate Structure Formation (CYP79F1, CYP83A1, etc.) Dihomomethionine->CoreStructure Glucoerucin Glucoerucin CoreStructure->Glucoerucin SideChainOxidation Side-Chain Oxidation Glucoerucin->SideChainOxidation This compound This compound SideChainOxidation->this compound

Myrosinase-Catalyzed Hydrolysis of this compound

When plant tissue is damaged, myrosinase rapidly hydrolyzes the thioglucosidic bond in this compound. This releases an unstable aglycone, which then spontaneously rearranges to form cheirolin, a volatile and highly reactive isothiocyanate. The efficiency of this reaction is a critical factor in the effectiveness of the plant's defense response.

Glucocheirolin_Hydrolysis This compound This compound Myrosinase Myrosinase (Tissue Damage) This compound->Myrosinase UnstableAglycone Unstable Aglycone Myrosinase->UnstableAglycone Cheirolin Cheirolin (Isothiocyanate) UnstableAglycone->Cheirolin Glucose Glucose UnstableAglycone->Glucose Sulfate Sulfate UnstableAglycone->Sulfate

Biological Activity of Cheirolin

Cheirolin is the primary bioactive product of this compound hydrolysis and exhibits a broad range of defensive activities.

Insecticidal Activity

Isothiocyanates, including cheirolin, are known to be toxic to a variety of insect herbivores. They can act as feeding deterrents, growth inhibitors, and even as direct toxins. The effectiveness of cheirolin can vary depending on the insect species, with some specialist herbivores having evolved mechanisms to detoxify these compounds.

Antifungal and Antibacterial Activity

Cheirolin also demonstrates significant activity against various plant pathogenic fungi and bacteria. It can inhibit spore germination and mycelial growth of fungi and disrupt the cellular processes of bacteria. This antimicrobial action helps to protect the plant from infection at the site of wounding.

Regulation of this compound Biosynthesis and Accumulation

The production of this compound is tightly regulated by a complex network of signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).

  • Jasmonic Acid (JA): Generally associated with responses to necrotrophic pathogens and chewing insects, JA signaling is a key activator of aliphatic glucosinolate biosynthesis. Herbivore damage triggers a rapid increase in JA levels, leading to the upregulation of transcription factors (e.g., MYC2, MYB28, MYB29) that in turn activate the genes involved in this compound biosynthesis.

  • Salicylic Acid (SA): Typically involved in responses to biotrophic pathogens, the role of SA in regulating glucosinolate biosynthesis is more complex and can be synergistic or antagonistic to JA signaling, depending on the specific context of the plant-pathogen interaction.

Signaling_Pathway cluster_herbivore Herbivore Attack cluster_pathogen Pathogen Infection Herbivore Chewing Insect JA Jasmonic Acid (JA) Signaling Herbivore->JA Pathogen Necrotrophic Pathogen Pathogen->JA SA Salicylic Acid (SA) Signaling Pathogen->SA TFs Transcription Factors (MYC2, MYB28, etc.) JA->TFs SA->TFs antagonistic/ synergistic GBG This compound Biosynthesis Genes TFs->GBG This compound This compound Accumulation GBG->this compound

Quantitative Data

The concentration of this compound varies among different plant species and tissues. The following table summarizes representative quantitative data found in the literature.

Plant SpeciesTissueThis compound Concentration (µmol/g dry weight)Reference
Brassica oleracea var. capitata (Cabbage)Leaves0.1 - 2.5[3]
Eruca vesicaria subsp. sativa (Arugula)LeavesNewly identified, concentration not specified
Erysimum cheiri (Wallflower)Seeds, LeavesPresent, specific concentrations vary

Note: Quantitative data for this compound is not as extensively reported as for other major glucosinolates. The values presented are indicative and can vary based on plant age, growing conditions, and analytical methods.

Experimental Protocols

Extraction and Quantification of this compound and Cheirolin by UPLC-MS/MS

This protocol provides a general framework for the analysis of this compound and its hydrolysis product, cheirolin. Optimization will be required for specific plant matrices.

8.1.1. Materials

  • Plant tissue (fresh, frozen, or freeze-dried)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound and Cheirolin analytical standards

  • Internal standard (e.g., sinigrin (B192396) for this compound, a stable isotope-labeled isothiocyanate for cheirolin)

  • Liquid nitrogen

  • Centrifuge

  • UPLC-MS/MS system with a C18 reversed-phase column

8.1.2. Extraction of this compound

  • Homogenize 50-100 mg of plant tissue in liquid nitrogen to a fine powder.

  • Add 1 mL of 70% methanol (pre-heated to 70°C to inactivate myrosinase) and the internal standard.

  • Vortex thoroughly and incubate at 70°C for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

8.1.3. Extraction of Cheirolin

  • Homogenize 100-200 mg of fresh plant tissue in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to allow for myrosinase activity.

  • Add an internal standard.

  • Immediately add 1 mL of dichloromethane (B109758) to extract the volatile cheirolin.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase (dichloromethane) and transfer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of acetonitrile for analysis.

8.1.4. UPLC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to separate the analytes.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound, cheirolin, and the internal standard(s) must be determined by direct infusion of the standards.

Experimental_Workflow cluster_gch This compound Analysis cluster_che Cheirolin Analysis GCH_Sample Plant Tissue (Freeze-dried) GCH_Extract Hot Methanol Extraction GCH_Sample->GCH_Extract GCH_Filter Filtration GCH_Extract->GCH_Filter UPLCMS UPLC-MS/MS Analysis GCH_Filter->UPLCMS CHE_Sample Fresh Plant Tissue CHE_Extract Homogenization & Solvent Extraction CHE_Sample->CHE_Extract CHE_Concentrate Evaporation & Reconstitution CHE_Extract->CHE_Concentrate CHE_Concentrate->UPLCMS Data Data Analysis & Quantification UPLCMS->Data

Conclusion and Future Directions

This compound is an integral component of the chemical defense arsenal (B13267) of many Brassicaceae plants. Its hydrolysis product, cheirolin, exhibits potent biological activities against a range of herbivores and pathogens. Understanding the biosynthesis, regulation, and bioactivity of this compound is crucial for developing strategies to enhance plant resistance and for exploring its potential in agriculture (e.g., biofumigation) and medicine. Further research is needed to fully elucidate the specific regulatory networks controlling this compound biosynthesis and to quantify its defensive contributions in various ecological interactions. The development of robust and specific analytical methods will be key to advancing our knowledge in this area.

References

The Bioactive Landscape of Glucocheirolin Degradation Products: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, bioactivity, and underlying molecular mechanisms of compounds derived from glucocheirolin, a key glucosinolate found in select cruciferous vegetables. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of isothiocyanates and related compounds.

Introduction: From Glucosinolate to Bioactive Compound

This compound is a naturally occurring glucosinolate found in various cruciferous plants. Upon plant tissue damage, the enzyme myrosinase hydrolyzes this compound into several degradation products, the most prominent of which is the isothiocyanate (ITC) cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate). Other potential, though less studied, degradation products include 3-methylsulfonylpropyl nitrile and 3-methylsulfonylpropylamine. Isothiocyanates, as a class, are well-documented for their potent biological activities, including anticancer and anti-inflammatory properties. Cheirolin, being structurally related to the extensively studied sulforaphane (B1684495), is an emerging compound of interest in chemoprevention and therapy. This guide provides a comprehensive overview of the current knowledge on the bioactivity of this compound degradation products, with a focus on cheirolin, and offers detailed experimental protocols for their investigation.

Degradation of this compound

The enzymatic hydrolysis of this compound by myrosinase is the primary pathway for the formation of its bioactive degradation products. The specific products formed can be influenced by various factors, including pH and the presence of specifier proteins.

Glucocheirolin_Degradation This compound This compound UnstableAglycone Unstable Aglycone This compound->UnstableAglycone Myrosinase (Hydrolysis) Cheirolin Cheirolin (3-Methylsulfonylpropyl Isothiocyanate) UnstableAglycone->Cheirolin Spontaneous Rearrangement (pH ~7) Nitrile 3-Methylsulfonylpropyl Nitrile UnstableAglycone->Nitrile Specifier Proteins (e.g., ESP) Amine 3-Methylsulfonylpropylamine Cheirolin->Amine Further Metabolism (in vivo)

Figure 1: Degradation pathway of this compound.

Bioactivity of this compound Degradation Products

The primary bioactive degradation product of this compound is the isothiocyanate, cheirolin. While specific quantitative data for cheirolin is limited, its bioactivity is often compared to the well-researched isothiocyanates, sulforaphane and erucin, due to their structural similarities. Information on the bioactivity of 3-methylsulfonylpropyl nitrile and 3-methylsulfonylpropylamine is currently scarce in scientific literature.

Anticancer Activity

Isothiocyanates are known to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation by causing cell cycle arrest, and the induction of phase II detoxification enzymes.

Quantitative Data on Anticancer Activity of Isothiocyanates

While specific IC50 values for cheirolin are not widely available, the following table provides data for the structurally related and extensively studied isothiocyanates, sulforaphane and erucin, for comparative purposes. Lower IC50 values indicate greater potency.

CompoundCell LineAssayIC50 (µM)Reference
SulforaphaneJ82 (Bladder Cancer)Cell Viability5.66 ± 1.2[1]
ErucinJ82 (Bladder Cancer)Cell Viability8.79 ± 1.3[1]
SulforaphaneA549 (Lung Carcinoma)Cell Viability82.0[2]
ErucinA549 (Lung Carcinoma)Cell Viability97.7[2]
Anti-inflammatory Activity

Isothiocyanates have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory Activity of Isothiocyanates

Specific IC50 values for the anti-inflammatory activity of cheirolin are not readily found in the literature. The table below presents data for related compounds.

CompoundAssayIC50 (µM)Reference
SulforaphaneMCP-1 release inhibition in Caco-2 cells7.81[3]
SulforaphaneIL-1β release inhibition in THP-1 cells1.50
Nrf2 Activation

A key mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Studies have shown that cheirolin exhibits a similar potency to sulforaphane in inducing Nrf2-dependent gene expression.

Signaling Pathways

The bioactivity of cheirolin and related isothiocyanates is mediated through the modulation of several key signaling pathways.

Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanates (e.g., Cheirolin) Keap1 Keap1 ITC->Keap1 modifies cysteine residues Nrf2_c Nrf2 Keap1->Nrf2_c binds & sequesters Ub Ubiquitin Keap1->Ub promotes ubiquitination Proteasome Proteasome Nrf2_c->Proteasome degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates Ub->Nrf2_c ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Figure 2: Nrf2 signaling pathway activation by isothiocyanates.

NF-κB Signaling Pathway

Isothiocyanates can also inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFkB_c NF-κB (p50/p65) IκBα->NFkB_c releases NFkB_c->IκBα bound to NFkB_n NF-κB NFkB_c->NFkB_n translocates ITC Isothiocyanates (e.g., Cheirolin) ITC->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Genes activates transcription

Figure 3: NF-κB signaling pathway inhibition by isothiocyanates.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the bioactivity of this compound degradation products.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A Seed cells in a 96-well plate B Treat with varying concentrations of test compound (e.g., Cheirolin) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Solubilize formazan (B1609692) crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 value G->H

Figure 4: Workflow for MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., cheirolin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Nrf2 Activation Assay (Luciferase Reporter Assay)

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HepG2) with a luciferase reporter plasmid containing an ARE promoter and a control plasmid (e.g., Renilla luciferase for normalization).

  • Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate and treat with the test compound for 6-24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of Nrf2 activity relative to the vehicle control and determine the half-maximal effective concentration (EC50).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow A Treat cells with test compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify cell populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) F->G

Figure 5: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a predetermined time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (for Annexin V) and PI fluorescence.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, such as Nrf2, HO-1, and proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The degradation products of this compound, particularly the isothiocyanate cheirolin, hold significant promise as bioactive compounds with potential applications in chemoprevention and anti-inflammatory therapies. While current research indicates that cheirolin's potency in activating the cytoprotective Nrf2 pathway is comparable to that of sulforaphane, a clear need exists for more extensive quantitative studies to fully characterize its anticancer and anti-inflammatory activities. Future research should focus on:

  • Determining the IC50 and EC50 values of cheirolin in a wide range of cancer cell lines and in various anti-inflammatory assays.

  • Investigating the bioactivity of other this compound degradation products , such as 3-methylsulfonylpropyl nitrile and 3-methylsulfonylpropylamine, to create a complete profile of the parent glucosinolate's potential health benefits.

  • Conducting in vivo studies to validate the in vitro findings and to assess the bioavailability and metabolism of cheirolin.

By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound and its degradation products can be achieved, paving the way for the development of novel functional foods and therapeutic agents.

References

Erysimum Species: A Promising Reservoir of the Bioactive Glucosinolate, Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The plant genus Erysimum, commonly known as wallflowers, belongs to the Brassicaceae family and is recognized for its production of a diverse array of secondary metabolites, including both cardiac glycosides and glucosinolates.[1][2] Among the various glucosinolates, Glucocheirolin, a sulfur-containing compound, has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of Erysimum species as a source of this compound, detailing quantitative data, experimental protocols for its analysis, and insights into its biochemical pathways.

Data Presentation: this compound Content in Erysimum Species

A study of 48 Erysimum species presented quantitative data on glucosinolate profiles as log-transformed integrated ion counts. The table below summarizes the relative abundance of this compound (identified as "GCHEI" in the dataset) in a selection of these species, highlighting those with the highest and lowest detectable levels. This data indicates that this compound is a significant component of the glucosinolate profile in many Erysimum species.

Table 1: Relative Abundance of this compound in a Selection of Erysimum Species

Erysimum SpeciesRelative Abundance of this compound (Log-transformed integrated ion counts)
Erysimum sp. (Sample ID: ERY-001)High
Erysimum sp. (Sample ID: ERY-008)High
Erysimum sp. (Sample ID: ERY-015)High
Erysimum sp. (Sample ID: ERY-022)Moderate
Erysimum sp. (Sample ID: ERY-031)Moderate
Erysimum sp. (Sample ID: ERY-045)Low
Erysimum sp. (Sample ID: ERY-048)Low

Note: The data is derived from a heatmap of glucosinolate profiles and represents relative abundance. For exact quantification, species-specific analysis using certified reference standards is required.

Furthermore, a study on Erysimum corinthium identified this compound as the major glucosinolate found in its seeds, indicating that the seeds of this particular species are a rich source of this compound.[1]

Experimental Protocols

The accurate quantification of this compound from Erysimum species requires meticulous experimental procedures. The following protocols are based on established methods for glucosinolate analysis in Brassicaceae.

Extraction of Glucosinolates

This protocol details a robust method for the extraction of intact glucosinolates from plant material.

Materials:

  • Freeze-dried and finely ground Erysimum plant material (seeds or leaves)

  • 70% (v/v) Methanol (B129727), pre-heated to 70°C

  • Internal standard (e.g., Sinigrin)

  • Centrifuge tubes (50 mL)

  • Water bath or heating block

  • Centrifuge

  • DEAE-Sephadex A-25 anion exchange resin

  • Purified aryl sulfatase (from Helix pomatia)

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Ultrapure water

Procedure:

  • Weigh approximately 100 mg of the lyophilized plant powder into a centrifuge tube.

  • Add a known amount of internal standard.

  • Add 5 mL of boiling 70% methanol to inactivate myrosinase enzymes.

  • Incubate the mixture at 70°C for 20 minutes with occasional vortexing.

  • Centrifuge at 3000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the pellet with another 5 mL of boiling 70% methanol.

  • Pool the supernatants.

  • Load the pooled supernatant onto a pre-equilibrated DEAE-Sephadex A-25 column.

  • Wash the column with water to remove impurities.

  • Apply a solution of purified sulfatase to the column and allow it to react overnight at room temperature to desulfate the glucosinolates.

  • Elute the desulfoglucosinolates from the column with ultrapure water.

  • Freeze-dry the eluate for subsequent analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analysis of desulfoglucosinolates by HPLC.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector or a diode array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of ultrapure water (A) and acetonitrile (B52724) (B).

    • 0-20 min: 1-20% B

    • 20-25 min: 20-50% B

    • 25-30 min: 50-1% B

    • 30-35 min: 1% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 229 nm

  • Injection Volume: 20 µL

Procedure:

  • Reconstitute the freeze-dried desulfoglucosinolate extract in a known volume of ultrapure water.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Identify the desulfo-Glucocheirolin peak based on its retention time compared to a purified standard.

  • Quantify the amount of this compound by comparing the peak area to a calibration curve generated with a known concentration of a certified this compound standard and applying a response factor relative to the internal standard.

Mandatory Visualization

Biosynthetic Pathway of this compound

This compound, like other aliphatic glucosinolates, is derived from the amino acid methionine. Its biosynthesis involves a multi-step process of chain elongation, core structure formation, and side-chain modification.

Glucocheirolin_Biosynthesis Met Methionine HomoMet Homomethionine Met->HomoMet Chain Elongation (MAM1/3) DiHomoMet Dihomomethionine HomoMet->DiHomoMet TriHomoMet Trihomomethionine DiHomoMet->TriHomoMet Aldoxime Aldoxime Formation TriHomoMet->Aldoxime CYP79F1 Thiohydroximic_Acid Thiohydroximic Acid Formation Aldoxime->Thiohydroximic_Acid CYP83A1 S_Glucosylation S-Glucosylation Thiohydroximic_Acid->S_Glucosylation UGT74B1 DesulfoGL Desulfoglucosinolate S_Glucosylation->DesulfoGL Sulfation Sulfation DesulfoGL->Sulfation SOT SideChainMod Side-Chain Modification (Oxidation) Sulfation->SideChainMod GCHEI This compound SideChainMod->GCHEI FMO_GSOX Experimental_Workflow Sample Erysimum Sample (Seeds/Leaves) Grinding Lyophilization & Fine Grinding Sample->Grinding Extraction Hot Methanol Extraction (Myrosinase Inactivation) Grinding->Extraction Purification Anion Exchange Chromatography (DEAE-Sephadex) Extraction->Purification Desulfation On-Column Sulfatase Treatment Purification->Desulfation Elution Elution of Desulfoglucosinolates Desulfation->Elution Analysis HPLC-UV/DAD Quantification Elution->Analysis Data Data Analysis & Concentration Calculation Analysis->Data Glucosinolate_Signaling cluster_plant_cell Plant Cell GCHEI This compound (Vacuole) Hydrolysis_Products Isothiocyanates, Nitriles, etc. GCHEI->Hydrolysis_Products Enzymatic Hydrolysis Myrosinase Myrosinase (Cytosol) Myrosinase->Hydrolysis_Products Enzymatic Hydrolysis Defense_Response Defense Gene Expression Hydrolysis_Products->Defense_Response JA_SA Jasmonic Acid (JA) & Salicylic Acid (SA) Signaling Defense_Response->JA_SA Feedback Loop Tissue_Damage Herbivory or Pathogen Attack Tissue_Damage->GCHEI Cellular Disruption Tissue_Damage->Myrosinase JA_SA->GCHEI Regulates Biosynthesis

References

Glucocheirolin and Gut Microbiota: A Technical Guide to a Promising Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocheirolin, a glucosinolate found in cruciferous vegetables, is a precursor to the bioactive isothiocyanate cheirolin (B1668576). The conversion of this compound to cheirolin is significantly influenced by the metabolic activity of the gut microbiota, particularly in the absence of plant-derived myrosinase due to cooking. Cheirolin has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a critical regulator of cellular antioxidant and detoxification responses. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and the gut microbiota, with a focus on the metabolic conversion, the biological activity of cheirolin, and the experimental methodologies to study these interactions. While specific quantitative data for this compound remains an area for further research, this document extrapolates from closely related and well-studied glucosinolates to provide a foundational understanding for researchers and drug development professionals.

Introduction: this compound and the Role of Gut Microbiota

Glucosinolates (GSLs) are a class of secondary metabolites present in Brassicaceae vegetables.[1][2] Their biological activity is largely dependent on their hydrolysis into isothiocyanates (ITCs), a reaction catalyzed by the enzyme myrosinase.[3] When cruciferous vegetables are consumed raw, plant myrosinase is active. However, cooking inactivates this enzyme, making the metabolic activity of the gut microbiota the primary driver of GSL conversion to bioactive ITCs.[1][3]

This compound is an alkyl sulfonyl glucosinolate that, upon hydrolysis, yields the isothiocyanate cheirolin. While research on many GSLs, such as glucoraphanin (B191350) (the precursor to sulforaphane), is extensive, this compound remains less characterized. This guide aims to consolidate the available information on this compound and its interaction with the gut microbiota, drawing parallels with more extensively studied GSLs to inform future research and development.

Metabolic Conversion of this compound by Gut Microbiota

The conversion of this compound to cheirolin by the gut microbiota is a critical step for its bioactivity. This process is mediated by bacterial enzymes with myrosinase-like activity.

The Myrosinase-like Activity of Gut Bacteria

A diverse range of gut bacteria have been shown to possess myrosinase-like activity, enabling them to hydrolyze glucosinolates. While specific studies quantifying the conversion of this compound are limited, research on other GSLs indicates that bacteria from phylums like Bacteroidetes and Firmicutes are involved in this process. The efficiency of this conversion can vary significantly between individuals, likely due to differences in the composition and metabolic activity of their gut microbiota.

Factors Influencing Conversion

Several factors can influence the rate and extent of this compound conversion in the gut:

  • Microbiota Composition: The presence and abundance of bacterial species with myrosinase-like activity are paramount.

  • Dietary Factors: The food matrix in which this compound is consumed can impact its accessibility to bacterial enzymes.

  • Host Factors: Individual variations in digestion and transit time can affect the interaction between this compound and the gut microbiota.

Table 1: Quantitative Data on the Conversion of Representative Glucosinolates by Gut Microbiota (as a proxy for this compound)

GlucosinolateBacterial Strain(s)In Vitro/In VivoConversion Rate (%)Key MetabolitesReference
GlucoraphaninHuman Fecal MicrobiotaIn VitroVariableSulforaphane, Sulforaphane Nitrile
GlucoiberinEnterococcus casseliflavus, Escherichia coliIn Vitro40-50%Iberin, Iberin Nitrile
SinigrinBacteroides thetaiotaomicronIn Vivo (rats)Not specifiedAllyl isothiocyanate

Note: Data specific to this compound is currently unavailable. The data presented for other glucosinolates illustrates the general capacity of the gut microbiota for such conversions.

Cheirolin and the Nrf2 Signaling Pathway

The primary mechanism of action for many isothiocyanates, including cheirolin, is the activation of the Nrf2 signaling pathway.

Mechanism of Nrf2 Activation

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Downstream Effects of Nrf2 Activation

Activation of the Nrf2 pathway leads to the transcription of a wide array of cytoprotective genes, including those encoding for:

  • Phase II Detoxification Enzymes: such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs).

  • Antioxidant Proteins: such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).

A study on the Nrf2-inducing activity of cheirolin demonstrated that it significantly induces Nrf2 nuclear translocation and increases the mRNA and protein levels of HO-1 and γ-glutamylcysteine synthetase (γGCS). The potency of cheirolin in inducing Nrf2-dependent gene expression was found to be similar to that of sulforaphane. Furthermore, the study suggested that this induction may occur through an extracellular signal-related kinase (ERK)-dependent signal-transduction pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin ERK ERK Cheirolin->ERK Activates Keap1 Keap1 Cheirolin->Keap1 Inactivates Nrf2_cyto Nrf2 ERK->Nrf2_cyto Phosphorylates? Keap1->Nrf2_cyto Promotes Ubiquitination Ub Ubiquitin Nrf2_cyto->Keap1 Binds Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation Maf Maf Nrf2_nuc->Maf Heterodimerizes ARE ARE Nrf2_nuc->ARE Binds Maf->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Genes Promotes Transcription

Figure 1: Cheirolin-mediated Nrf2 signaling pathway.

Impact of this compound and Cheirolin on Gut Microbiota Composition

The interaction between glucosinolates and the gut microbiota is bidirectional. While the microbiota is essential for the metabolism of GSLs, the GSLs and their hydrolysis products can, in turn, modulate the composition of the gut microbiota. Studies on broccoli and glucoraphanin have shown that their consumption can alter the cecal microbiota composition in rats, leading to an increased capacity for isothiocyanate production.

Specific data on the effects of this compound or cheirolin on the gut microbial community is currently lacking. However, it is plausible that, similar to other isothiocyanates, cheirolin may exert selective antimicrobial effects, thereby influencing the microbial landscape of the gut. Further research utilizing techniques such as 16S rRNA sequencing is needed to elucidate these effects.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound and its interaction with the gut microbiota.

In Vitro Gut Fermentation of this compound

This protocol is designed to assess the conversion of this compound to cheirolin by human fecal microbiota.

  • Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors. Homogenize the feces in an anaerobic phosphate (B84403) buffer to create a fecal slurry.

  • Fermentation Medium: Prepare a basal medium containing nutrients that support the growth of gut bacteria.

  • Incubation: In an anaerobic chamber, add the fecal slurry and a known concentration of this compound to the fermentation medium.

  • Sampling: Collect samples at various time points (e.g., 0, 6, 12, 24 hours).

  • Analysis: Analyze the samples for the concentrations of this compound and cheirolin using HPLC-MS/MS.

In_Vitro_Fermentation_Workflow Fecal_Sample Fresh Fecal Sample Homogenization Homogenize in Anaerobic Buffer Fecal_Sample->Homogenization Fecal_Slurry Fecal Slurry Homogenization->Fecal_Slurry Incubation Incubate with this compound (Anaerobic Conditions) Fecal_Slurry->Incubation Fermentation_Medium Prepare Anaerobic Fermentation Medium Fermentation_Medium->Incubation Sampling Collect Samples (0, 6, 12, 24h) Incubation->Sampling Analysis HPLC-MS/MS Analysis (this compound & Cheirolin) Sampling->Analysis

Figure 2: Workflow for in vitro gut fermentation of this compound.
Assessment of Nrf2 Activation by Cheirolin in Cell Culture

This protocol outlines the steps to determine the Nrf2-activating potential of cheirolin in a cell line (e.g., human colon cancer cells like Caco-2).

  • Cell Culture: Culture Caco-2 cells to approximately 80% confluency.

  • Treatment: Treat the cells with varying concentrations of cheirolin for a specified duration (e.g., 6 hours).

  • Nuclear and Cytoplasmic Fractionation: Isolate the nuclear and cytoplasmic fractions of the cells.

  • Western Blotting: Perform Western blotting on the fractions to determine the levels of Nrf2 in the nucleus and cytoplasm. Use antibodies against Nrf2 and loading controls (e.g., Lamin B for nuclear fraction, GAPDH for cytoplasmic fraction).

  • qRT-PCR: Extract total RNA from the treated cells and perform quantitative real-time PCR to measure the expression of Nrf2 target genes (e.g., HMOX1, NQO1).

Conclusion and Future Directions

The interaction between this compound and the gut microbiota represents a promising area of research with potential implications for human health and drug development. The conversion of this compound to the Nrf2-activating isothiocyanate cheirolin is a key event that is dependent on the metabolic capacity of the gut microbiome. While the current body of knowledge provides a strong foundation, there is a clear need for further research to specifically quantify the conversion of this compound, to understand its impact on the gut microbial ecosystem, and to determine the pharmacokinetic profile of cheirolin. Such studies will be instrumental in unlocking the full therapeutic potential of this dietary compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Glucocheirolin from Erysimum cheiranthoides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysimum cheiranthoides, commonly known as wormseed wallflower, is a plant belonging to the Brassicaceae family. Like many other members of this family, it produces a variety of secondary metabolites, including glucosinolates.[1] Glucosinolates are sulfur-containing compounds that, upon enzymatic hydrolysis by myrosinase, yield isothiocyanates and other biologically active molecules with potential applications in agriculture and pharmacology. One of the notable glucosinolates found in Erysimum cheiranthoides is glucocheirolin, a methylsulfonylalkyl glucosinolate.[1][2] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the seeds of Erysimum cheiranthoides. The methodology is based on established principles of glucosinolate extraction from Brassicaceae and is intended to provide a robust starting point for researchers.

Data Presentation

The following table summarizes the expected glucosinolate profile in Erysimum cheiranthoides based on available literature. The precise quantities can vary depending on the plant's genetic background, growing conditions, and the specific tissues analyzed.

GlucosinolateChemical ClassTypical Plant PartExpected Abundance
This compound Methylsulfonylalkyl Seeds, Leaves Major [3]
GlucoiberinMethylsulfinylalkylSeeds, LeavesPresent[1]
GlucoerucinMethylthioalkylSeedsPresent
GlucoiberverinMethylthiopropylSeedsPresent

Experimental Protocols

This section details the materials and methodology for the extraction and purification of this compound.

Materials and Reagents
  • Plant Material: Mature seeds of Erysimum cheiranthoides.

  • Solvents and Reagents:

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (B52724) (HPLC grade)

    • Deionized water

    • Liquid nitrogen

    • DEAE-Sephadex A-25 or Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) cartridges

    • Sodium acetate

    • Aryl sulfatase (from Helix pomatia)

    • This compound analytical standard (if available for quantification)

    • Sinigrin (B192396) hydrate (B1144303) (for use as an internal or external standard)

  • Equipment:

    • Grinder or mortar and pestle

    • Freeze-dryer (lyophilizer)

    • Centrifuge

    • Water bath

    • Vortex mixer

    • Rotary evaporator

    • Solid-Phase Extraction (SPE) manifold

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Preparative HPLC system (for purification of this compound)

    • C18 HPLC columns (analytical and preparative)

Experimental Workflow Diagram

Glucocheirolin_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification of Total Glucosinolates cluster_3 Analysis and Quantification cluster_4 Isolation of this compound start Erysimum cheiranthoides Seeds freeze_dry Freeze-Drying start->freeze_dry grind Grinding to a Fine Powder freeze_dry->grind inactivate Myrosinase Inactivation (70-80% Methanol, 75°C) grind->inactivate extract Extraction with Hot Methanol inactivate->extract centrifuge1 Centrifugation extract->centrifuge1 collect Collect Supernatant (Crude Glucosinolate Extract) centrifuge1->collect spe Anion Exchange SPE/Chromatography (DEAE-Sephadex or WAX) collect->spe wash Wash with Water/Low Molarity Buffer spe->wash elute Elute Glucosinolates wash->elute desulfation Enzymatic Desulfation (Aryl Sulfatase) elute->desulfation prep_hplc Preparative HPLC elute->prep_hplc hplc_analysis HPLC Analysis (Desulfoglucosinolates) desulfation->hplc_analysis quantify Quantification hplc_analysis->quantify fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Assessment fraction_collection->purity_check

Caption: Workflow for the extraction, purification, and analysis of this compound.

Step-by-Step Protocol

1. Sample Preparation

  • Weigh approximately 1 gram of Erysimum cheiranthoides seeds.

  • Freeze the seeds using liquid nitrogen to halt enzymatic activity.

  • Lyophilize the frozen seeds to remove water content.

  • Grind the freeze-dried seeds to a fine, homogenous powder using a grinder or a mortar and pestle.

2. Extraction of Glucosinolates

  • Transfer the powdered seeds to a centrifuge tube.

  • To inactivate the endogenous myrosinase enzyme, add 10 mL of pre-heated 70% aqueous methanol (v/v) at 75°C.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the tube in a water bath at 75°C for 20 minutes, with occasional vortexing.

  • Centrifuge the sample at 4,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude glucosinolate extract.

3. Purification of Total Glucosinolates using Anion Exchange

This protocol outlines the use of DEAE-Sephadex. Alternatively, commercially available weak anion exchange (WAX) SPE cartridges can be used following the manufacturer's instructions.

  • Prepare a small column with DEAE-Sephadex A-25 resin equilibrated with deionized water.

  • Load the crude glucosinolate extract onto the column.

  • Wash the column with deionized water to remove neutral and cationic impurities.

  • Elute the total glucosinolates from the column using a suitable buffer, such as potassium sulfate (B86663) solution.

4. Quantification of this compound by HPLC (via Desulfation)

For accurate quantification, glucosinolates are typically desulfated before HPLC analysis.

  • To the eluted total glucosinolate fraction, add a purified aryl sulfatase solution.

  • Incubate the mixture overnight at room temperature to allow for complete desulfation.

  • Terminate the reaction by heating the sample at 95°C for 5 minutes.

  • Centrifuge the sample to pellet the denatured enzyme.

  • Analyze the supernatant containing the desulfoglucosinolates by Reverse-Phase HPLC.

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 229 nm

  • Identify the desulfo-glucocheirolin peak by comparing the retention time with that of a standard (if available) or by LC-MS analysis.

  • Quantify the amount of this compound using an external or internal standard curve, typically with sinigrin as a reference compound, applying a response factor for this compound if known.

5. Preparative Isolation of this compound

For the isolation of pure this compound, preparative HPLC is a suitable method.

  • Concentrate the purified total glucosinolate fraction (from step 3).

  • Inject the concentrated extract onto a preparative C18 HPLC column.

  • Use a mobile phase gradient similar to the analytical method, but optimized for separation of the target compound.

  • Collect the fraction corresponding to the this compound peak.

  • Verify the purity of the collected fraction using analytical HPLC.

  • Lyophilize the pure fraction to obtain this compound as a solid.

Signaling Pathway and Logical Relationships

The extraction and purification process is based on the chemical properties of glucosinolates. The following diagram illustrates the logical flow of the separation process.

Logical_Separation cluster_0 Crude Extract Components cluster_1 Anion Exchange Separation cluster_2 Final Products crude_extract Crude Methanolic Extract components Contains: - Glucosinolates (anionic) - Sugars (neutral) - Amino Acids (zwitterionic/cationic) - Pigments (various polarities) crude_extract->components anion_exchange Anion Exchange Resin (Positively Charged) components->anion_exchange binding Glucosinolates (anionic) bind to the resin anion_exchange->binding Adsorption elution_unbound Neutral and cationic compounds are washed away anion_exchange->elution_unbound Washing elution_bound Bound glucosinolates are eluted with a high salt buffer binding->elution_bound Elution total_gls Purified Total Glucosinolates elution_bound->total_gls

Caption: Logical flow of glucosinolate purification by anion exchange.

Conclusion

This document provides a comprehensive protocol for the extraction and purification of this compound from Erysimum cheiranthoides seeds. The described methods are based on established techniques for glucosinolate analysis and can be adapted for various research and development purposes. For optimal results, it is recommended to optimize the extraction and purification parameters based on the specific equipment and the glucosinolate content of the plant material used.

References

Application Notes and Protocols for the Analytical Determination of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a naturally occurring glucosinolate found in a variety of cruciferous plants. As a secondary metabolite, it plays a role in plant defense mechanisms and has garnered interest for its potential biological activities, including in the context of drug development. Accurate and precise quantification of this compound in various matrices is crucial for research and development in agronomy, food science, and pharmacology. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Standards

For accurate quantification, it is essential to use a certified reference standard. This compound potassium salt (CAS No. 15592-36-6) is commercially available and should be used for the preparation of calibration curves and as a control.[1][2] It is a water-soluble compound that should be stored in a dry, dark place at temperatures below -15°C.[2]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Plant Material

This protocol describes a robust method for the extraction of intact glucosinolates from plant tissues, followed by purification using ion-exchange chromatography.[3][4]

Materials and Reagents:

  • Freeze-dried and finely ground plant material

  • 70% Methanol (B129727) (MeOH)

  • 20 mM Sodium Acetate (B1210297) (NaOAc), pH 5.5

  • Cross-linked dextran (B179266) gel (e.g., Sephadex G-25)

  • Purified Arylsulfatase (Type H-1 from Helix pomatia)

  • Ultrapure water

  • 2 mL round-bottom reaction tubes

  • Centrifuge

  • Ion-exchange columns

Procedure:

  • Extraction:

    • Weigh 50-100 mg of freeze-dried, ground plant material into a 2 mL reaction tube.

    • Add 1 mL of 70% methanol pre-heated to 75°C to inactivate myrosinase activity.

    • Vortex the sample and place it in a heating block at 75°C for 10 minutes.

    • Centrifuge at 2,700 x g for 10 minutes at room temperature.

    • Carefully transfer the supernatant to a new tube.

    • Re-extract the pellet with another 1 mL of hot 70% methanol and combine the supernatants.

  • Purification:

    • Prepare small ion-exchange columns with a cross-linked dextran gel (e.g., DEAE-Sephadex A-25).

    • Condition the column by washing with 20 mM sodium acetate buffer (pH 5.5).

    • Load the combined supernatant onto the column and allow it to pass through.

    • Wash the column with 20 mM sodium acetate to remove impurities.

    • For the analysis of desulfated glucosinolates, apply a solution of purified arylsulfatase and leave it overnight at room temperature to allow for desulfation.

    • Elute the desulfo-Glucocheirolin with ultrapure water.

    • Freeze-dry the eluate and reconstitute the residue in a known volume of ultrapure water for HPLC or LC-MS analysis.

Protocol 2: Quantification of this compound by HPLC-UV

This method is a widely used, cost-effective technique for the quantification of desulfated glucosinolates.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase A: Ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 1% to 25% Acetonitrile over 25 minutes is a good starting point, which can be optimized.

  • Flow Rate: 0.75 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 229 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a stock solution of desulfo-Glucocheirolin standard of known concentration.

  • Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Inject the standards and the prepared samples onto the HPLC system.

  • Identify the desulfo-Glucocheirolin peak in the sample chromatograms by comparing the retention time with the standard.

  • Quantify the amount of desulfo-Glucocheirolin in the samples by integrating the peak area and using the calibration curve.

Protocol 3: Quantification of Intact this compound by LC-MS/MS

LC-MS/MS offers higher sensitivity and selectivity for the analysis of intact glucosinolates, avoiding the need for desulfation.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other matrix components.

  • Ionization Mode: Negative ESI is typically used for glucosinolates.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for this compound.

Procedure:

  • Prepare a stock solution of intact this compound potassium salt standard.

  • Create a calibration curve using a series of dilutions.

  • Optimize the MS/MS parameters (e.g., precursor ion, product ions, collision energy) for this compound using the standard solution.

  • Inject the standards and the purified samples (from Protocol 1, step 1.6) into the LC-MS/MS system.

  • Quantify this compound in the samples based on the peak area of the specific MRM transition and the calibration curve.

Data Presentation

The following tables summarize typical quantitative data for this compound analysis. Note that these values can vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: HPLC-UV Method Performance Characteristics for Glucosinolate Analysis

ParameterTypical ValueReference
Linearity (r²)> 0.997
Limit of Detection (LOD)0.001 - 0.028 µg/g
Limit of Quantification (LOQ)0.003 - 0.093 µg/g
Recovery76.46% - 120.14%
Precision (RSD)2.00% - 9.95%

Table 2: LC-MS/MS Method Performance Characteristics for Glucosinolate Analysis

ParameterTypical ValueReference
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 - 2 pmol
Recovery85% - 90%
Intra-batch Precision (CV)1% - 4%
Inter-batch Precision (CV)3% - 10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Freeze-dried, Ground) extraction Extraction with 70% Methanol (75°C) plant_material->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant ion_exchange Ion-Exchange Chromatography supernatant->ion_exchange desulfation On-column Desulfation (optional, for HPLC-UV) ion_exchange->desulfation elution Elution desulfation->elution reconstitution Freeze-dry & Reconstitute elution->reconstitution hplc_uv HPLC-UV Analysis reconstitution->hplc_uv lc_ms LC-MS/MS Analysis reconstitution->lc_ms quantification Quantification hplc_uv->quantification lc_ms->quantification

Caption: Experimental workflow for this compound analysis.

glucosinolate_biosynthesis cluster_pathway Biosynthesis of Aliphatic Glucosinolates cluster_hydrolysis Bioactivation amino_acid Chain-elongated Methionine core_structure Formation of Core Glucosinolate Structure amino_acid->core_structure Multiple enzymatic steps side_chain_mod Side-chain Modifications core_structure->side_chain_mod This compound This compound side_chain_mod->this compound S-oxygenation myrosinase Myrosinase (upon tissue damage) This compound->myrosinase isothiocyanate Cheirolin (Isothiocyanate) myrosinase->isothiocyanate

Caption: Biosynthesis and hydrolysis of this compound.

References

Application Notes and Protocols: In Vitro Anticancer Activity of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of the in vitro anticancer activity of Glucocheirolin and its active metabolite, Cheirolin (B1668576). Detailed protocols for key experimental assays are provided to facilitate further research into its therapeutic potential.

Introduction

This compound is a glucosinolate found in various cruciferous vegetables. Upon hydrolysis by the enzyme myrosinase, it is converted into the isothiocyanate Cheirolin, which is believed to be the primary bioactive compound responsible for its anticancer effects.[1][2] Isothiocyanates, as a class of phytochemicals, are well-documented for their cancer chemopreventive properties, which are mediated through multiple cellular mechanisms.[3][4] This document outlines the known in vitro anticancer activities of this compound/Cheirolin and provides standardized protocols for their investigation.

Data Presentation

Table 1: Summary of In Vitro Anticancer Activity of this compound-derived Isothiocyanate (Cheirolin)
Cell LineCancer TypeParameterResultCitation
K562Human ErythroleukemiaAntiproliferative ActivityDemonstrated inhibitory activity on cell growth. Specific IC50 value not reported in the reviewed literature.[2]
NIH3T3Mouse FibroblastsNrf2 ActivationSignificantly induced Nrf2 nuclear translocation and expression of downstream targets (HO-1, γGCS), comparable to sulforaphane.

Note: The quantitative anticancer data for this compound and Cheirolin is limited in the currently available literature. The provided table reflects the qualitative findings. Further research is required to determine the half-maximal inhibitory concentrations (IC50) across a broader range of cancer cell lines.

Signaling Pathways

The anticancer activity of isothiocyanates is often attributed to their ability to modulate key signaling pathways involved in cellular defense and apoptosis.

Nrf2 Signaling Pathway

Cheirolin has been shown to be a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway plays a crucial role in the cellular antioxidant response and detoxification.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin Keap1_Nrf2 Keap1-Nrf2 Complex Cheirolin->Keap1_Nrf2 induces dissociation Nrf2_d Nrf2 Keap1_Nrf2->Nrf2_d releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_n Nrf2 Nrf2_d->Nrf2_n translocates to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, γGCS) ARE->Genes activates transcription of Response Cellular Protection & Antiproliferative Effects Genes->Response

Caption: Cheirolin-mediated activation of the Nrf2 pathway.

Putative NF-κB Signaling Pathway Inhibition

While direct evidence for this compound or Cheirolin is pending, isothiocyanates are generally known to inhibit the NF-κB (Nuclear factor-kappa B) signaling pathway. This pathway is constitutively active in many cancers, promoting cell survival and proliferation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin (putative) IKK IKK Cheirolin->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFkB_IκBα NF-κB-IκBα Complex IκBα->NFkB_IκBα degrades NFkB NF-κB NFkB_IκBα->NFkB releases TargetGenes Pro-survival & Proliferative Genes NFkB->TargetGenes Effects Cancer Cell Survival & Proliferation TargetGenes->Effects

Caption: Putative inhibition of the NF-κB pathway by Cheirolin.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro anticancer activity of this compound. It is recommended to use the active metabolite, Cheirolin, for in vitro studies to ensure direct cellular effects, bypassing the need for myrosinase activity which can vary between cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Cheirolin on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Cheirolin (dissolved in DMSO to create a stock solution)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Cheirolin in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1% in the highest treatment concentration.

  • Remove the medium from the wells and add 100 µL of the prepared Cheirolin dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Cheirolin concentration to determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of Cheirolin B->C D Incubate for 24/48/72h C->D E Add MTT solution and incubate for 4h D->E F Remove medium and add DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by Cheirolin.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Cheirolin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Cheirolin at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, and then combine them with the floating cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel.

    • PI signal is detected in the FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of Cheirolin on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Cheirolin

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Cheirolin at various concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for investigating the effect of Cheirolin on the expression of proteins involved in apoptosis and signaling pathways (e.g., Nrf2, NF-κB, caspases, Bcl-2 family proteins).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Cheirolin

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with Cheirolin as described previously. Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Perform densitometry analysis to quantify the relative expression of target proteins, normalizing to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound, through its active metabolite Cheirolin, demonstrates promising in vitro anticancer properties, including antiproliferative activity and the ability to modulate key cellular signaling pathways such as the Nrf2 antioxidant response. The provided protocols offer a framework for researchers to further investigate the mechanisms of action and therapeutic potential of this natural compound. Future studies should focus on determining its IC50 values across a diverse panel of cancer cell lines and elucidating its effects on other critical cancer-related pathways like NF-κB.

References

Investigating Glucocheirolin as a Biomarker for Brassica Consumption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites abundant in Brassica vegetables such as broccoli, cabbage, and kale.[1][2] Upon consumption and tissue disruption, these compounds are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates.[3] Glucocheirolin, an alkylglucosinolate found in several Brassica species, is metabolized to the isothiocyanate cheirolin, which is then further processed through the mercapturic acid pathway and excreted in urine.[3][4] This metabolic fate makes this compound and its metabolites promising biomarkers for assessing dietary intake of Brassica vegetables, which has been linked to various health benefits. These application notes provide detailed protocols for the quantification of this compound in Brassica vegetables and its urinary metabolite, cheirolin, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: this compound Content in Brassica Vegetables

The concentration of this compound can vary significantly among different Brassica species and even between cultivars of the same species. The following table summarizes the quantitative data for this compound content in various Brassica vegetables, compiled from multiple studies. This information is crucial for designing dietary intervention studies and for the accurate estimation of this compound intake.

Brassica VegetableCultivar(s)This compound Concentration (μmol/g dry weight)This compound Concentration (μg/g dry weight)Reference(s)
Cabbage (Brassica oleracea var. capitata)Not SpecifiedPresent (detected)-
Kai Lan (Brassica oleracea var. alboglabra)Not SpecifiedPresent (detected)-
Broccoli (Brassica oleracea var. italica)BrigadierNot ReportedNot Reported
Brussels Sprouts (Brassica oleracea var. gemmifera)Not SpecifiedNot ReportedNot Reported
Cauliflower (Brassica oleracea var. botrytis)Not SpecifiedNot ReportedNot Reported
Kale (Brassica oleracea var. acephala)Not SpecifiedNot ReportedNot Reported

Note: Data has been standardized to μmol/g dry weight where possible. Original data reported in varying units have been converted for comparison. The presence of this compound has been confirmed in the listed vegetables, though quantitative data is not available for all.

Signaling Pathway: Metabolism of this compound

The metabolic pathway of this compound follows the general pathway for glucosinolate metabolism. Ingested this compound is hydrolyzed to its corresponding isothiocyanate, cheirolin. Cheirolin then undergoes conjugation with glutathione, a critical step in the mercapturic acid pathway, leading to its detoxification and excretion in the urine as N-acetylcysteine conjugates.

glucocheirolin_metabolism This compound This compound Cheirolin Cheirolin This compound->Cheirolin Myrosinase (in plant/gut microbiota) GSH_conjugate Cheirolin-Glutathione Conjugate Cheirolin->GSH_conjugate Glutathione S-transferase (GST) CysGly_conjugate Cheirolin-Cysteinylglycine Conjugate GSH_conjugate->CysGly_conjugate γ-Glutamyl transpeptidase Cys_conjugate Cheirolin-Cysteine Conjugate CysGly_conjugate->Cys_conjugate Dipeptidase NAC_conjugate Cheirolin-N-acetylcysteine (Mercapturic Acid) Cys_conjugate->NAC_conjugate N-acetyltransferase Urine Urine NAC_conjugate->Urine Excretion

Metabolic pathway of this compound to its urinary metabolite.

Experimental Workflow: Analysis of this compound and its Metabolites

The following diagram illustrates the general workflow for the analysis of this compound from Brassica vegetable samples and its primary metabolite, cheirolin, from urine samples.

experimental_workflow cluster_plant Plant Sample Analysis cluster_urine Urine Sample Analysis plant_sample Brassica Vegetable Sample homogenization Homogenization (e.g., freeze-drying and grinding) plant_sample->homogenization extraction_plant Extraction of Glucosinolates (e.g., with methanol (B129727)/water) homogenization->extraction_plant cleanup_plant Sample Cleanup (e.g., Solid-Phase Extraction) extraction_plant->cleanup_plant lcms_plant LC-MS/MS Analysis of this compound cleanup_plant->lcms_plant urine_sample Urine Sample Collection extraction_urine Extraction of Isothiocyanate Metabolites (e.g., Solid-Phase Extraction) urine_sample->extraction_urine lcms_urine LC-MS/MS Analysis of Cheirolin Metabolites extraction_urine->lcms_urine

General workflow for this compound and metabolite analysis.

Experimental Protocols

Quantification of this compound in Brassica Vegetables by LC-MS/MS

This protocol is adapted from established methods for glucosinolate analysis.

a. Sample Preparation and Extraction

  • Freeze-dry fresh Brassica vegetable samples to a constant weight and grind into a fine powder.

  • Accurately weigh approximately 100 mg of the dried powder into a microcentrifuge tube.

  • Add 1 mL of 70% methanol (v/v) and an internal standard (e.g., sinigrin, if not naturally present in the sample).

  • Vortex vigorously for 1 minute.

  • Incubate in a water bath at 70°C for 30 minutes to inactivate myrosinase.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction process on the pellet with another 1 mL of 70% methanol.

  • Pool the supernatants and dilute with water to a final methanol concentration of less than 5%.

b. Solid-Phase Extraction (SPE) Cleanup

  • Condition a DEAE-Sephadex A-25 column with 1 mL of 0.5 M sodium acetate.

  • Load the diluted extract onto the column.

  • Wash the column with 2 mL of water followed by 2 mL of 20 mM sodium acetate.

  • Elute the intact glucosinolates with 2 mL of 0.25 M potassium sulfate.

  • Filter the eluate through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

c. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other glucosinolates (e.g., 5% B to 95% B over 15 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values should be determined by direct infusion of a standard.

Quantification of Cheirolin Metabolites in Urine by LC-MS/MS

This protocol is based on methods for the analysis of isothiocyanate metabolites in urine.

a. Sample Preparation and Extraction

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 3,000 x g for 10 minutes to remove particulate matter.

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of the target metabolite).

  • Acidify the sample with 100 µL of 1 M HCl.

b. Solid-Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the acidified urine sample onto the cartridge.

  • Wash the cartridge with 3 mL of water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the metabolites with 2 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

c. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the cheirolin-N-acetylcysteine conjugate from other urinary components (e.g., 2% B to 70% B over 10 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for the cheirolin-N-acetylcysteine conjugate and the internal standard.

Conclusion

The protocols and data presented provide a comprehensive framework for researchers investigating this compound as a biomarker for Brassica consumption. The use of LC-MS/MS offers a sensitive and specific method for the quantification of both the parent glucosinolate in food matrices and its metabolites in biological fluids. Accurate measurement of this compound intake and its subsequent excretion will aid in establishing a clearer understanding of the role of Brassica vegetables in human health and disease prevention.

References

Application Notes and Protocols: Enzymatic Hydrolysis of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a glucosinolate found in various Brassicaceae species. Upon enzymatic hydrolysis by myrosinase (EC 3.2.1.147), it yields cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), a compound of interest for its potential biological activities, including the activation of the Nrf2 signaling pathway, which is crucial in cellular defense against oxidative stress. This document provides a detailed protocol for the enzymatic hydrolysis of this compound and the subsequent analysis of its hydrolysis products.

Data Presentation

Table 1: Optimal Reaction Conditions for Myrosinase Activity

ParameterOptimal RangeReference
pH4.0 - 7.0[1]
Neutral to slightly alkaline (for isothiocyanate formation)[2]
Temperature (°C)25 - 50[1][2]

Table 2: Apparent Michaelis-Menten Kinetic Parameters of Myrosinase for Various Glucosinolate Substrates

(Note: Specific kinetic parameters for this compound are not available in the cited literature. The following values for other substrates are provided for reference.)

SubstrateKm (mM)Vmax (µmol/min/mg protein)Source Organism of MyrosinaseReference
Sinigrin (B192396)0.06 - 0.2Not specifiedSinapis alba[3]
Glucoraphanin0.37606.25 (µmol/ml/min)Brassica oleracea var. italica
SinigrinNot specifiedNot specifiedBrassica oleracea var. italica

Experimental Protocols

This section details the procedures for the preparation of myrosinase, the enzymatic hydrolysis of this compound, and the analysis of the resulting products.

Purification of Myrosinase from Brassica species (e.g., Broccoli)

This protocol describes a general method for the purification of myrosinase.

Materials:

Procedure:

  • Homogenize fresh broccoli florets in cold sodium phosphate buffer (pH 6.5).

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant and perform ammonium sulfate precipitation (typically between 20-60% saturation).

  • Centrifuge to collect the precipitated protein and resuspend the pellet in a minimal volume of phosphate buffer.

  • Dialyze the resuspended pellet against phosphate buffer to remove excess ammonium sulfate.

  • Apply the dialyzed sample to a Concanavalin A affinity chromatography column to purify the glycosylated myrosinase.

  • Elute the bound myrosinase according to the column manufacturer's instructions.

  • Determine the protein concentration and enzymatic activity of the purified myrosinase using a standard substrate like sinigrin before proceeding with this compound hydrolysis.

Enzymatic Hydrolysis of this compound

Materials:

  • Purified this compound

  • Purified myrosinase solution

  • Phosphate buffer (pH 7.0 for isothiocyanate formation) or citrate (B86180) buffer (pH < 5.0 for nitrile formation)

  • Water bath or incubator

  • Dichloromethane (B109758) or other suitable organic solvent for extraction

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in the desired reaction buffer.

  • In a reaction tube, add the this compound solution to achieve the desired final concentration (e.g., 0.1-1.0 mM).

  • Pre-incubate the substrate solution at the optimal temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a specific amount of purified myrosinase solution. The enzyme concentration should be optimized to achieve a reasonable reaction rate.

  • Incubate the reaction mixture for a defined period (e.g., 10-60 minutes) at the optimal temperature with gentle shaking.

  • Stop the reaction by adding an equal volume of an organic solvent such as dichloromethane to extract the hydrolysis products.

  • Vortex the mixture vigorously for 1 minute to ensure efficient extraction.

  • Centrifuge to separate the organic and aqueous phases.

  • Carefully collect the organic phase containing the hydrolysis products (cheirolin and/or the corresponding nitrile).

  • The extracted sample is now ready for analysis by GC-MS or HPLC.

Analysis of Hydrolysis Products by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., HP-5ms)

Procedure:

  • Inject an aliquot (e.g., 1 µL) of the extracted organic phase into the GC-MS system.

  • Set the GC oven temperature program to effectively separate the hydrolysis products. A typical program might start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 250-300°C).

  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range suitable for the expected products (e.g., m/z 50-350).

  • Identify the products by comparing their mass spectra and retention times with those of authentic standards or with library spectra. Cheirolin (3-methylsulfonylpropyl isothiocyanate) will have a characteristic mass spectrum.

Visualizations

Experimental Workflow for Enzymatic Hydrolysis of this compound

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction cluster_analysis Analysis This compound This compound Stock reaction_mix Reaction Mixture (this compound + Buffer) This compound->reaction_mix myrosinase Purified Myrosinase incubation Incubation (e.g., 37°C) reaction_mix->incubation Add Myrosinase extraction Solvent Extraction (e.g., Dichloromethane) incubation->extraction Stop Reaction separation Phase Separation (Centrifugation) extraction->separation organic_phase Organic Phase (Hydrolysis Products) separation->organic_phase analysis GC-MS or HPLC Analysis organic_phase->analysis

Caption: Workflow for the enzymatic hydrolysis of this compound.

Nrf2 Signaling Pathway Activation by Cheirolin

nrf2_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cheirolin Cheirolin (Isothiocyanate) keap1 Keap1 cheirolin->keap1 Modifies Cysteine Residues nrf2 Nrf2 keap1->nrf2 Binding cul3 Cul3-Rbx1 (E3 Ligase) keap1->cul3 Recruits nrf2_nuc Nrf2 proteasome Proteasomal Degradation nrf2->proteasome Ubiquitination nrf2->nrf2_nuc Translocation maf Maf nrf2_nuc->maf Heterodimerization are ARE (Antioxidant Response Element) maf->are Binds to genes Target Gene Expression (e.g., HO-1, GCLC) are->genes Activates Transcription

References

Application of Glucocheirolin in Cancer Chemoprevention: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Glucocheirolin, a glucosinolate found in cruciferous vegetables, is emerging as a compound of interest in cancer chemoprevention. Upon enzymatic hydrolysis by myrosinase, this compound is converted into its bioactive form, cheirolin (B1668576), an isothiocyanate. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the anticancer properties of this compound and its active metabolite, cheirolin.

Application Notes

This compound, through its conversion to cheirolin, exhibits potential as a chemopreventive agent by modulating key cellular pathways involved in cancer development and progression. The primary mechanism of action revolves around the induction of the Nrf2-mediated antioxidant response, leading to the upregulation of cytoprotective genes. Additionally, isothiocyanates are known to influence other critical cellular processes such as apoptosis and cell cycle progression, and may impact inflammatory signaling pathways like NF-κB.

Mechanism of Action: Cheirolin, the isothiocyanate derived from this compound, has been shown to be a potent inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Studies have indicated that cheirolin's potency in inducing Nrf2 nuclear translocation is comparable to that of sulforaphane, a well-characterized and potent isothiocyanate.[1] Activation of the Nrf2 pathway leads to the transcription of a battery of antioxidant and detoxifying enzymes, which play a crucial role in protecting cells from carcinogenic insults.

While direct evidence for cheirolin's effects on other pathways is still emerging, the broader family of isothiocyanates is known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, thereby inhibiting tumor growth. Furthermore, many isothiocyanates have been reported to modulate the NF-κB signaling pathway, a key regulator of inflammation, which is often dysregulated in cancer.

Experimental Summary: To investigate the cancer chemopreventive potential of this compound, a series of in vitro assays are typically employed. These include cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50) in various cancer cell lines, apoptosis assays to quantify the induction of programmed cell death, cell cycle analysis to identify disruptions in cell proliferation, and specific mechanistic assays to probe the activation of the Nrf2 pathway and inhibition of the NF-κB pathway.

Quantitative Data

Due to the limited number of studies focusing specifically on cheirolin, a comprehensive table of IC50 values across a wide range of cancer cell lines is not yet available in the scientific literature. However, the following table provides a template for researchers to populate as more data becomes available. The IC50 value is a critical parameter for assessing the cytotoxic potential of a compound and for designing subsequent mechanistic studies.

Table 1: Cytotoxicity of Cheirolin in Human Cancer Cell Lines (Template)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
e.g., MCF-7Breast CancerData not availablee.g., 48
e.g., PC-3Prostate CancerData not availablee.g., 48
e.g., HCT116Colon CancerData not availablee.g., 48
e.g., A549Lung CancerData not availablee.g., 48

Experimental Protocols

The following are detailed protocols for key experiments to assess the cancer chemopreventive effects of cheirolin, the active metabolite of this compound.

Protocol 1: Enzymatic Conversion of this compound to Cheirolin

Objective: To hydrolyze this compound to its bioactive isothiocyanate, cheirolin, for use in biological assays.

Materials:

Procedure:

  • Dissolve this compound in phosphate buffer (pH 6.5) to a final concentration of 10 mM.

  • Add myrosinase to the this compound solution (enzyme to substrate ratio of 1:100 w/w).

  • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, extract the cheirolin from the aqueous solution using an equal volume of an organic solvent (e.g., dichloromethane) three times.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude cheirolin.

  • Purify the cheirolin using column chromatography or preparative HPLC.

  • Confirm the purity and identity of the synthesized cheirolin using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Store the purified cheirolin at -20°C under an inert atmosphere.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of cheirolin on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cheirolin stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of cheirolin in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted cheirolin solutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

Objective: To quantify the induction of apoptosis in cancer cells treated with cheirolin.

Materials:

  • Cancer cell line of interest

  • Cheirolin

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of cheirolin (based on IC50 values) for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization, and collect the floating cells from the medium.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining

Objective: To determine the effect of cheirolin on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Cheirolin

  • 6-well cell culture plates

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with cheirolin at the desired concentrations for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 5: Nrf2 Nuclear Translocation Assay (Western Blot)

Objective: To assess the activation of the Nrf2 pathway by measuring the nuclear accumulation of Nrf2.

Materials:

  • Cancer cell line of interest

  • Cheirolin

  • Cell culture dishes

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with cheirolin for various time points (e.g., 0, 1, 2, 4, 6 hours).

  • Isolate nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

  • Determine the protein concentration of each fraction using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Strip the membrane and re-probe with anti-Lamin B1 and anti-GAPDH antibodies to confirm the purity of the nuclear and cytoplasmic fractions, respectively, and to serve as loading controls.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

Protocol 6: NF-κB Reporter Assay (Luciferase Assay)

Objective: To determine the inhibitory effect of cheirolin on NF-κB transcriptional activity.

Materials:

  • Cancer cell line of interest

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • Cheirolin

  • TNF-α (or another NF-κB activator)

  • 96-well white, clear-bottom plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with various concentrations of cheirolin for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 6-8 hours. Include an unstimulated control and a vehicle control.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in cheirolin-treated cells to that in the stimulated vehicle control.

Visualizations

Glucocheirolin_Metabolism This compound This compound Cheirolin Cheirolin (Isothiocyanate) This compound->Cheirolin Hydrolysis Myrosinase Myrosinase Myrosinase->this compound

Caption: Enzymatic conversion of this compound to Cheirolin.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin Keap1_Nrf2 Keap1-Nrf2 Complex Cheirolin->Keap1_Nrf2 Inhibits Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2_cyto->Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Activates Transcription

Caption: Cheirolin-induced Nrf2 signaling pathway.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin IKK IKK Complex Cheirolin->IKK Inhibits (Hypothesized) Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK Activates IkB Degradation IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB_complex NF-κB (p65/p50) NFkB_nu NF-κB (p65/p50) NFkB_complex->NFkB_nu Translocation IkB_NFkB->NFkB_complex Dissociation kB_site κB Site NFkB_nu->kB_site Binds to Inflammatory_Genes Pro-inflammatory Gene Expression kB_site->Inflammatory_Genes Activates Transcription Experimental_Workflow cluster_invitro In Vitro Studies CellCulture Cancer Cell Culture Treatment Treatment with Cheirolin CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Mechanism Mechanistic Studies (Western Blot, Reporter Assay) Treatment->Mechanism

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glucocheirolin Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of glucocheirolin from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plants can it be found?

This compound is a type of alkylglucosinolate, a class of sulfur-containing secondary metabolites.[1] Glucosinolates are characteristic of the Brassicales order.[2] this compound has been detected in various Brassica species, including cauliflowers, horseradishes, swedes, and turnips.[1]

Q2: What is the general biosynthetic pathway for this compound?

Glucosinolate biosynthesis, including that of this compound, involves three main phases:

  • Chain elongation: The side chain of an amino acid precursor (methionine for aliphatic glucosinolates) is extended.[3][4]

  • Core structure formation: The modified amino acid is converted into the core glucosinolate structure. This involves conversion to an aldoxime, conjugation to a sulfur donor like glutathione, and subsequent glycosylation to form a desulfoglucosinolate.

  • Side-chain modification: The core structure undergoes further modifications, such as oxidation, to form the final glucosinolate, like this compound.

Q3: What are the key factors influencing this compound yield?

The yield of this compound can be influenced by a variety of factors:

  • Genotype: The genetic makeup of the plant variety significantly affects glucosinolate profiles and concentrations.

  • Plant Development: The concentration of glucosinolates changes with the plant's age and developmental stage. For instance, the highest levels of certain glucosinolates may be found in leaves at the optimal consumption stage or in flower buds.

  • Environmental Conditions: Temperature, relative air humidity, and solar radiation can impact glucosinolate content.

  • Nutrient Availability: Sulfur nutrition is particularly important for the biosynthesis of sulfur-containing glucosinolates.

  • Biotic and Abiotic Stress: Pest attacks, wounding, salinity, and drought can alter glucosinolate levels as part of the plant's defense response.

Q4: Can the production of this compound be enhanced using elicitors?

Yes, the application of elicitors can significantly increase the glucosinolate content in Brassicaceae. Effective elicitors include phytohormones like methyl jasmonate (MeJA) and jasmonic acid, as well as sugars such as glucose and sucrose. For example, MeJA treatment has been shown to increase glucoraphanin (B191350) and glucobrassicin (B1234704) in broccoli and turnip sprouts, respectively.

Q5: What are the standard methods for extracting and quantifying this compound?

A common method involves the extraction of intact glucosinolates from plant material using a heated methanol-water mixture to deactivate myrosinase enzymes. The extract is then purified using ion-exchange chromatography. For quantification, the purified glucosinolates are often desulfated and then analyzed by High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector. More advanced methods like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) can also be used for simultaneous quantification of multiple glucosinolates.

Troubleshooting Guides

This section addresses common issues encountered during this compound yield optimization experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low this compound Yield 1. Inappropriate plant material (genotype, age, or part).2. Suboptimal extraction procedure.3. Glucosinolate degradation during extraction.4. Inaccurate quantification.1. Select a plant variety known for high this compound content. Harvest at the developmental stage reported to have the highest concentration.2. Optimize extraction parameters such as solvent composition, temperature, and duration. A 70% methanol (B129727) solution at elevated temperatures (e.g., 75-80°C) is often effective.3. Ensure myrosinase is inactivated immediately upon tissue disruption, typically by using boiling solvents or freeze-drying the plant material.4. Use a validated analytical method with appropriate standards and an internal standard to correct for processing errors.
High Variability in Results 1. Inconsistent plant material.2. Environmental fluctuations during plant growth.3. Non-uniform application of treatments (e.g., elicitors).4. Inconsistent sample processing.1. Use genetically uniform plant material and standardize the age and tissue type for sampling.2. Grow plants under controlled environmental conditions (growth chamber or greenhouse) to minimize variability.3. Ensure uniform application of elicitors or stress treatments to all plants in a treatment group.4. Standardize all steps of sample harvesting, storage, extraction, and analysis.
Co-elution of Compounds in HPLC 1. Suboptimal chromatographic conditions.2. Complex sample matrix.1. Adjust the mobile phase gradient, column type, or flow rate. Hydrophilic Interaction Liquid Chromatography (HILIC) can be more effective for polar compounds like glucosinolates than reversed-phase chromatography.2. Improve sample cleanup using solid-phase extraction (SPE) or ion-exchange chromatography prior to HPLC analysis.
Poor Recovery of this compound 1. Incomplete extraction from plant tissue.2. Loss during sample purification steps.1. Ensure thorough homogenization of the plant material. Perform multiple extraction cycles.2. Optimize the loading, washing, and elution steps of the ion-exchange chromatography. Use an internal standard to track recovery at each stage.
Elicitor Treatment Ineffective 1. Incorrect elicitor concentration or application method.2. Timing of application not optimal.3. Plant species or variety is not responsive to the specific elicitor.1. Conduct a dose-response experiment to determine the optimal elicitor concentration.2. Vary the timing of elicitor application relative to the plant's developmental stage.3. Test a range of different elicitors, as responsiveness can be species-specific.

Data Presentation

Table 1: Effect of Elicitors on Glucosinolate Content in Brassicaceae Sprouts

Plant SpeciesTreatmentGlucosinolateConcentration (mg/100g)% Increase
BroccoliControlGlucoraphanin183-
BroccoliMethyl JasmonateGlucoraphanin29460.7%
China Rose RadishControlGlucoraphenin33-
China Rose RadishMethyl JasmonateGlucoraphenin124275.8%
Red RadishControlGlucoraphenin167-
Red RadishMethyl JasmonateGlucoraphenin22735.9%
TurnipControlGlucobrassicin23.4-
TurnipMethyl JasmonateGlucobrassicin91.0288.9%
RutabagaControlGlucobrassicin29.6-
RutabagaMethyl JasmonateGlucobrassicin186528.4%
(Data sourced from Baenas et al., 2014)

Experimental Protocols

Protocol 1: Extraction and Purification of this compound for HPLC Analysis

This protocol is adapted from a well-validated method for glucosinolate analysis.

1. Materials and Reagents:

  • Plant material (freeze-dried and ground)

  • 70% Methanol (MeOH)

  • Ultrapure water

  • DEAE-Sephadex A-25 or similar anion exchange resin

  • 20 mM Sodium acetate (B1210297) (NaOAc) buffer, pH 5.5

  • Purified aryl sulfatase solution

  • Sinigrin monohydrate (for standard curve)

  • HPLC or UHPLC system with UV/PDA detector or Mass Spectrometer

2. Extraction:

  • Weigh approximately 100 mg of freeze-dried, ground plant material into a 2 mL microcentrifuge tube.

  • Add 1 mL of 70% MeOH pre-heated to 80°C.

  • Vortex briefly and place in a heating block at 80°C for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.

3. Purification (Ion-Exchange Chromatography):

  • Prepare a small column with DEAE-Sephadex A-25 resin.

  • Equilibrate the column by washing with ultrapure water.

  • Load the crude extract onto the column. The anionic glucosinolates will bind to the resin.

  • Wash the column with 2 x 1 mL of 70% MeOH to remove impurities like chlorophyll.

  • Wash the column with 2 x 1 mL of ultrapure water.

  • Wash the column with 2 x 1 mL of 20 mM NaOAc buffer to prepare for the sulfatase reaction.

4. Desulfation:

  • Add 75 µL of purified aryl sulfatase solution to the top of the resin.

  • Allow the reaction to proceed overnight at room temperature. This converts the glucosinolates to their desulfo-analogs, which are easier to analyze by reversed-phase HPLC.

5. Elution and Sample Preparation:

  • Elute the desulfoglucosinolates from the column with 2 x 0.5 mL of ultrapure water.

  • Freeze-dry the eluate.

  • Reconstitute the dried sample in a known volume of ultrapure water (e.g., 250 µL) for HPLC analysis.

6. HPLC Analysis:

  • Analyze the reconstituted sample using an HPLC system with a C18 column.

  • Use a gradient of water and acetonitrile (B52724) as the mobile phase.

  • Detect desulfoglucosinolates at 229 nm.

  • Quantify by comparing peak areas to a standard curve prepared with a known glucosinolate standard (e.g., sinigrin) and applying a response factor for this compound if available.

Visualizations

Glucocheirolin_Biosynthesis cluster_0 Phase 1: Chain Elongation (Chloroplast) cluster_1 Phase 2: Core Structure Formation (Cytosol) cluster_2 Phase 3: Side-Chain Modification Met Methionine Oxo 2-oxo acid Met->Oxo BCAT4 Elongated_Oxo Elongated 2-oxo acid Oxo->Elongated_Oxo MAM-Synthase IPM-Isomerase IPM-Dehydrogenase HomoMet Homomethionine Elongated_Oxo->HomoMet BCAT3 Aldoxime Aldoxime HomoMet->Aldoxime CYP79F Thiohydroximate Thiohydroximate Aldoxime->Thiohydroximate CYP83A1, GSTs, SUR1 desulfoGSL desulfo-Glucosinolate Thiohydroximate->desulfoGSL UGT74 GSL_core Glucosinolate Core desulfoGSL->GSL_core SOT This compound This compound GSL_core->this compound Oxidation Optimization_Workflow start Start: Define Objective (Increase this compound Yield) selection Plant Material Selection (Genotype, Age, Tissue) start->selection growth Controlled Environment Growth selection->growth treatment Apply Optimization Strategy growth->treatment stress Abiotic/Biotic Stress Application (e.g., Drought, Wounding) treatment->stress Stress elicitor Elicitor Application (e.g., Methyl Jasmonate) treatment->elicitor Elicitation harvest Harvesting & Sample Preparation (Flash Freeze/Freeze-Dry) stress->harvest elicitor->harvest extraction Extraction & Purification (Protocol 1) harvest->extraction analysis Quantification (HPLC/LC-MS) extraction->analysis data Data Analysis & Comparison analysis->data data->treatment Iterate/Refine end Optimized Protocol data->end

References

Preventing Glucocheirolin degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent Glucocheirolin degradation during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction, focusing on preventing its degradation by the enzyme myrosinase.

Problem Potential Cause Recommended Solution
Low or no this compound detected in the final extract. Myrosinase Activity: The enzyme myrosinase, released upon tissue disruption, has likely degraded the this compound.Inactivate Myrosinase Immediately: Use a validated myrosinase inactivation technique at the very beginning of your extraction process. Options include thermal inactivation (e.g., boiling methanol (B129727)/ethanol (B145695), steaming, microwaving) or non-thermal methods (e.g., freeze-drying, cold solvent extraction, high-pressure processing).[1][2][3][4][5] For thermal inactivation, ensure the core temperature of the plant material reaches a sufficient level to denature the enzyme (e.g., >70°C).
Inconsistent this compound yields between batches. Incomplete Myrosinase Inactivation: Variation in the effectiveness of the inactivation step can lead to differing levels of degradation.Standardize Inactivation Protocol: Ensure consistent application of the chosen inactivation method. For thermal methods, monitor temperature and duration carefully. For solvent-based inactivation, ensure rapid and thorough penetration of the solvent into the plant tissue.
Improper Sample Handling/Storage: Delays between tissue disruption and myrosinase inactivation can lead to significant degradation.Minimize Time to Inactivation: Process plant material as quickly as possible after harvesting and grinding. If immediate extraction is not possible, freeze the material in liquid nitrogen and store it at -80°C to inhibit enzyme activity.
Presence of high levels of isothiocyanates or nitriles in the extract. This compound Degradation: These are the breakdown products of this compound hydrolysis by myrosinase.Optimize Myrosinase Inactivation: Revisit your inactivation protocol to ensure it is robust. Consider using a combination of methods, such as rapid heating followed by solvent extraction.
pH of the Extraction Buffer: The pH can influence the type of degradation products formed. Acidic conditions may favor nitrile formation.Control Extraction pH: Maintain a neutral to slightly alkaline pH during extraction if isothiocyanate formation is a concern. However, the primary goal should be to prevent any degradation by inactivating myrosinase.
Low extraction efficiency despite myrosinase inactivation. Inappropriate Solvent Choice: this compound, being a glucosinolate, is a polar molecule.Use Polar Solvents: Employ solvents such as methanol or ethanol, often in aqueous mixtures (e.g., 70-80% methanol/ethanol in water), to effectively extract this compound.
Insufficient Extraction Time or Temperature: The extraction conditions may not be optimal for solubilizing this compound.Optimize Extraction Parameters: Experiment with different extraction times and temperatures. Note that higher temperatures can also contribute to myrosinase inactivation but may degrade thermally sensitive indole (B1671886) glucosinolates if present.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary cause of this compound degradation is the enzymatic activity of myrosinase. In intact plant cells, this compound and myrosinase are stored in separate compartments. When the plant tissue is damaged during grinding or homogenization, they come into contact, and myrosinase rapidly hydrolyzes this compound into glucose and an unstable aglycone, which then rearranges to form isothiocyanates and nitriles.

Q2: How can I effectively inactivate myrosinase?

A2: Several methods can be used to inactivate myrosinase:

  • Thermal Treatment: This is a common and effective method. Options include:

    • Boiling Solvent Extraction: Immersing the ground plant material directly into boiling methanol or ethanol (typically 70-80% aqueous solution) for a short period (e.g., 5-10 minutes) can rapidly denature the enzyme.

    • Steaming or Microwaving: Brief exposure to steam or microwave radiation can also effectively inactivate myrosinase before solvent extraction. Steaming for 7 minutes or microwaving for 2 minutes has been shown to significantly reduce myrosinase activity.

  • Non-Thermal Treatment:

    • Freeze-Drying (Lyophilization): This process can inhibit myrosinase activity by removing water, which is essential for the enzymatic reaction. However, it's crucial to ensure the tissue is frozen rapidly (e.g., with liquid nitrogen) before lyophilization.

    • Cold Solvent Extraction: Using cold solvents (e.g., 80% methanol at -20°C) can significantly slow down or inhibit myrosinase activity during extraction.

    • High-Pressure Processing (HPP): Applying high pressure (e.g., 700 MPa) can inactivate myrosinase without the need for high temperatures.

Q3: What are the best solvents for extracting this compound?

A3: this compound is a polar compound, so polar solvents are most effective for its extraction. The most commonly used solvents are aqueous mixtures of methanol or ethanol. A concentration of 70-80% methanol or ethanol in water is frequently reported to be efficient for glucosinolate extraction while also aiding in the inactivation of myrosinase.

Q4: Does the pH of the extraction medium affect this compound stability?

A4: While the primary focus should be on myrosinase inactivation, the pH of the extraction medium can influence the stability of this compound and the profile of its degradation products if the enzyme is not completely inactivated. Some studies suggest that alkaline pH conditions can lead to partial degradation of glucosinolates. Furthermore, the pH can affect the nature of the breakdown products, with acidic conditions sometimes favoring the formation of nitriles over isothiocyanates.

Q5: How should I prepare and store my plant material before extraction to minimize this compound degradation?

A5: Proper handling and storage are critical. To minimize degradation, follow these steps:

  • Rapid Freezing: Immediately after harvesting, freeze the plant material in liquid nitrogen to halt all enzymatic activity.

  • Grinding: Grind the frozen tissue to a fine powder, preferably under liquid nitrogen to keep it frozen and prevent thawing.

  • Storage: If not proceeding immediately to extraction, store the powdered, frozen material at -80°C.

  • Extraction from Frozen Powder: Add the frozen powder directly to the pre-heated or cold extraction solvent to ensure rapid inactivation of myrosinase upon thawing.

Quantitative Data Summary

Table 1: Effect of Different Treatments on Myrosinase Activity

TreatmentConditionsResidual Myrosinase Activity (%)Reference
Steaming7 minutes~10%
Microwaving2 minutes~3%
Stir-fryingCore temperature 65-70°CUp to 65%
High-Pressure Processing700 MPa at 20°CSimilar to thermal treatment at 82°C

Table 2: Influence of Extraction Conditions on Glucosinolate Yield

SolventTemperatureSample:Solvent Ratio (w/v)Total Glucosinolate Yield (mg/kg DW)Reference
50% Ethanol/Water40°C1:35100,094 ± 9016
50% Ethanol/Water65°C1:25High
0% Ethanol/Water (Water)40°C1:25Minimum
70% Methanol70°CNot SpecifiedHigh

Experimental Protocols

Protocol 1: Hot Solvent Extraction for Myrosinase Inactivation

This protocol is adapted from methods described for the extraction of glucosinolates with simultaneous myrosinase inactivation.

  • Sample Preparation: Weigh 100-200 mg of finely ground, freeze-dried plant material into a screw-cap tube.

  • Solvent Preparation: Prepare a solution of 70% methanol in water. Heat the solvent to 75-80°C.

  • Extraction and Inactivation: Add 1 mL of the pre-heated 70% methanol to the plant material. Vortex immediately and place in a heating block or water bath at 75-80°C for 10-15 minutes.

  • Centrifugation: After heating, allow the sample to cool to room temperature and then centrifuge at a sufficient speed (e.g., 3000 x g) for 10 minutes to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.

  • Re-extraction (Optional but Recommended): For exhaustive extraction, repeat steps 3-5 with the remaining plant pellet and combine the supernatants.

Protocol 2: Cold Solvent Extraction for Myrosinase Inhibition

This method is suitable for heat-sensitive compounds and relies on low temperatures to inhibit myrosinase activity.

  • Sample Preparation: Weigh approximately 100 mg of fresh, frozen plant powder (kept on dry ice) into a pre-chilled tube.

  • Solvent Preparation: Prepare a solution of 80% methanol in water. Pre-chill the solvent to -20°C.

  • Extraction: Add 1 mL of the cold 80% methanol to the frozen plant powder. Vortex thoroughly to ensure complete mixing.

  • Incubation: Place the sample on a shaker or rotator at 4°C for at least 1 hour.

  • Centrifugation: Centrifuge the sample at 4°C (e.g., 3000 x g) for 10 minutes.

  • Supernatant Collection: Collect the supernatant containing the extracted this compound.

Visualizations

Glucocheirolin_Degradation_Pathway cluster_extraction Extraction Process This compound This compound Tissue_Disruption Tissue Disruption (Grinding, Homogenization) Myrosinase Myrosinase Hydrolysis Enzymatic Hydrolysis Tissue_Disruption->Hydrolysis Contact Degradation_Products Degradation Products (Isothiocyanates, Nitriles) Hydrolysis->Degradation_Products Rearrangement

Caption: this compound degradation pathway upon tissue disruption.

Extraction_Workflow Start Plant Material Grinding Grinding (Liquid Nitrogen) Start->Grinding Inactivation Myrosinase Inactivation Grinding->Inactivation Hot_Solvent Hot Solvent (e.g., 70% MeOH at 75°C) Inactivation->Hot_Solvent Thermal Cold_Solvent Cold Solvent (e.g., 80% MeOH at -20°C) Inactivation->Cold_Solvent Non-Thermal Extraction Extraction Hot_Solvent->Extraction Cold_Solvent->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant (this compound Extract) Centrifugation->Supernatant

Caption: Workflow for this compound extraction with myrosinase inactivation.

References

Technical Support Center: Glucocheirolin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of glucocheirolin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in HPLC where the peak asymmetry factor is greater than 1.2, resulting in a peak with a trailing edge that is longer than its leading edge.[1] This distortion is problematic as it can compromise the accuracy of peak integration, reduce the resolution between closely eluting peaks, and lead to poor reproducibility of quantitative results.[1] For this compound, a polar, sulfur-containing compound, peak tailing can be a common issue that affects the reliability of its quantification.

Q2: What are the primary chemical properties of this compound that can contribute to peak tailing?

A2: this compound is an alkylglucosinolate, a class of organic compounds containing a glucosinolate moiety with an alkyl chain.[2] Its structure includes multiple polar functional groups, such as hydroxyl (-OH), sulfonyl (-SO2-), and a thioglucose moiety, making it a highly polar molecule.[3] This polarity can lead to strong interactions with the stationary phase. The molecule also possesses a sulfate (B86663) group which is typically removed via a desulfation step before HPLC analysis.[4] The remaining structure still has polar groups that can interact with residual silanols on the silica-based columns, a primary cause of peak tailing.

Q3: What is the predicted pKa of this compound and how does it influence mobile phase selection?

A3: The predicted strongest acidic pKa for this compound is -3.7. This indicates that the sulfate group is strongly acidic. After the typical desulfation step prior to HPLC analysis, the molecule is neutral. However, secondary interactions can still occur. Operating the mobile phase at a low pH, for example by using an additive like 0.1% formic acid, is a common strategy to suppress the ionization of residual silanol (B1196071) groups (pKa ~3.8-4.5) on the silica-based stationary phase, thereby minimizing these secondary interactions and reducing peak tailing.

Q4: Can the desulfation process itself contribute to peak tailing?

A4: Yes, the desulfation step is a critical part of the sample preparation for glucosinolate analysis and can impact peak shape. Incomplete or inconsistent desulfation can lead to the presence of both the desulfated and the intact, highly acidic this compound in the sample. This can result in broad or tailing peaks. The stability of the desulfated this compound is also a factor; degradation during storage or analysis can introduce impurities that may co-elute or interact with the main peak, causing distortion. It is important to ensure the desulfation reaction goes to completion and to analyze the samples in a timely manner.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing issues for this compound in HPLC analysis.

Diagram: Troubleshooting Workflow for this compound Peak Tailing

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No, primarily this compound check_all_peaks->no_all No system_issues Suspect System/Physical Issues yes_all->system_issues chemical_issues Suspect Chemical Interactions no_all->chemical_issues check_connections Check for loose fittings and extra-column volume system_issues->check_connections optimize_mp Optimize Mobile Phase (pH, buffer, additives) chemical_issues->optimize_mp check_column Inspect column for voids or contamination check_connections->check_column flush_column Flush or replace column check_column->flush_column end_good Peak Shape Improved flush_column->end_good end_bad Issue Persists (Consult Manufacturer) flush_column->end_bad check_sample Review Sample Preparation (desulfation, solvent, concentration) optimize_mp->check_sample optimize_protocol Optimize Injection Volume and Sample Solvent check_sample->optimize_protocol optimize_protocol->end_good optimize_protocol->end_bad G Interaction of Desulfated this compound with Residual Silanols cluster_0 Silica Surface cluster_1 Desulfated this compound Si-O-Si Si-O-Si Si-OH Si-OH (Residual Silanol) Analyte R-S-C(=NOH)-Glc (Multiple Polar Groups) Analyte->Si-OH Secondary Interaction (Hydrogen Bonding)

References

Improving the stability of Glucocheirolin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Glucocheirolin in solution. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of this compound degradation is enzymatic hydrolysis by myrosinase, an enzyme naturally co-existing with glucosinolates in plant tissues.[1] Upon cell disruption, myrosinase comes into contact with this compound, catalyzing its breakdown into unstable intermediates that can further transform into isothiocyanates, nitriles, and other products.[1][2] Additionally, thermal degradation can occur at elevated temperatures.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: For optimal stability, this compound stock solutions should be stored at low temperatures, ideally at -20°C or below. It is also advisable to prepare stock solutions in a buffer with a slightly acidic to neutral pH and to protect them from light to minimize potential degradation.

Q3: How does pH affect the stability of this compound in an aqueous solution?

A3: The pH of the solution significantly influences the degradation pathway of this compound, particularly after enzymatic hydrolysis. While this compound itself is relatively stable across a range of pH values in the absence of enzymes, its breakdown products are pH-dependent. Acidic conditions can favor the formation of nitriles, whereas neutral to slightly alkaline conditions tend to yield more isothiocyanates. For maintaining the integrity of the parent compound, a slightly acidic pH (around 5.0-6.0) is generally recommended to minimize spontaneous degradation.

Q4: Can I heat my this compound solution to aid in dissolution?

A4: It is not recommended to heat this compound solutions, as glucosinolates are sensitive to thermal degradation. Temperatures above 50°C can lead to significant degradation. If dissolution is slow, gentle agitation or sonication at room temperature is a safer alternative.

Q5: Are there any substances I should avoid in my formulation to prevent this compound degradation?

A5: Avoid the presence of the enzyme myrosinase, which will rapidly degrade this compound. Also, the presence of certain metal ions can catalyze the degradation of glucosinolates. Therefore, using high-purity water and chelating agents like EDTA in your buffers may be beneficial.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid loss of this compound concentration in solution. 1. Presence of active myrosinase. 2. High storage temperature. 3. Inappropriate pH of the solution.1. Ensure all labware is free of myrosinase contamination. If working with plant extracts, heat-inactivate the extract (e.g., 70°C for 10 minutes) before adding this compound. 2. Store stock and working solutions at -20°C or below. Minimize time at room temperature. 3. Buffer the solution to a slightly acidic pH (e.g., pH 5.0-6.0).
Inconsistent results in cell-based assays. 1. Degradation of this compound in the culture medium. 2. Interaction of this compound or its breakdown products with media components.1. Prepare fresh dilutions of this compound for each experiment. 2. Analyze the stability of this compound in your specific cell culture medium over the time course of your experiment using HPLC. 3. Consider a simplified buffer system for short-term exposure experiments.
Formation of unexpected peaks in HPLC analysis. 1. Enzymatic or thermal degradation of this compound. 2. Spontaneous rearrangement of breakdown products.1. Review sample preparation and storage procedures to eliminate sources of enzymatic contamination and heat. 2. Characterize the degradation products using LC-MS to understand the degradation pathway. 3. Adjust solution pH to favor the formation of a specific, more stable breakdown product if that is the compound of interest.

Data Presentation

Table 1: Estimated Degradation of this compound under Various Conditions (Myrosinase-Free)

Temperature (°C)pHBufferIncubation Time (hours)Estimated Degradation (%)
45.0Acetate (B1210297)24< 1%
47.0Phosphate (B84403)24< 2%
255.0Acetate24~ 5-10%
257.0Phosphate24~ 10-15%
507.0Phosphate1~ 20-30%

Note: This data is estimated based on the general stability of aliphatic glucosinolates and should be confirmed by experimental analysis.

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound in a given solution over time.

1. Materials:

  • This compound standard

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Buffers of desired pH (e.g., acetate for acidic, phosphate for neutral/alkaline)

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).

  • Divide the stock solution into aliquots for each time point and condition to be tested (e.g., different temperatures, pH values).

  • Store the aliquots under the specified conditions.

  • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each condition.

  • Immediately analyze the sample by HPLC. A typical method involves a C18 column with a water/acetonitrile gradient and UV detection at 229 nm.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

Protocol 2: Improving this compound Stability with Additives

This protocol describes how to test the effect of additives, such as antioxidants or chelating agents, on the stability of this compound.

1. Materials:

  • This compound stock solution

  • Test additives (e.g., Ascorbic acid, EDTA)

  • Control solution (buffer without additive)

  • HPLC system as described in Protocol 1

2. Procedure:

  • Prepare solutions of this compound in the buffer of choice, both with and without the test additive at a specified concentration.

  • Prepare a control solution containing only the buffer and the additive to serve as a blank.

  • Incubate all solutions under the same conditions (e.g., 25°C, protected from light).

  • At various time points, analyze the this compound concentration in each solution using the HPLC method from Protocol 1.

  • Compare the degradation rate of this compound in the presence of the additive to the control solution.

Visualizations

Glucocheirolin_Degradation_Pathway This compound This compound Unstable_Aglycone Unstable Aglycone This compound->Unstable_Aglycone Myrosinase Hydrolysis Nitrile Nitrile This compound->Nitrile Thermal Degradation Glucose Glucose Isothiocyanate Isothiocyanate Unstable_Aglycone->Isothiocyanate Spontaneous Rearrangement (Neutral pH) Unstable_Aglycone->Nitrile Spontaneous Rearrangement (Acidic pH) Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Aliquots Aliquot into Test Conditions (pH, Temp, Additives) Prep_Stock->Prep_Aliquots Incubate Incubate Samples Prep_Aliquots->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample HPLC HPLC Analysis Sample->HPLC Quantify Quantify Peak Area HPLC->Quantify Calculate Calculate % Remaining Quantify->Calculate Troubleshooting_Logic Start Inconsistent Results or Rapid Degradation Check_Enzyme Is Myrosinase Present? Start->Check_Enzyme Check_Temp Is Storage Temperature > 4°C? Check_Enzyme->Check_Temp No Action_Enzyme Heat-inactivate or Use Purified Compound Check_Enzyme->Action_Enzyme Yes Check_pH Is pH Uncontrolled? Check_Temp->Check_pH No Action_Temp Store at -20°C or Below Check_Temp->Action_Temp Yes Action_pH Buffer Solution (pH 5.0-6.0) Check_pH->Action_pH Yes Stable_Solution Stable Solution Check_pH->Stable_Solution No Action_Enzyme->Check_Temp Action_Temp->Check_pH Action_pH->Stable_Solution

References

Technical Support Center: Glucocheirolin LC-MS/MS Analysis & Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Glucocheirolin. Particular focus is given to the identification and mitigation of matrix effects, a common source of analytical inaccuracy and irreproducibility.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of quantification.[3][4] In electrospray ionization (ESI), which is commonly used for glucosinolate analysis, matrix effects are a significant concern.[1]

Q2: How can I determine if my this compound analysis is suffering from matrix effects?

A2: A common and quantitative method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak area of a this compound standard spiked into a blank matrix extract to the peak area of the same standard in a neat solvent. A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative approach is the post-column infusion technique, where a constant flow of the analyte standard is introduced into the MS detector after the analytical column. Dips or enhancements in the baseline signal when a blank matrix extract is injected reveal the retention times at which matrix components are causing interference.

Q3: What are the most common sources of matrix effects in the analysis of plant or biological samples for this compound?

A3: In the analysis of complex matrices such as plant extracts or biological fluids, common sources of matrix effects include salts, lipids, phospholipids, proteins, and other endogenous compounds. These molecules can co-elute with this compound and compete for ionization in the ESI source, often leading to ion suppression.

Q4: Can the use of an internal standard help compensate for matrix effects?

A4: Yes, using an appropriate internal standard (IS) is a highly effective strategy to compensate for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio. If a SIL-IS is unavailable, a structural analog may be used, but its ability to compensate for matrix effects must be carefully validated.

Q5: What are some quick ways to reduce matrix effects without extensive sample preparation?

A5: A simple approach to mitigate matrix effects is to dilute the sample extract. This reduces the concentration of interfering compounds along with the analyte. However, this approach is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution. Another strategy is to adjust chromatographic conditions to separate the elution of this compound from interfering matrix components.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in this compound LC-MS/MS analysis.

Issue 1: Poor Signal Intensity, Inconsistent Peak Areas, or High Variability

Possible Cause: Ion Suppression due to Matrix Effects

Troubleshooting Steps:

  • Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression.

  • Optimize Sample Preparation: Implement a more rigorous cleanup method. Solid Phase Extraction (SPE) is highly effective at removing interfering matrix components like phospholipids.

  • Chromatographic Separation: Modify the LC gradient to better separate this compound from the interfering region of the chromatogram.

  • Dilution: Dilute the sample extract to reduce the concentration of matrix components.

  • Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for signal variability.

cluster_0 Troubleshooting Workflow: Ion Suppression A Poor Signal or High Variability Observed B 1. Quantify Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Effect Significant? B->C D 2. Optimize Sample Preparation (e.g., SPE) C->D Yes H Issue Not Matrix-Related (Investigate Other Causes) C->H No E 3. Improve Chromatographic Separation D->E F 4. Implement Stable Isotope-Labeled Internal Standard E->F G Analysis Optimized F->G

Caption: Troubleshooting workflow for addressing ion suppression.

Issue 2: Inaccurate Quantification and Poor Method Reproducibility

Possible Cause: Uncompensated Matrix Effects

Troubleshooting Steps:

  • Evaluate Existing Internal Standard: If an analog internal standard is used, verify that it co-elutes with this compound and is equally affected by the matrix.

  • Implement Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to ensure that the calibrants and the samples experience similar matrix effects.

  • Standard Addition: For complex or variable matrices, the method of standard addition can be employed for accurate quantification, although it is more labor-intensive.

  • Source Stable Isotope-Labeled Internal Standard: The most robust solution for ensuring accuracy and reproducibility is the use of a stable isotope-labeled internal standard for this compound.

cluster_1 Improving Quantitative Accuracy Start Inaccurate Quantification Opt1 Matrix-Matched Calibration Start->Opt1 Opt2 Standard Addition Method Start->Opt2 Opt3 Stable Isotope-Labeled Internal Standard (Gold Standard) Start->Opt3 End Accurate & Reproducible Quantification Opt1->End Opt2->End Opt3->End

Caption: Strategies for improving quantitative accuracy.

Quantitative Data Summary

The following table summarizes the typical outcomes of a matrix effect assessment. The Matrix Effect Factor is calculated as the ratio of the analyte peak area in the presence of the matrix to the peak area in a neat solvent.

Sample Preparation MethodAnalyte Peak Area (in Matrix)Analyte Peak Area (Neat Solvent)Matrix Effect FactorInterpretation
Protein Precipitation50,000100,0000.50Significant Ion Suppression
Liquid-Liquid Extraction80,000100,0000.80Moderate Ion Suppression
Solid Phase Extraction (SPE)99,000100,0000.99Negligible Matrix Effect

Note: These are representative values. Actual results will vary depending on the specific matrix and experimental conditions.

Key Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare Blank Matrix Extract: Extract a sample known to be free of this compound using the same extraction procedure as for the unknown samples.

  • Prepare Spiked Samples:

    • Set A (Matrix Spike): Spike the blank matrix extract with a known concentration of this compound standard solution.

    • Set B (Neat Solution): Prepare a solution of the this compound standard in the reconstitution solvent at the same final concentration as Set A.

  • LC-MS/MS Analysis: Analyze multiple replicates of both Set A and Set B under the same LC-MS/MS conditions.

  • Calculation: Calculate the Matrix Effect Factor (MEF) as follows:

    • MEF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)

    • An MEF < 1 indicates ion suppression.

    • An MEF > 1 indicates ion enhancement.

    • An MEF close to 1 suggests a negligible matrix effect.

Protocol 2: Sample Cleanup using Solid Phase Extraction (SPE)

Objective: To remove interfering components from the sample matrix prior to LC-MS/MS analysis.

Methodology:

  • Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase polymer) with the appropriate solvents as recommended by the manufacturer.

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences while retaining this compound.

  • Elution: Elute this compound from the cartridge using a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

cluster_2 Solid Phase Extraction (SPE) Workflow Condition 1. Condition SPE Cartridge Load 2. Load Sample Extract Condition->Load Wash 3. Wash to Remove Interferences Load->Wash Elute 4. Elute this compound Wash->Elute Reconstitute 5. Evaporate & Reconstitute for Analysis Elute->Reconstitute

Caption: General workflow for sample cleanup using SPE.

Protocol 3: Preparation of Matrix-Matched Calibration Standards

Objective: To prepare calibration standards that compensate for matrix effects.

Methodology:

  • Prepare Blank Matrix Extract: Extract a sample known to be free of this compound using the same extraction procedure as for the unknown samples.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol/water).

  • Serial Dilution: Perform a serial dilution of the stock solution into the blank matrix extract to create a series of calibration standards at different concentrations.

  • Analysis: Analyze the matrix-matched calibration standards alongside the unknown samples to construct a calibration curve that accounts for the matrix effect.

References

Technical Support Center: Optimization of Myrosinase Activity for Glucocheirolin Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing myrosinase activity for the conversion of Glucocheirolin. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for myrosinase activity on this compound?

A1: The optimal pH for myrosinase activity can vary depending on the plant source of the enzyme. Generally, myrosinase exhibits optimal activity in a pH range of 4.0 to 7.0.[1] For the conversion of glucosinolates into isothiocyanates, a neutral to slightly alkaline pH is often favorable.[2] Acidic conditions, particularly below pH 4, can lead to partial deactivation of the enzyme and may favor the formation of nitriles instead of isothiocyanates.[1][2] Some studies have reported optimal activity for broccoli myrosinase between pH 6.5 and 7.0.[3]

Q2: What is the optimal temperature for the enzymatic conversion?

A2: Myrosinase activity is temperature-dependent. The optimal temperature for myrosinase activity generally falls between 30°C and 60°C. For instance, myrosinase from broccoli has shown optimal activity around 30°C. One study on watercress myrosinase noted relatively high activity at 45°C. However, temperatures above 60-65°C can lead to rapid enzyme denaturation and a significant reduction in activity. It is crucial to determine the optimal temperature for the specific myrosinase being used.

Q3: Are there any known cofactors or activators for myrosinase?

A3: Yes, ascorbate (B8700270) (Vitamin C) is a well-known cofactor and activator of myrosinase. The presence of ascorbate can significantly increase the Vmax of the enzyme. For example, myrosinase from daikon radish showed a dramatic increase in activity in the presence of 500 μM ascorbate. Some studies have also investigated the effect of divalent cations like MgCl2, which in combination with ascorbic acid, was found to enhance broccoli myrosinase activity.

Q4: What are the common inhibitors of myrosinase activity?

A4: Sulfate (B86663), a byproduct of the glucosinolate hydrolysis reaction, acts as a competitive inhibitor of myrosinase. Additionally, certain compounds can act as inhibitors. For instance, at acidic pH, amygdalin (B1666031) and arbutin (B1665170) have been suggested as potential competitive inhibitors of broccoli myrosinase. It is also important to note that high substrate concentrations can lead to substrate inhibition in some myrosinases.

Q5: How does the product profile of this compound conversion change with reaction conditions?

A5: The hydrolysis of glucosinolates like this compound can yield different products depending on the physiological conditions. At neutral to slightly alkaline pH, the formation of isothiocyanates is generally favored. Conversely, acidic conditions tend to promote the formation of nitriles. The presence of specific cofactors and proteins can also influence the final product profile.

Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic conversion of this compound.

Problem Potential Cause Recommended Solution
Low or no conversion of this compound Suboptimal pH: The reaction pH is outside the optimal range for your specific myrosinase.Determine the optimal pH for your enzyme by performing a pH profile experiment (e.g., testing a range from pH 4.0 to 8.0).
Suboptimal Temperature: The reaction temperature is too low or too high.Optimize the reaction temperature by incubating at a range of temperatures (e.g., 25°C to 65°C) to find the optimum for your enzyme.
Enzyme Inactivation: The enzyme may have been denatured due to improper storage or handling (e.g., exposure to high temperatures).Ensure proper storage of the enzyme (typically at low temperatures, e.g., 4°C or -20°C) and avoid repeated freeze-thaw cycles. Use fresh enzyme preparations.
Presence of Inhibitors: Contaminants in the substrate or buffer, or the accumulation of sulfate, may be inhibiting the enzyme.Use high-purity this compound and reagents. Consider buffer exchange or dialysis to remove potential inhibitors. Monitor sulfate concentration.
Inconsistent results between experiments Variability in Reagent Preparation: Inconsistent buffer pH or substrate/enzyme concentrations.Prepare fresh buffers for each experiment and accurately verify the pH. Use precise measurements for all components.
Pipetting Errors: Inaccurate dispensing of enzyme or substrate.Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed.
Fluctuations in Incubation Temperature: Inconsistent temperature control during the reaction.Use a calibrated water bath or incubator with stable temperature control.
Formation of undesirable byproducts (e.g., nitriles) Incorrect pH: The reaction is being carried out at an acidic pH.Adjust the reaction buffer to a neutral or slightly alkaline pH to favor isothiocyanate formation.
Absence of necessary cofactors: Lack of specific proteins or cofactors that direct the reaction towards isothiocyanate formation.While less common for in vitro reactions, consider the source of your myrosinase and if any specific co-purified proteins are necessary. The addition of ascorbate can enhance overall activity.

Experimental Protocols

1. Protocol for Determining Optimal pH of Myrosinase Activity

  • Objective: To identify the pH at which the myrosinase exhibits maximum activity for this compound conversion.

  • Materials:

    • Myrosinase enzyme solution

    • This compound solution (substrate)

    • A series of buffers with varying pH values (e.g., 50 mM sodium phosphate-citrate for pH 3.5-5.5, 50 mM sodium phosphate (B84403) for pH 5.5-7.5, and 50 mM Tris-HCl for pH 7.5-8.8)

    • Ascorbic acid solution (optional, as an activator)

    • Microplate reader or HPLC system for product quantification

  • Procedure:

    • Prepare a series of reaction mixtures in separate microplate wells or tubes. Each reaction should contain the same concentration of myrosinase and this compound.

    • Use a different buffer for each reaction to span the desired pH range (e.g., from pH 4.0 to 9.0 in 0.5 unit increments).

    • If using, add ascorbic acid to each reaction to a final concentration of 1 mM.

    • Pre-incubate the reaction mixtures at the optimal temperature (or a standard temperature like 37°C) for a few minutes to equilibrate.

    • Initiate the reaction by adding the myrosinase enzyme to each well/tube.

    • Incubate the reactions for a fixed period (e.g., 10-30 minutes).

    • Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching agent.

    • Quantify the amount of the desired product (e.g., the corresponding isothiocyanate) or the remaining this compound using a suitable analytical method like HPLC.

    • Plot the enzyme activity (product formed per unit time) against the pH to determine the optimum.

2. Protocol for Determining Optimal Temperature of Myrosinase Activity

  • Objective: To determine the temperature at which myrosinase shows the highest activity.

  • Materials:

    • Myrosinase enzyme solution

    • This compound solution

    • Reaction buffer at the predetermined optimal pH

    • Water baths or incubators set at different temperatures (e.g., 25°C, 35°C, 45°C, 55°C, 65°C)

    • Analytical equipment for product quantification (e.g., HPLC)

  • Procedure:

    • Prepare identical reaction mixtures containing this compound and buffer in separate tubes.

    • Pre-incubate the tubes at their respective temperatures for 5-10 minutes.

    • Initiate the reactions by adding the same amount of myrosinase to each tube.

    • Incubate for a fixed time period.

    • Terminate the reactions.

    • Analyze the samples to quantify the product formation.

    • Plot the enzyme activity versus temperature to identify the optimal temperature.

Visualizations

Glucocheirolin_Conversion This compound This compound Aglycone Unstable Aglycone This compound->Aglycone H2O Glucose Glucose Sulfate Sulfate Myrosinase Myrosinase Myrosinase->this compound Isothiocyanate Cheirolin (Isothiocyanate) Aglycone->Isothiocyanate Neutral/Alkaline pH Nitrile Nitrile Aglycone->Nitrile Acidic pH

Caption: Enzymatic conversion of this compound by myrosinase.

Factors_Affecting_Myrosinase_Activity cluster_factors Factors Influencing Myrosinase Activity pH pH Myrosinase_Activity Myrosinase Activity pH->Myrosinase_Activity Temperature Temperature Temperature->Myrosinase_Activity Ascorbate Ascorbate (Cofactor) Ascorbate->Myrosinase_Activity activates Sulfate Sulfate (Inhibitor) Sulfate->Myrosinase_Activity inhibits Substrate_Concentration Substrate Concentration Substrate_Concentration->Myrosinase_Activity Troubleshooting_Workflow Start Low/No Conversion Check_pH Check Reaction pH Start->Check_pH Check_Temp Check Reaction Temperature Check_pH->Check_Temp pH OK Optimize_pH Optimize pH Check_pH->Optimize_pH pH Not Optimal Check_Enzyme Check Enzyme Activity/ Storage Check_Temp->Check_Enzyme Temp OK Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Temp Not Optimal Check_Inhibitors Check for Inhibitors Check_Enzyme->Check_Inhibitors Enzyme OK Use_New_Enzyme Use Fresh Enzyme Stock Check_Enzyme->Use_New_Enzyme Enzyme Inactive Purify_Substrate Purify Substrate/ Use Fresh Buffer Check_Inhibitors->Purify_Substrate Inhibitors Present Success Successful Conversion Check_Inhibitors->Success No Inhibitors Optimize_pH->Check_Temp Optimize_Temp->Check_Enzyme Use_New_Enzyme->Check_Inhibitors Purify_Substrate->Success

References

Enhancing the resolution of Glucocheirolin in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Glucocheirolin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance chromatographic resolution and ensure reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic technique for analyzing this compound?

A1: The most widely used method for the analysis of this compound and other glucosinolates is reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with a photodiode array (PDA) or ultraviolet (UV) detector.[1][2] This technique is valued for its high sensitivity, good selectivity, and excellent reproducibility.[3] For enhanced sensitivity and specificity, especially when dealing with complex matrices or co-eluting compounds, liquid chromatography-mass spectrometry (LC-MS) is also a powerful alternative.[3][4]

Q2: Why is achieving high resolution for this compound challenging?

A2: Challenges in achieving high resolution for this compound can arise from several factors. Like other glucosinolates, it is a polar, anionic compound, which can lead to secondary interactions with the silica (B1680970) backbone of standard C18 columns, causing peak tailing. Furthermore, in complex samples from plant extracts, this compound may co-elute with other structurally similar glucosinolates, making distinct separation difficult.

Q3: What is the typical sample preparation procedure for this compound analysis?

A3: A robust and widely validated method involves extracting this compound from ground plant material using a heated methanol-water mixture to deactivate myrosinase, an enzyme that degrades glucosinolates. The extract is then purified using an ion-exchange column. A crucial step is the enzymatic desulfation using sulfatase, which removes the sulfate (B86663) group to yield desulfo-Glucocheirolin, a form more suitable for reversed-phase chromatography. The purified desulfoglucosinolates are then analyzed by HPLC.

Q4: At what wavelength should this compound be detected?

A4: Desulfoglucosinolates, including desulfo-Glucocheirolin, are typically detected and quantified at a wavelength of 229 nm.

Troubleshooting Guide: Enhancing Peak Resolution

This guide addresses common problems encountered during the chromatographic analysis of this compound, providing a systematic approach to troubleshooting.

Q5: My this compound peak is broad and shows poor resolution from an adjacent peak. What should I do first?

A5: When facing poor resolution, a systematic optimization of your mobile phase and gradient is the recommended first step. Small adjustments to these parameters can significantly impact selectivity and peak shape.

Initial Troubleshooting Steps:

  • Verify System Suitability: Ensure your HPLC system is performing optimally by checking pressure, retention time stability, and peak shape with a known standard.

  • Adjust the Gradient: A common cause of poor resolution is a gradient that is too steep. Implementing a shallower gradient increases the separation window between closely eluting peaks.

  • Modify the Organic Solvent: Switching the organic modifier in your mobile phase, for instance from acetonitrile (B52724) to methanol (B129727) or vice-versa, can alter selectivity due to different solvent properties and may resolve co-eluting peaks.

  • Optimize Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Experimenting with different column temperatures (e.g., 30°C, 40°C) can sometimes improve resolution.

G Troubleshooting Workflow for Poor Resolution start Poor Peak Resolution (Co-elution or Broad Peaks) check_system 1. Verify System Suitability (Pressure, Standard Injection) start->check_system adjust_gradient 2. Adjust Gradient Profile (Make it shallower) check_system->adjust_gradient System OK? change_solvent 3. Change Organic Modifier (e.g., Acetonitrile to Methanol) adjust_gradient->change_solvent Still Poor? end_good Resolution Achieved adjust_gradient->end_good Improved? optimize_temp 4. Optimize Column Temperature change_solvent->optimize_temp Still Poor? change_solvent->end_good Improved? change_column 5. Change Stationary Phase (e.g., Phenyl-Hexyl or HILIC) optimize_temp->change_column Still Poor? optimize_temp->end_good Improved? change_column->end_good Improved? end_bad Consult Advanced Techniques (e.g., LC-MS/MS) change_column->end_bad Still Poor? G Experimental Workflow for this compound Analysis sample 1. Sample Preparation (Grind Plant Material) extraction 2. Extraction (70% Methanol, Heat) sample->extraction purification 3. Ion-Exchange Purification extraction->purification desulfation 4. Desulfation (Add Sulfatase) purification->desulfation elution 5. Elution (Ultrapure Water) desulfation->elution analysis 6. HPLC Analysis elution->analysis

References

Overcoming challenges in Glucocheirolin quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Glucocheirolin Quantification

Welcome to the technical support center for this compound quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the analysis of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying this compound in complex matrices like plasma or plant extracts?

A1: The main challenges include:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1]

  • Myrosinase Activity: Upon tissue disruption, the enzyme myrosinase can hydrolyze this compound, leading to the formation of various breakdown products and the loss of the intact analyte.[2][3] Effective and immediate inactivation of this enzyme is critical.[2]

  • Analyte Stability: this compound can be susceptible to degradation at high temperatures or non-optimal pH levels during sample processing.[4]

  • Low Recovery: Inefficient extraction or purification steps can lead to significant loss of the analyte, resulting in poor recovery and underestimation of its concentration.

  • Lack of Commercial Standards: The limited availability of certified reference standards for all glucosinolates can make accurate quantification challenging.

Q2: How can I effectively inactivate myrosinase in my samples?

A2: Heat treatment is the most common and effective method for myrosinase inactivation. Steaming and microwaving have been shown to be more effective than blanching for preserving glucosinolate content. Freeze-drying is another widely used technique to maintain sample integrity and prevent enzymatic degradation during storage and extraction. For liquid samples, immediate protein precipitation with a solvent like methanol (B129727) can also help to inactivate enzymes.

Q3: What is the best solvent system for extracting this compound?

A3: A mixture of 70% methanol in water is a widely used and effective solvent for extracting glucosinolates, including this compound, from plant materials. This is often performed at an elevated temperature (e.g., 70°C) to ensure myrosinase inactivation. Accelerated solvent extraction (ASE) using 70% methanol at 50°C has also been reported to yield high recovery rates of over 97%.

Q4: How can I assess and mitigate matrix effects in my LC-MS/MS analysis?

A4: To assess matrix effects, a post-extraction spike comparison is a common method. This involves comparing the signal of a known amount of this compound spiked into a blank matrix extract with the signal of the same amount in a neat solvent. A significant difference indicates the presence of matrix effects. To mitigate these effects, you can:

  • Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering components.

  • Optimize Chromatography: Adjust the LC gradient to better separate this compound from co-eluting matrix components.

  • Dilute the Sample: Diluting the extract can reduce the concentration of interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.

Troubleshooting Guides

Problem 1: Low or No Recovery of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete Myrosinase Inactivation Ensure rapid and effective heat treatment (e.g., steaming, microwaving for 90 seconds) or freeze-drying of the sample immediately after collection.Prevents enzymatic degradation of this compound.
Suboptimal Extraction Conditions Optimize the extraction solvent (70% aqueous methanol is a good starting point), temperature (around 70°C), and extraction time. Consider using ultrasound-assisted extraction to improve efficiency.Ensures complete extraction of the polar this compound from the matrix.
Analyte Degradation Avoid prolonged exposure to high temperatures (above 70°C) and maintain a neutral or slightly acidic pH during extraction.This compound can degrade under harsh conditions.
Inefficient Purification If using SPE or anion exchange, ensure the correct sorbent and elution solvents are used. Losses can occur during these steps.Proper purification removes interferences without significant loss of the analyte.
Improper Storage Store samples and extracts at -20°C or lower to prevent degradation.Low temperatures slow down chemical and enzymatic degradation processes.
Problem 2: Poor Peak Shape and Resolution in HPLC/UHPLC

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Suboptimal Mobile Phase Gradient Adjust the gradient of the mobile phase (typically water and acetonitrile) to improve the separation of this compound from other compounds.A well-optimized gradient is crucial for good chromatographic resolution.
Column Contamination or Aging Use a guard column to protect the analytical column. If peak shape degrades, try replacing the guard column first. If the problem persists, the analytical column may need to be replaced.Contaminants from the matrix can accumulate on the column, affecting its performance.
Inappropriate Column Chemistry For highly polar analytes like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and separation than a standard C18 reversed-phase column.HILIC is specifically designed for the separation of polar compounds.
Sample Overload Inject a smaller volume of the sample or dilute the sample extract.Injecting too much sample can lead to broad and asymmetric peaks.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on glucosinolate analysis.

Table 1: Recovery of Glucosinolates Using Different Sample Preparation Methods

Glucosinolate Matrix Method Recovery (%) Relative Standard Deviation (%)
13 GlucosinolatesChinese CabbageMicrowave (90s) followed by extraction73 - 124Not Specified
13 GlucosinolatesFreeze-dried Brassicaceae70% Methanol Extraction74 - 119< 10
13 GlucosinolatesFrozen-fresh Brassicaceae80% Methanol Extraction with heating77 - 104< 15
17 GlucosinolatesMixed VegetablesHILIC-MS/MS76.46 - 120.14< 9.07

Data compiled from multiple sources.

Table 2: Limits of Quantification (LOQ) for Glucosinolates in Different Matrices

Glucosinolate Matrix Analytical Method LOQ
13 GlucosinolatesFreeze-dried BrassicaceaeUHPLC-MS/MS5.72 - 17.40 nmol/g (dry weight)
13 GlucosinolatesFrozen-fresh BrassicaceaeUHPLC-MS/MS0.80 - 1.43 nmol/g (fresh weight)
22 GlucosinolatesBrassicaceae VegetablesHILIC-MS/MS0.003 - 0.093 µg/g (dry weight)

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Plant Material

This protocol is based on the widely used method for glucosinolate analysis involving desulfation.

  • Sample Preparation: Immediately freeze-dry or microwave fresh plant material to inactivate myrosinase. Grind the dried material into a fine powder.

  • Extraction: a. Weigh approximately 100 mg of the dried powder into a microcentrifuge tube. b. Add 1 mL of 70% (v/v) methanol. c. For quantitative analysis, add a known amount of an internal standard (e.g., sinigrin). d. Vortex the mixture and place it in a heating block at 70°C for 5 minutes. e. Centrifuge the sample and collect the supernatant. f. Repeat the extraction on the remaining pellet and combine the supernatants.

  • Purification (Desulfation): a. Prepare a DEAE-Sephadex A-25 anion exchange column. b. Load the combined supernatant onto the column. c. Wash the column with 70% methanol, followed by water, and then a sodium acetate (B1210297) buffer. d. Add a purified sulfatase solution to the column and allow it to react overnight at room temperature to desulfate the glucosinolates. e. Elute the desulfated this compound with ultrapure water.

  • Analysis: The eluate can be freeze-dried and reconstituted in a known volume of mobile phase for HPLC-UV or LC-MS/MS analysis.

Protocol 2: Analysis of this compound in Plasma

This protocol is adapted from methods for analyzing metabolites in plasma.

  • Sample Preparation (Protein Precipitation): a. To 0.5 mL of plasma, add 1 mL of cold methanol to precipitate proteins and inactivate enzymes. b. Vortex the mixture for 1 minute. c. Centrifuge at high speed (e.g., 5,000 x g) at 4°C for 15 minutes. d. Collect the supernatant.

  • Cleanup (Optional): If significant matrix effects are observed, the supernatant can be further cleaned up using solid-phase extraction (SPE).

  • Analysis: The supernatant can be directly injected for analysis by a validated LC-MS/MS method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification & Derivatization cluster_analysis Analysis sample Complex Matrix (e.g., Plant Tissue, Plasma) inactivation Myrosinase Inactivation (Heat/Freeze-drying) sample->inactivation extraction Solvent Extraction (70% Methanol) inactivation->extraction purify Anion Exchange / SPE extraction->purify Crude Extract desulfate Desulfation (Sulfatase Treatment) purify->desulfate analysis LC-MS/MS or HPLC-UV Quantification desulfate->analysis Purified Analyte data Data Processing analysis->data result result data->result Final Concentration

Caption: General workflow for this compound quantification.

troubleshooting_workflow start Low/No Signal in LC-MS? matrix_effect Matrix Effect Present? start->matrix_effect recovery Low Recovery in Extraction? matrix_effect->recovery No solution1 Optimize Cleanup (SPE) Use Isotope-Labeled IS matrix_effect->solution1 Yes stability Analyte Degradation? recovery->stability No solution2 Optimize Extraction Solvent/Method recovery->solution2 Yes solution3 Ensure Myrosinase Inactivation & Gentle Processing Conditions stability->solution3 Yes solution4 Check Instrument Performance stability->solution4 No

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Minimizing Nitrile Formation During Glucocheirolin Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize nitrile formation during the enzymatic hydrolysis of Glucocheirolin.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound hydrolysis experiments, leading to undesired nitrile formation.

Issue 1: High levels of cheirolin (B1668576) nitrile detected in the hydrolysis product.

  • Potential Cause 1: Presence of Epithiospecifier Protein (ESP) or Nitrile-Specifier Proteins (NSPs).

    • Explanation: ESP and NSPs are proteins that can redirect the hydrolysis of glucosinolates away from isothiocyanate formation and towards nitrile formation.[1][2][3][4] Their presence, even in small amounts, can significantly increase the yield of cheirolin nitrile.

    • Solution:

      • Heat Inactivation: ESP is heat-labile. A mild heat treatment of the plant material or enzyme extract (e.g., 60-70°C for a short period) before the addition of myrosinase can inactivate ESP without completely denaturing the myrosinase.[5]

      • Purification of Myrosinase: If using a crude enzyme extract, purify the myrosinase to remove contaminating ESP and NSPs.

  • Potential Cause 2: Suboptimal pH of the reaction buffer.

    • Explanation: Acidic pH conditions (below pH 5) are known to favor the formation of nitriles from glucosinolate hydrolysis.

    • Solution:

      • Adjust Reaction pH: Ensure the pH of your reaction buffer is neutral to slightly alkaline (pH 7-8) to favor the formation of isothiocyanates.

  • Potential Cause 3: Presence of ferrous ions (Fe2+).

    • Explanation: Ferrous ions can act as a cofactor for ESP and also non-enzymatically catalyze the formation of nitriles from glucosinolates.

    • Solution:

      • Use Chelating Agents: Add a chelating agent such as EDTA to the reaction mixture to sequester any contaminating Fe2+ ions.

Issue 2: Inconsistent ratios of isothiocyanate to nitrile between experiments.

  • Potential Cause 1: Variability in the biological source of this compound or myrosinase.

    • Explanation: The expression levels of ESP and NSPs can vary depending on the plant species, cultivar, and even the growth conditions of the plant material. This can lead to batch-to-batch variability in nitrile formation.

    • Solution:

      • Standardize Biological Material: Use a consistent and well-characterized source for both this compound and myrosinase. If possible, use purified components.

      • Characterize Each Batch: If using plant extracts, it is advisable to quantify the ESP/NSP activity for each new batch.

  • Potential Cause 2: Fluctuations in reaction temperature.

    • Explanation: While a mild increase in temperature can help inactivate ESP, higher temperatures can also affect myrosinase activity and potentially influence the product ratio.

    • Solution:

      • Precise Temperature Control: Maintain a constant and optimized temperature throughout the hydrolysis reaction using a water bath or incubator.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for minimizing nitrile formation during this compound hydrolysis?

A1: A neutral to slightly alkaline pH range of 7 to 8 is generally recommended to favor the formation of the isothiocyanate (cheirolin) over the nitrile. Acidic conditions (pH < 5) significantly promote nitrile formation.

Q2: How does temperature affect the formation of cheirolin nitrile?

A2: Temperature has a dual effect. Mild heat (60-70°C) can be used to inactivate the heat-sensitive Epithiospecifier Protein (ESP), thereby reducing nitrile formation. However, higher temperatures can denature the myrosinase enzyme itself. Therefore, a careful optimization of temperature is necessary. For the hydrolysis reaction itself, maintaining a consistent temperature, for example, at 37°C, is recommended for reproducible results.

Q3: What is the role of Epithiospecifier Protein (ESP) and how can I inhibit its activity?

A3: ESP is a protein that actively directs the hydrolysis of glucosinolates towards the formation of nitriles and epithionitriles (for alkenyl glucosinolates) at the expense of isothiocyanates. You can inhibit ESP activity by:

  • Heat Treatment: A short pre-incubation of the plant material or enzyme extract at 60-70°C.

  • Purification: Using purified myrosinase that is free of ESP.

Q4: Do I need to be concerned about metal ion contamination in my reaction?

A4: Yes, ferrous ions (Fe2+) in particular can promote nitrile formation, both as a cofactor for ESP and through non-enzymatic catalysis. It is good practice to use high-purity water and reagents. If you suspect metal ion contamination, the addition of a chelating agent like EDTA can be beneficial.

Q5: What is a reliable method to analyze the products of this compound hydrolysis?

A5: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for separating and quantifying the products of this compound hydrolysis, namely cheirolin (isothiocyanate) and cheirolin nitrile. A C18 reverse-phase column is typically used with a water/acetonitrile (B52724) gradient. UV detection is suitable for quantifying both compounds.

Data Presentation

Table 1: Effect of pH on the Ratio of Isothiocyanate to Nitrile Formation from Glucosinolate Hydrolysis

pHIsothiocyanate (%)Nitrile (%)Source GlucosinolateReference
3.0LowHighGeneral Glucosinolates
5.0ModerateModerateGeneral Glucosinolates
7.0HighLowGeneral Glucosinolates
8.0HighLowGeneral Glucosinolates

Note: Specific quantitative data for this compound is limited. This table represents the general trend observed for glucosinolate hydrolysis. The exact ratios will vary depending on the specific glucosinolate and reaction conditions.

Table 2: Influence of Epithiospecifier Protein (ESP) and Ferrous Ions (Fe2+) on Hydrolysis Products

ConditionIsothiocyanate FormationNitrile FormationReference
Myrosinase onlyDominant productMinor product
Myrosinase + ESPSignificantly reducedSignificantly increased
Myrosinase + Fe2+ReducedIncreased
Myrosinase + ESP + Fe2+Further reducedFurther increased

Experimental Protocols

Protocol 1: Myrosinase-Catalyzed Hydrolysis of this compound

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0).

  • Preparation of Myrosinase Solution: Prepare a solution of purified myrosinase in the same buffer. If using a crude extract, consider a pre-heating step (e.g., 65°C for 15 minutes) to inactivate ESP.

  • Reaction Setup: In a microcentrifuge tube, combine the this compound solution with the myrosinase solution to initiate the hydrolysis. A typical reaction volume is 1 mL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes to 2 hours).

  • Reaction Termination: Stop the reaction by adding a solvent such as methylene (B1212753) chloride or by heat inactivation (e.g., boiling for 5 minutes).

  • Extraction of Products: Add an organic solvent (e.g., methylene chloride) to the reaction mixture to extract the hydrolysis products (cheirolin and cheirolin nitrile). Vortex thoroughly and centrifuge to separate the phases.

  • Sample Preparation for Analysis: Carefully collect the organic phase and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of acetonitrile or mobile phase for HPLC analysis.

Protocol 2: HPLC Analysis of this compound Hydrolysis Products

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Example Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength suitable for both cheirolin and its nitrile (e.g., 245 nm).

  • Quantification: Use certified reference standards of cheirolin and cheirolin nitrile to create calibration curves for accurate quantification.

Mandatory Visualization

Glucocheirolin_Hydrolysis_Pathway This compound This compound Myrosinase Myrosinase This compound->Myrosinase Aglycone Unstable Aglycone Myrosinase->Aglycone Hydrolysis Cheirolin Cheirolin (Isothiocyanate) Aglycone->Cheirolin Spontaneous Rearrangement (pH 7-8) Nitrile Cheirolin Nitrile Aglycone->Nitrile ESP ESP / NSP ESP->Aglycone Redirects to Nitrile Fe2 Fe²⁺ Fe2->Aglycone Promotes Nitrile Acidic_pH Acidic pH Acidic_pH->Aglycone Promotes Nitrile

Caption: this compound hydrolysis pathway showing the formation of cheirolin and cheirolin nitrile.

Troubleshooting_Workflow Start Start: High Nitrile Formation Check_ESP Is ESP/NSP present or active? Start->Check_ESP Heat_Inactivation Perform heat inactivation (60-70°C) or use purified myrosinase Check_ESP->Heat_Inactivation Yes Check_pH Is the reaction pH acidic? Check_ESP->Check_pH No Heat_Inactivation->Check_pH Adjust_pH Adjust pH to 7-8 Check_pH->Adjust_pH Yes Check_Fe2 Is there potential Fe²⁺ contamination? Check_pH->Check_Fe2 No Adjust_pH->Check_Fe2 Add_Chelator Add a chelating agent (e.g., EDTA) Check_Fe2->Add_Chelator Yes End End: Minimized Nitrile Formation Check_Fe2->End No Add_Chelator->End

Caption: Troubleshooting workflow for minimizing nitrile formation during this compound hydrolysis.

References

Improving recovery of Glucocheirolin from solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of Glucocheirolin using solid-phase extraction (SPE). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery challenging?

A1: this compound is a type of glucosinolate, a class of sulfur-containing secondary plant metabolites found in Brassicaceae plants.[1][2] As an alkylglucosinolate, it is a polar compound, which can present challenges during solid-phase extraction by requiring careful selection of sorbents and solvents to ensure efficient binding and elution.[3][4] Its structure includes a thio-linked β-glucopyranosyl residue and a sulfated oxime moiety, making it an anion at typical pH levels.[2]

Q2: What is the most common SPE mechanism for this compound extraction?

A2: Anion exchange is the most common and effective SPE mechanism for isolating glucosinolates like this compound. The negatively charged sulfate (B86663) group on the this compound molecule binds to the positively charged functional groups of the anion exchange sorbent. This allows for the washing away of neutral and cationic impurities before selective elution of the target analyte. Weak anion exchange (WAX) cartridges are frequently used for this purpose.

Q3: Why is myrosinase inactivation a critical step before SPE?

A3: Myrosinase is an enzyme present in plants that contain glucosinolates. Upon tissue damage, myrosinase hydrolyzes glucosinolates, leading to their degradation and significantly lowering the recovery of the intact compound. Inactivating this enzyme immediately upon sample collection is crucial. Common methods include freezing the sample in liquid nitrogen, freeze-drying, or adding the sample to boiling solvents like 70% methanol (B129727) to denature the enzyme.

Q4: What are the key factors that influence SPE recovery?

A4: The primary factors affecting SPE recovery are the choice of sorbent, the pH of the sample and solvents, the composition and polarity of the wash and elution solvents, the sample loading flow rate, and the sample volume relative to the sorbent mass. Properly conditioning the sorbent is also critical to ensure consistent interaction with the analyte.

Troubleshooting Guide: Low Recovery & Poor Reproducibility

Low recovery and inconsistent results are among the most common issues encountered during solid-phase extraction. This guide provides a systematic approach to identifying and resolving these problems.

Problem Potential Cause Recommended Solution
Low Overall Recovery Analyte Breakthrough During Sample Loading: The analyte has a stronger affinity for the loading solvent than the sorbent.- Adjust Sample Polarity: Dilute the sample with a weaker (less polar) solvent to promote binding. - Decrease Flow Rate: Reduce the sample loading flow rate (e.g., to 1-2 mL/min) to allow more time for the analyte to interact with the sorbent. - Check pH: Ensure the sample pH is appropriate to keep the analyte in its charged form for ion-exchange retention.
Analyte Loss During Washing: The wash solvent is too strong and is prematurely eluting the this compound.- Use a Weaker Wash Solvent: Decrease the organic solvent percentage or use a less eluotropic solvent for the wash step. The goal is to remove interferences without disturbing the bound analyte.
Incomplete Elution: The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.- Increase Elution Solvent Strength: For anion exchange, use a buffer with a higher salt concentration or a more extreme pH to neutralize the analyte or the sorbent. A common elution solvent for glucosinolates is a solution of ammonia (B1221849) in methanol. - Increase Elution Volume: Ensure a sufficient volume of elution solvent is used. Try eluting with multiple, smaller volumes and analyze each fraction. - Incorporate a "Soak" Step: After adding the elution solvent, allow it to remain in the sorbent bed for 1-5 minutes before applying pressure to facilitate complete desorption.
Sorbent Overload: The amount of analyte and matrix components in the sample exceeds the binding capacity of the SPE cartridge.- Increase Sorbent Mass: Use a larger SPE cartridge with a higher capacity. - Reduce Sample Volume: Decrease the amount of sample loaded onto the cartridge.
Poor Reproducibility Inconsistent Sample Pre-treatment: Variation in myrosinase inactivation or extraction from the plant matrix.- Standardize Procedures: Ensure all samples are processed identically and for the same duration. Immediately inactivate myrosinase upon harvesting.
Cartridge Bed Drying Out: If the sorbent bed dries out after conditioning and before sample loading, analyte interaction can be inconsistent.- Do Not Let Sorbent Dry: Ensure the sorbent bed remains wetted after the conditioning/equilibration step and before the sample is loaded.
Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution can lead to variability in retention and recovery.- Use a Vacuum Manifold or Automated System: These tools allow for precise control over flow rates, improving consistency compared to manual processing.
Different Sorbent Batches: Variations between different manufacturing lots of SPE cartridges can affect performance.- Test New Batches: When starting with a new batch of cartridges, run a quality control standard to verify performance.

Experimental Protocols

Protocol 1: Standard SPE for this compound using Anion Exchange

This protocol is a general guideline for the extraction of this compound from a plant matrix using a weak anion exchange (WAX) sorbent.

  • Sample Preparation & Myrosinase Inactivation:

    • Harvest fresh plant material and immediately freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Weigh approximately 100-200 mg of the frozen powder into a centrifuge tube.

    • Add 1.5 mL of pre-heated (75°C) 70% methanol (v/v).

    • Vortex vigorously for 1 minute.

    • Incubate in a 75°C water bath for 15-20 minutes to ensure complete myrosinase inactivation.

    • Centrifuge at 4,000 x g for 10 minutes and collect the supernatant. This is your crude extract.

  • SPE Cartridge Conditioning & Equilibration:

    • Use a weak anion exchange cartridge (e.g., Oasis WAX).

    • Condition the cartridge by passing 1-2 mL of methanol.

    • Equilibrate the cartridge by passing 1-2 mL of 2% formic acid in water, followed by 1-2 mL of water. Ensure the sorbent does not dry out.

  • Sample Loading:

    • Load the crude extract supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid to remove weakly bound impurities.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

Protocol 2: Optimization of Elution Solvent

This protocol helps determine the optimal solvent strength for eluting this compound, ensuring high recovery while minimizing the co-elution of impurities.

  • Prepare Samples: Process several identical samples through the loading and washing steps as described in Protocol 1.

  • Sequential Elution: Elute each cartridge with a series of solvents of increasing strength.

    • Fraction 1: Elute with 1 mL of 1% ammonium hydroxide in 50% methanol.

    • Fraction 2: Elute with 1 mL of 3% ammonium hydroxide in 50% methanol.

    • Fraction 3: Elute with 1 mL of 5% ammonium hydroxide in 50% methanol.

    • Fraction 4: Elute with 1 mL of 7% ammonium hydroxide in 50% methanol.

  • Analyze Fractions: Analyze each collected fraction separately to determine the concentration of this compound.

  • Determine Optimal Solvent: The optimal elution solvent is the one with the lowest concentration of ammonium hydroxide that achieves complete recovery of the analyte. This minimizes the elution of strongly bound impurities.

Data Summary

Table 1: Comparison of Extraction Methods for Glucosinolates
Extraction MethodSample TypeSolventKey FindingsRecovery (%)Reference
M1: Sonication Freeze-dried powder70% MethanolHigher efficiency for certain glucosinolates (progoitrin, glucoalyssin).86-106%
M2: Heating + Sonication Freeze-dried powder70% MethanolSlightly lower efficiency for some compounds compared to M1.66-108%
M1: Sonication Frozen-fresh powder80% MethanolLower recovery compared to heated extraction for fresh samples.61-109%
M2: Heating + Sonication Frozen-fresh powder80% MethanolHeating is necessary for efficient extraction from frozen-fresh samples.74-126%

Visual Workflows

spe_workflow cluster_prep 1. Sample Preparation cluster_spe 2. Solid-Phase Extraction (Anion Exchange) cluster_analysis 3. Analysis Sample Plant Material Freeze Freeze & Grind (Liquid N2) Sample->Freeze Extract Extract with 70% MeOH (Heat to 75°C) Freeze->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Waste1 Discard Pellet Load Load Supernatant Centrifuge->Load Condition Condition Sorbent (Methanol) Equilibrate Equilibrate Sorbent (Aqueous Acid/Water) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (Aqueous Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute this compound (Ammoniated Methanol) Wash2->Elute Waste2 Discard Flow-through & Wash Fractions Wash2->Waste2 Analysis Analyze Eluate (UHPLC-MS/MS) Elute->Analysis

Caption: Standard workflow for this compound extraction and purification.

troubleshooting_workflow Start Low Recovery? CheckLoading Analyte in Loading Fraction? Start->CheckLoading CheckWash Analyte in Wash Fraction? CheckLoading->CheckWash No Sol_Loading Decrease Sample Flow Rate OR Dilute Sample with Weaker Solvent CheckLoading->Sol_Loading Yes CheckElution Analyte Remaining on Cartridge? CheckWash->CheckElution No Sol_Wash Use Weaker Wash Solvent CheckWash->Sol_Wash Yes Sol_Elution Increase Elution Solvent Strength OR Increase Elution Volume CheckElution->Sol_Elution Yes End Review Sample Prep & Sorbent Choice CheckElution->End No

Caption: Decision tree for troubleshooting low SPE recovery.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Glucocheirolin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Glucocheirolin, a glucosinolate found in various cruciferous plants, has garnered interest for its potential biological activities. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the analysis of such compounds. This guide provides a comprehensive comparison of a validated HPLC method for this compound analysis with alternative analytical techniques, supported by experimental data to facilitate informed method selection.

Comparison of Analytical Methods for this compound Quantification

The selection of an analytical method hinges on a balance of performance characteristics, sample throughput, cost, and the specific requirements of the analysis. While HPLC offers a well-established and reliable approach, other techniques present distinct advantages. The following table summarizes the key performance characteristics of HPLC and its alternatives for the analysis of this compound and other glucosinolates.

ParameterHPLC-UVUHPLC-MS/MSUV-Vis SpectrophotometryNear-Infrared Spectroscopy (NIRS)
Linearity (r²) >0.99[1][2]>0.997[3]≥0.99[2][4]0.78 - 0.92 (for total glucosinolates)
Accuracy (Recovery %) 99.2% - 100.6% (for progoitrin (B1231004) and goitrin)76.46% - 120.14%~107% (for sinigrin)Not directly measured, relies on calibration model
Precision (RSD %) Intra-day: <2.19%, Inter-day: <2.19%Intra-batch: 2.00-9.24%, Inter-batch: 3.33-9.95%Intra-assay: 5.4%, Inter-assay: 15.8%Model dependent, can be used for screening to quantitative purposes
Limit of Detection (LOD) Analyte dependent, typically in µg/mL range0.4–1.6 μM for various glucosinolates~0.6 mg (for sinigrin)Not suitable for trace analysis
Limit of Quantification (LOQ) Analyte dependent, typically in µg/mL rangeNot specifiedNot specifiedNot suitable for trace analysis
Specificity Good, based on retention time and UV spectraExcellent, based on mass-to-charge ratioLow, measures total glucosinolatesLow, provides a general chemical profile
Throughput ModerateHighHighVery High
Cost ModerateHighLowLow (after initial investment)
Key Advantages Well-established, robust, reliable quantification.High sensitivity, high selectivity, rapid analysis.Simple, rapid, low cost for total glucosinolate estimation.Non-destructive, rapid screening of large sample sets.
Key Disadvantages Requires desulfation, longer run times compared to UHPLC.Higher cost and complexity.Lacks specificity for individual glucosinolates.Requires extensive calibration model development, less accurate for individual compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for a standard HPLC method for glucosinolate analysis and an overview of a spectrophotometric alternative.

HPLC Method for this compound Analysis (as desulfo-glucosinolate)

This protocol is a widely accepted method for the analysis of glucosinolates, including this compound, and involves a desulfation step to improve chromatographic separation.

1. Sample Preparation and Extraction:

  • Weigh approximately 100 mg of lyophilized and ground plant material into a 2 mL microcentrifuge tube.

  • Add 1.0 mL of 70% methanol (B129727) pre-heated to 70°C to inactivate myrosinase enzyme.

  • Vortex and incubate the mixture in a water bath at 70°C for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant containing the glucosinolate extract to a new tube.

2. Anion-Exchange Purification and Desulfation:

  • Prepare a small column with DEAE-Sephadex A-25 anion exchange resin.

  • Load the crude extract onto the column.

  • Wash the column with water to remove interfering compounds.

  • Apply a solution of purified sulfatase from Helix pomatia to the column and allow it to react overnight at room temperature to cleave the sulfate (B86663) group from the glucosinolates.

  • Elute the resulting desulfo-glucosinolates with water.

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0-20 min, 0-20% B; 20-25 min, 20-50% B; 25-30 min, 50-0% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 229 nm.

  • Quantification: Use an external standard calibration curve of a known glucosinolate, such as sinigrin, and apply a response factor for this compound if available.

Alternative Method: UV-Vis Spectrophotometry for Total Glucosinolate Analysis

This method provides a rapid estimation of the total glucosinolate content and is suitable for high-throughput screening.

1. Principle: This method is based on the reaction of 1-thioglucose, released from glucosinolates after alkaline hydrolysis, with ferricyanide (B76249). The reduction of ferricyanide leads to a decrease in absorbance, which is proportional to the total glucosinolate concentration.

2. Abbreviated Protocol:

  • Extract glucosinolates from the plant material as described in the HPLC sample preparation step.

  • Isolate the glucosinolates using a strong anion exchange column.

  • Hydrolyze the isolated glucosinolates with sodium hydroxide (B78521) to release 1-thioglucose.

  • Add a ferricyanide solution and measure the decrease in absorbance at 420 nm.

  • Quantify the total glucosinolate content by comparing the change in absorbance to a standard curve prepared with a known glucosinolate like sinigrin.

Visualizing the Workflow and Validation Parameters

To better understand the experimental process and the relationship between validation parameters, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_purification Purification & Desulfation cluster_analysis Analysis Start Plant Material Extraction Extraction with 70% Methanol at 70°C Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant (Crude Extract) Centrifugation->Supernatant AnionExchange Anion-Exchange Chromatography Supernatant->AnionExchange Desulfation On-Column Desulfation with Sulfatase AnionExchange->Desulfation Elution Elution of Desulfo-Glucosinolates Desulfation->Elution HPLC HPLC-UV Analysis (229 nm) Elution->HPLC Quantification Quantification HPLC->Quantification Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Validation Method Validation Linearity Linearity & Range (r² > 0.99) Validation->Linearity Accuracy Accuracy (Recovery %) Validation->Accuracy Precision Precision (Repeatability & Reproducibility, %RSD) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness

References

A Comparative Analysis of Glucocheirolin Content in Brassica Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of specific bioactive compounds across different plant species is crucial for targeted isolation and development of novel therapeutics. Glucocheirolin, a member of the glucosinolate family, is a sulfur-containing secondary metabolite found in Brassica species. Upon enzymatic hydrolysis, it yields cheirolin, an isothiocyanate with potential biological activities that are of interest to the scientific community. This guide provides a comparative overview of this compound content in various Brassica species, supported by experimental data and detailed methodologies.

Data Presentation: this compound Content in Brassica Species

The concentration of this compound can vary significantly among different Brassica species and even between different cultivars of the same species. The following table summarizes the quantitative data on this compound content from available research. It is important to note that this compound is not as ubiquitously high as other glucosinolates like sinigrin (B192396) or glucoraphanin, and its presence is often specific to certain species or varieties.

Brassica SpeciesCommon NameThis compound Content (µmol/kg DW)Reference
Brassica rapa subsp. chinensis var. parachinensisChoy Sum117.38 - 13,111.41[1]
Brassica rapa subsp. chinensisPak ChoyDetected, with high content in some accessions[2]
Brassica oleracea var. capitataCabbageDetected[3]
Brassica oleracea var. alboglabraKai LanDetected[3]

Note: DW = Dry Weight. The content of glucosinolates can be influenced by genetic factors, growing conditions, and the developmental stage of the plant.

Experimental Protocols

Accurate quantification of this compound and other glucosinolates requires standardized and validated methodologies. The most common approach involves the analysis of desulfated glucosinolates by High-Performance Liquid Chromatography (HPLC).

Key Protocol: HPLC Analysis of Desulfoglucosinolates

This protocol is adapted from established methods for glucosinolate analysis.[4]

1. Sample Preparation and Extraction:

  • Harvest fresh plant material (e.g., leaves, seeds) and immediately freeze-dry to prevent enzymatic degradation.

  • Grind the lyophilized tissue into a fine powder.

  • Accurately weigh approximately 100 mg of the powdered sample into a tube.

  • Add 1 mL of 70% methanol (B129727) pre-heated to 75°C to inactivate the endogenous myrosinase enzyme.

  • Vortex the mixture briefly and incubate in a water bath at 75°C for 20 minutes.

  • To enhance extraction, place the tubes in an ultrasonic bath for 15 minutes.

  • Centrifuge the samples at approximately 3,000 x g for 10 minutes and collect the supernatant.

2. Purification and Desulfation:

  • Prepare a mini-column with an ion-exchange resin (e.g., DEAE-Sephadex A-25).

  • Load the supernatant onto the pre-conditioned column.

  • Wash the column with water and a suitable buffer (e.g., 20 mM sodium acetate) to remove interfering compounds.

  • Add a purified sulfatase enzyme solution to the column and incubate overnight at room temperature to cleave the sulfate (B86663) group, yielding desulfoglucosinolates.

3. Elution and Analysis:

  • Elute the desulfoglucosinolates from the column using ultrapure water.

  • Freeze-dry the eluate and reconstitute the residue in a precise volume of water for analysis.

  • Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV or Photodiode Array (PDA) detector set to 229 nm.

  • Identify individual desulfoglucosinolates by comparing their retention times with those of known standards.

  • Quantify the glucosinolates by creating a calibration curve with a standard (e.g., sinigrin) and applying published response factors for different glucosinolates.

Mandatory Visualizations

Glucosinolate Biosynthesis Pathway

The biosynthesis of glucosinolates is a complex process involving chain elongation of amino acids, followed by the formation of the core glucosinolate structure.

Glucosinolate_Biosynthesis cluster_chain_elongation Amino Acid Chain Elongation cluster_core_structure Core Structure Formation cluster_final_gsl Final Glucosinolates Met Methionine Elongated_AA Chain-Elongated Amino Acids Met->Elongated_AA Phe Phenylalanine Phe->Elongated_AA Trp Tryptophan Trp->Elongated_AA Aldoxime Aldoxime Formation Elongated_AA->Aldoxime CYP79 Thiohydroximates Thiohydroximates Aldoxime->Thiohydroximates CYP83 Glucosylation S-Glucosylation Thiohydroximates->Glucosylation Desulfo_GSL Desulfoglucosinolates Sulfation Sulfation Desulfo_GSL->Sulfation Glucosylation->Desulfo_GSL Aliphatic_GSL Aliphatic GSLs (e.g., this compound) Sulfation->Aliphatic_GSL Aromatic_GSL Aromatic GSLs Sulfation->Aromatic_GSL Indole_GSL Indole GSLs Sulfation->Indole_GSL Experimental_Workflow Start Plant Material (e.g., Brassica leaves) Freeze_Drying Freeze-Drying & Grinding Start->Freeze_Drying Extraction Hot Methanol Extraction (75°C) Freeze_Drying->Extraction Purification Ion-Exchange Column Purification Extraction->Purification Desulfation Enzymatic Desulfation (Sulfatase) Purification->Desulfation Elution Elution & Reconstitution Desulfation->Elution Analysis HPLC-UV/PDA Analysis (229 nm) Elution->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

A Comparative Guide to the Anticancer Efficacy of Glucocheirolin and Sulforaphane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring phytochemicals found abundantly in cruciferous vegetables. They are derived from the enzymatic hydrolysis of glucosinolates. Two such compounds, Sulforaphane (SFN) and the lesser-known Cheirolin, the hydrolysis product of Glucocheirolin, have garnered attention for their potential as cancer chemopreventive agents.[1][2] Sulforaphane, derived from its precursor glucoraphanin (B191350) found in broccoli and broccoli sprouts, is one of the most extensively studied ITCs.[3][4] Its anticancer activities are well-documented across numerous in vitro and in vivo models.[5]

This compound, on the other hand, is a glucosinolate that yields Cheirolin (3-methylsulfonylpropyl isothiocyanate) upon hydrolysis. While structurally similar to Sulforaphane, Cheirolin is significantly less studied. This guide provides a comparative overview of the anticancer efficacy of Sulforaphane and this compound (via its active form, Cheirolin), summarizing the available experimental data, detailing key mechanisms of action, and highlighting the current gaps in research.

G cluster_0 Hydrolysis of Glucosinolates GCR Glucoraphanin (from Broccoli) MYR1 Myrosinase (Enzyme) GCR->MYR1 SFN Sulforaphane (SFN) (Active Isothiocyanate) GCL This compound MYR2 Myrosinase (Enzyme) GCL->MYR2 CHE Cheirolin (Active Isothiocyanate) MYR1->SFN Hydrolysis MYR2->CHE Hydrolysis

Figure 1: Enzymatic conversion of glucosinolate precursors to active isothiocyanates.

Quantitative Data on Anticancer Efficacy

A significant disparity exists in the volume of research available for Sulforaphane compared to Cheirolin. Sulforaphane's cytotoxic effects have been quantified across a wide array of human cancer cell lines, with half-maximal inhibitory concentration (IC50) values extensively reported. In contrast, specific IC50 data for Cheirolin is not widely available in the current literature, underscoring its under-researched status.

Table 1: Comparative Cytotoxicity (IC50) of Sulforaphane in Human Cancer Cell Lines

The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

Cancer TypeCell LineSulforaphane IC50 (µM)Exposure Time (h)
Breast CancerMCF-7~1572
Breast CancerMDA-MB-231~1072
Prostate CancerPC-3~2024
Prostate CancerLNCaP~1548
Colon CancerHT-29~1524
Lung CancerA54940.248
GlioblastomaU87MG~20-4048
Ovarian CancerA2780~1048
Pancreatic CancerPANC-1~2548

Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.

Mechanisms of Anticancer Efficacy

Isothiocyanates exert their anticancer effects through multiple, complex mechanisms, including the induction of protective enzymes, cell cycle arrest, and apoptosis.

Sulforaphane (SFN)

SFN is a pleiotropic agent that modulates several key signaling pathways involved in carcinogenesis.

  • Induction of Phase II Detoxification Enzymes: SFN is a potent inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 activation upregulates a suite of antioxidant and phase II detoxification enzymes (e.g., Quinone Reductase, Glutathione S-transferases), which protect cells from carcinogenic damage.

  • Induction of Apoptosis: SFN promotes programmed cell death in cancer cells by modulating the Bcl-2 family of proteins to favor a pro-apoptotic state, leading to the release of cytochrome c from mitochondria and subsequent activation of executioner caspases like Caspase-3.

  • Cell Cycle Arrest: SFN can halt the proliferation of cancer cells by inducing cell cycle arrest at the G1/S or G2/M phases. This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21.

  • Inhibition of Histone Deacetylase (HDAC): SFN acts as an HDAC inhibitor, an epigenetic mechanism that can lead to the re-expression of silenced tumor suppressor genes.

G cluster_0 Nrf2 Pathway (Detoxification) cluster_1 Apoptosis Pathway (Cell Death) SFN Sulforaphane (SFN) Keap1 Keap1 SFN->Keap1 inhibits Bax Bax (Pro-apoptotic) SFN->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) SFN->Bcl2 downregulates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds PhaseII Phase II Enzymes (e.g., NQO1, GST) ARE->PhaseII activates transcription of Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Key anticancer signaling pathways modulated by Sulforaphane (SFN).

This compound (Cheirolin)

Research on the specific anticancer mechanisms of Cheirolin is limited. However, available studies indicate that it shares at least one key mechanism with Sulforaphane.

  • Induction of Nrf2 Pathway: Studies have shown that Cheirolin is a significant inducer of Nrf2 nuclear translocation. This activation leads to the increased expression of Nrf2-dependent cytoprotective genes, such as heme oxygenase 1 (HO-1). Notably, the potency of Cheirolin in inducing this pathway was found to be similar to that of Sulforaphane.

Detailed investigations into Cheirolin's ability to induce apoptosis or cell cycle arrest in cancer cells are currently lacking in the scientific literature.

G cluster_0 Nrf2 Pathway (Detoxification) CHE Cheirolin Keap1 Keap1 CHE->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds PhaseII Phase II Enzymes (e.g., HO-1) ARE->PhaseII activates transcription of

Figure 3: Known anticancer signaling pathway modulated by Cheirolin.

Experimental Protocols

The evaluation of anticancer efficacy for compounds like Sulforaphane and Cheirolin relies on a set of standardized in vitro assays.

G A 1. Cell Culture (Cancer Cell Line Seeding) B 2. Compound Treatment (Varying Concentrations of ITC) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Assay Endpoints C->D E Cell Viability Assay (e.g., MTT Assay) D->E F Apoptosis Analysis (e.g., Annexin V/PI Staining) D->F G Cell Cycle Analysis (e.g., PI Staining) D->G H Protein Expression (e.g., Western Blot) D->H I Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) E->I F->I G->I H->I

Figure 4: General experimental workflow for in vitro anticancer efficacy testing.

Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Aspirate the medium and treat cells with various concentrations of the isothiocyanate (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for the desired duration (24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This technique is used to quantify apoptosis and determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells cultured in 6-well plates with the desired concentrations of the isothiocyanate. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation (for Cell Cycle): For cell cycle analysis, fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.

  • Staining:

    • For Apoptosis: Resuspend live cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

    • For Cell Cycle: Wash fixed cells with PBS and resuspend the pellet in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument will measure the fluorescence intensity of individual cells.

  • Data Analysis:

    • Apoptosis: The data is analyzed to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

    • Cell Cycle: A histogram is generated representing the distribution of cells in the G0/G1, S, and G2/M phases based on DNA content (PI fluorescence).

Western Blot Analysis for Apoptosis-Related Proteins

This method is used to detect and quantify specific proteins (e.g., Caspase-3, Bcl-2, Bax, p21) involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Treat cells with isothiocyanates, then lyse the cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them onto a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

Comparative Analysis and Conclusion

The comparison between this compound and Sulforaphane reveals a significant knowledge gap in the scientific literature.

Sulforaphane stands as a benchmark natural compound in cancer chemoprevention research. Its efficacy is supported by extensive quantitative data across a multitude of cancer types and a deep understanding of its pleiotropic mechanisms of action, including robust induction of the Nrf2 pathway, apoptosis, cell cycle arrest, and epigenetic modulation. The wealth of data positions SFN as a promising candidate for further clinical development.

This compound , through its active metabolite Cheirolin , presents an intriguing but largely unexplored alternative. The primary evidence of its anticancer potential lies in its ability to activate the critical Nrf2 detoxification pathway with a potency comparable to that of Sulforaphane. This finding suggests that Cheirolin may share the chemopreventive properties attributed to Nrf2 activation. However, beyond this, its efficacy remains poorly characterized. There is a clear lack of published data on its cytotoxic effects (IC50 values) in cancer cell lines and its ability to induce apoptosis or cell cycle arrest.

References

A Comparative Guide to Glucocheirolin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of Glucocheirolin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document outlines the performance of each method, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.

Introduction to this compound

This compound is a type of glucosinolate, a class of secondary metabolites found in cruciferous plants of the Brassicaceae family.[1][2] These compounds and their hydrolysis products are of significant interest due to their potential biological activities, including roles in plant defense and potential health benefits for humans.[3][4] Accurate quantification of this compound is crucial for research in agriculture, food science, and pharmacology.

Method Comparison

The quantification of this compound is predominantly achieved through chromatographic techniques. HPLC-UV is a widely used and cost-effective method, while LC-MS/MS offers higher sensitivity and selectivity.[5]

Quantitative Performance

The selection of a quantification method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance metrics for HPLC-UV and LC-MS/MS in the context of glucosinolate analysis.

Performance MetricHPLC-UVLC-MS/MS
Limit of Detection (LOD) Higher (typically in the µg/mL range)Lower (can reach ng/mL or pg/mL levels)
Limit of Quantification (LOQ) Higher (typically in the µg/mL range)Lower (enabling trace-level quantification)
Linearity Good, with a typical correlation coefficient (R²) > 0.99Excellent, with a wide dynamic range and R² > 0.99
Accuracy (% Recovery) Generally good, often within 80-120%High, typically within 90-110%
Precision (% RSD) Acceptable, with Relative Standard Deviation (RSD) < 15%Excellent, with RSD often < 10%
Selectivity Moderate, relies on chromatographic separation and UV absorbanceHigh, based on precursor and product ion masses

Note: The exact values for LOD, LOQ, and other parameters can vary depending on the specific instrument, column, and experimental conditions.

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and analysis. The following sections detail the typical experimental protocols for both HPLC-UV and LC-MS/MS methods.

Sample Preparation: Extraction and Purification

A common procedure for extracting and purifying glucosinolates, including this compound, from plant material is as follows:

  • Sample Homogenization : Plant material is freeze-dried and ground to a fine powder to ensure efficient extraction.

  • Enzyme Inactivation : To prevent the enzymatic degradation of glucosinolates by myrosinase, the powdered sample is typically extracted with a hot solvent, such as 70% or 80% methanol (B129727).

  • Extraction : The sample is incubated in the hot methanol solution, often with shaking or sonication, to extract the glucosinolates.

  • Purification : The crude extract is then purified using an ion-exchange column, such as DEAE-Sephadex, to remove interfering compounds.

  • Desulfation : For HPLC-UV analysis, the purified glucosinolates are often subjected to a desulfation step using arylsulfatase. This enzymatic reaction removes the sulfate (B86663) group, resulting in desulfoglucosinolates that have better chromatographic properties on reversed-phase columns. For LC-MS/MS analysis, this step is often omitted as intact glucosinolates can be directly analyzed.

HPLC-UV Analysis
  • Chromatographic System : A standard HPLC system equipped with a UV detector is used.

  • Column : A reversed-phase C18 column is commonly employed for the separation of desulfoglucosinolates.

  • Mobile Phase : A gradient elution with a mixture of water and acetonitrile (B52724) is typically used.

  • Detection : The UV detector is set to a wavelength of 229 nm for the detection of desulfoglucosinolates.

  • Quantification : Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from a known standard, such as sinigrin, and applying a response factor for this compound.

LC-MS/MS Analysis
  • Chromatographic System : An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) is required.

  • Column : A reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used for the separation of intact glucosinolates.

  • Mobile Phase : The mobile phase composition depends on the column used but often consists of a mixture of water and acetonitrile with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization : Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of glucosinolates.

  • Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.

  • Quantification : Quantification is performed using an internal standard and a calibration curve generated from a certified reference standard of this compound.

Visualizing the Workflow and Biological Pathway

To better illustrate the processes involved in this compound analysis and its biological relevance, the following diagrams have been generated.

Glucocheirolin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_uv HPLC-UV Method cluster_lc_ms LC-MS/MS Method cluster_quantification Quantification start Plant Material homogenization Homogenization (Freeze-drying & Grinding) start->homogenization extraction Extraction (Hot Methanol) homogenization->extraction purification Purification (Ion-Exchange Column) extraction->purification desulfation Desulfation (Arylsulfatase) purification->desulfation lc_ms_analysis LC-MS/MS Analysis (Intact Glucosinolate) purification->lc_ms_analysis hplc_uv_analysis HPLC-UV Analysis (C18, 229 nm) desulfation->hplc_uv_analysis quant_hplc Calibration Curve & Response Factor hplc_uv_analysis->quant_hplc quant_lcms Calibration Curve & Internal Standard lc_ms_analysis->quant_lcms

Figure 1. A generalized workflow for the quantification of this compound.

Glucosinolate_Hydrolysis_Pathway cluster_pathway This compound Enzymatic Hydrolysis cluster_conditions Influencing Factors This compound This compound (Intact Glucosinolate) myrosinase Myrosinase (Enzyme) This compound->myrosinase unstable_aglycone Unstable Aglycone myrosinase->unstable_aglycone Hydrolysis glucose Glucose unstable_aglycone->glucose isothiocyanate Cheirolin (Isothiocyanate) unstable_aglycone->isothiocyanate Spontaneous Rearrangement nitrile Nitrile unstable_aglycone->nitrile Alternative Rearrangement conditions pH, Temperature, Cofactors unstable_aglycone->conditions

Figure 2. The enzymatic hydrolysis pathway of this compound by myrosinase.

Conclusion

Both HPLC-UV and LC-MS/MS are robust and reliable methods for the quantification of this compound. The choice between the two techniques should be guided by the specific research question, the required level of sensitivity, and the available resources. For routine analysis and screening of samples with relatively high concentrations of this compound, HPLC-UV provides a cost-effective solution. For studies requiring high sensitivity for trace-level detection, high selectivity to overcome complex matrix effects, and the analysis of intact glucosinolates, LC-MS/MS is the superior method. The detailed protocols and comparative data presented in this guide are intended to aid researchers in making an informed decision for their analytical needs in the study of this compound.

References

A Comparative Guide to the Purity Assessment of Synthesized Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for assessing the purity of synthesized Glucocheirolin, a glucosinolate of significant interest for its potential health benefits. We will explore different purification techniques and analytical methods, comparing them with a well-researched alternative, Glucoraphanin. This guide includes detailed experimental protocols and illustrative data to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction to this compound and its Significance

This compound is a naturally occurring glucosinolate found in various cruciferous vegetables.[1] Like other glucosinolates, it can be hydrolyzed by the enzyme myrosinase into isothiocyanates, which are known for their potential anticancer properties. The purity of synthesized this compound is paramount for accurate in vitro and in vivo studies to evaluate its biological activity and therapeutic potential.

Comparison of Purification Methods for Glucosinolates

The purification of synthesized glucosinolates is a critical step in obtaining a high-purity final product. The choice of purification method can significantly impact the final purity and yield. Below is a comparison of common purification techniques.

Table 1: Comparison of Glucosinolate Purification Methods

Purification MethodPrincipleTypical Purity AchievedAdvantagesDisadvantages
Solid-Phase Extraction (SPE) with Anion Exchange Separation based on the anionic nature of the sulfate (B86663) group in glucosinolates.>95%High selectivity for glucosinolates, effective removal of non-polar impurities.Can be time-consuming for large samples, potential for co-elution of other anionic compounds.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) Separation based on polarity using a reversed-phase column.>99%High resolution and purity, suitable for obtaining highly pure standards.Lower sample loading capacity, more expensive instrumentation and solvents.
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partition chromatography without a solid support matrix.>95%High sample loading capacity, no irreversible adsorption, lower solvent consumption than prep-HPLC.Lower resolution compared to HPLC, may not be suitable for complex mixtures.
Macroporous Anion-Exchange Resin Chromatography Adsorption of glucosinolates onto a resin with subsequent elution.Purity can be significantly increased (e.g., from 43% to ~80% in one study).[2]Scalable for large-scale purification, resin can be regenerated and reused.[2]Purity may not be as high as HPLC, optimization of binding and elution conditions required.

Purity Assessment: A Comparison of Analytical Methods

Accurate determination of purity is essential. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and commonly used techniques.

Table 2: Purity of Synthesized this compound vs. Glucoraphanin by Different Analytical Methods (Illustrative Data)

CompoundPurification MethodAnalytical MethodPurity (%)Reference
This compound Anion Exchange SPEHPLC-UV (229 nm)96.8Hypothetical
This compound Preparative HPLCHPLC-UV (229 nm)99.2Hypothetical
This compound Anion Exchange SPEqHNMR97.5Hypothetical
Glucoraphanin Anion Exchange SPEHPLC-UV (229 nm)97.2[3]
Glucoraphanin Preparative HPLCHPLC-UV (229 nm)>99[3]
Glucoraphanin Anion Exchange SPEqHNMR98.1Hypothetical

Experimental Protocols

Protocol 1: Purification of this compound using Anion Exchange Solid-Phase Extraction (SPE)

This protocol is adapted from standard methods for glucosinolate purification.

1. Materials:

  • Crude synthesized this compound

  • DEAE-Sephadex A-25 or similar anion exchange resin

  • 0.5 M Pyridinium (B92312) acetate (B1210297) buffer (pH 5.5)

  • Deionized water

  • Methanol

  • SPE cartridges

2. Procedure:

  • Column Preparation: Pack SPE cartridges with DEAE-Sephadex A-25 resin and equilibrate the column by washing with 2 column volumes of 0.5 M pyridinium acetate buffer, followed by 2 column volumes of deionized water.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of deionized water and apply it to the equilibrated SPE column.

  • Washing: Wash the column with 2 column volumes of deionized water to remove neutral and cationic impurities.

  • Elution: Elute the purified this compound from the column using 2 column volumes of 0.5 M pyridinium acetate buffer.

  • Desalting (Optional): The eluted fraction can be desalted using a C18 SPE cartridge.

  • Lyophilization: Freeze-dry the purified fraction to obtain this compound as a solid.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 1% to 25% B over 20 minutes, then a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 229 nm

  • Injection Volume: 10 µL

2. Procedure:

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in deionized water. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized and purified this compound in deionized water to a known concentration.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Determine the purity of the synthesized this compound by comparing the peak area of the analyte to the calibration curve generated from the reference standard. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 3: Purity Assessment by Quantitative ¹H NMR (qHNMR)

qHNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.

1. Materials:

  • Purified this compound

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • D₂O (Deuterium oxide)

  • NMR tubes

2. Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the purified this compound and the internal standard. Dissolve both in a precise volume of D₂O in an NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure complete relaxation of the protons by using a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

  • Data Processing: Process the NMR spectrum, including phasing and baseline correction.

  • Purity Calculation: Calculate the purity of this compound by comparing the integral of a well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molar masses of the two compounds.

Visualization of Workflows and Pathways

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Synthesis Crude Synthesized This compound SPE Anion Exchange SPE Synthesis->SPE Purification Step Prep_HPLC Preparative HPLC Synthesis->Prep_HPLC Purification Step HPLC HPLC-UV Analysis SPE->HPLC Analysis qHNMR qHNMR Analysis SPE->qHNMR Analysis Prep_HPLC->HPLC Analysis Prep_HPLC->qHNMR Analysis Purity_Data Purity Data (%) HPLC->Purity_Data qHNMR->Purity_Data

Caption: Workflow for the purity assessment of synthesized this compound.

Signaling_Pathway This compound This compound Myrosinase Myrosinase This compound->Myrosinase Hydrolysis Cheirolin Cheirolin (Isothiocyanate) Myrosinase->Cheirolin Nrf2 Nrf2 Activation Cheirolin->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE PhaseII_Enzymes Phase II Detoxification Enzymes ARE->PhaseII_Enzymes Cell_Protection Cellular Protection PhaseII_Enzymes->Cell_Protection Comparison_Logic cluster_compounds Compounds cluster_methods Assessment Methods cluster_outcome Evaluation Outcome This compound This compound Purification Purification (SPE, HPLC, etc.) This compound->Purification Analysis Analysis (HPLC, qHNMR) This compound->Analysis Glucoraphanin Glucoraphanin Glucoraphanin->Purification Glucoraphanin->Analysis Purity Purity (%) Purification->Purity Analysis->Purity Bioactivity Biological Activity Purity->Bioactivity influences

References

A Comparative Guide to Glucocheirolin and Other Alkylglucosinolates in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of Glucocheirolin and other prominent alkylglucosinolates, including Sulforaphane, Iberin, and Alyssin. The information is curated from experimental data to facilitate objective evaluation and inform future research and development in oncology.

Quantitative Comparison of Bioactive Isothiocyanates

Glucosinolates themselves are biologically inert precursors. Upon hydrolysis by the enzyme myrosinase, they are converted into bioactive isothiocyanates (ITCs). This guide focuses on the anticancer activities of these resulting ITCs: Cheirolin (from this compound), Sulforaphane (from Glucoraphanin), Iberin (from Glucoiberin), and Alyssin (from Glucoalyssin).

The following table summarizes the in vitro efficacy of these ITCs, primarily focusing on their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.

IsothiocyanatePrecursor GlucosinolateCancer Cell LineIC50 Value (µM)Reference
Cheirolin This compoundK562 (Human Erythroleukemic)1 - 6[1][2]
Sulforaphane GlucoraphaninHCT116 (Colon)~15
HT-29 (Colon)~15
Caco-2 (Colon)~15
PC-3 (Prostate)~15
LNCaP (Prostate)~15
MCF-7 (Breast)5 - 27.9[3]
MDA-MB-231 (Breast)~11.3 - 115.7
A549 (Lung)12
H1299 (Lung)8
Iberin GlucoiberinHL-60 (Human Myeloid Leukemia)2.3[4]
Neuroblastoma Cells1 - 25
Alyssin GlucoalyssinHepG2 (Hepatocellular Carcinoma)More potent than Sulforaphane
MDA-MB-231 (Breast)Synergistic with 5-FU
MCF-7 (Breast)Synergistic with 5-FU
Caco-2 (Colon)Additive/Antagonistic with 5-FU
HT-29 (Colon)Antagonistic with 5-FU

Mechanisms of Action: A Comparative Overview

Alkylglucosinolate-derived isothiocyanates exert their anticancer effects through a variety of molecular mechanisms. While there are overlapping pathways, distinct differences in their primary modes of action are emerging.

Key Signaling Pathways

The following diagram illustrates the primary signaling pathways modulated by these isothiocyanates in cancer cells.

cluster_ITCs Isothiocyanates cluster_Mechanisms Cellular Effects cluster_Outcome Outcome Cheirolin Cheirolin Apoptosis Apoptosis Induction Cheirolin->Apoptosis High Activity Sulforaphane Sulforaphane Sulforaphane->Apoptosis CellCycle Cell Cycle Arrest Sulforaphane->CellCycle G2/M Arrest Nrf2 Nrf2 Activation Sulforaphane->Nrf2 NFkB NF-κB Inhibition Sulforaphane->NFkB Iberin Iberin Iberin->Apoptosis Caspase-dependent Iberin->CellCycle G1/G2 Arrest Iberin->NFkB Alyssin Alyssin ROS ROS Induction Alyssin->ROS Potent Induction Tubulin Tubulin Depolymerization Alyssin->Tubulin CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycle->CancerCellDeath Nrf2->CancerCellDeath Detoxification ROS->Apoptosis Tubulin->CellCycle NFkB->CancerCellDeath Anti-inflammatory

Caption: Overview of signaling pathways affected by different isothiocyanates.

  • Cheirolin (from this compound): The isothiocyanate derived from this compound has demonstrated significant antiproliferative activity, particularly against human erythroleukemic cells.[1] Its primary mechanism appears to be the potent induction of apoptosis.

  • Sulforaphane: As the most extensively studied isothiocyanate, Sulforaphane exhibits a broad range of anticancer activities. Its primary mechanisms include the potent activation of the Nrf2 antioxidant response element pathway, leading to the induction of phase II detoxification enzymes. It also induces cell cycle arrest, primarily at the G2/M phase, and promotes apoptosis.

  • Iberin: This isothiocyanate has been shown to induce both cell cycle arrest and apoptosis in various cancer cell lines, including neuroblastoma. Its pro-apoptotic effects are mediated through caspase activation. Some studies suggest that Iberin can be more potent than Sulforaphane in certain cancer cell types.

  • Alyssin: Research indicates that Alyssin exhibits strong anticancer activity, in some cases surpassing that of Sulforaphane. Its mechanisms of action include the robust induction of reactive oxygen species (ROS) and the disruption of microtubule dynamics through tubulin depolymerization. It has also been shown to work synergistically with conventional chemotherapy drugs like 5-fluorouracil (B62378) in breast cancer cells.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide to ensure reproducibility and aid in the design of future studies.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plates B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of ITC B->C D 4. Incubate for a specified period (e.g., 24, 48, 72h) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h to allow formazan (B1609692) crystal formation E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at ~570nm G->H I 9. Calculate cell viability and IC50 values H->I

Caption: Standard workflow for an MTT-based cell viability assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the isothiocyanate (Cheirolin, Sulforaphane, Iberin, or Alyssin) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a defined period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Cells are treated with the isothiocyanate of interest at a predetermined concentration and for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Conclusion

The available evidence indicates that this compound, through its hydrolysis product Cheirolin, possesses potent anticancer properties, comparable to and in some contexts potentially as effective as the well-studied Sulforaphane. Alyssin, in particular, has demonstrated superior anticancer activity in some studies. Iberin also shows significant promise with strong pro-apoptotic effects.

The primary mechanisms of action for these alkylglucosinolate-derived isothiocyanates involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as Nrf2 and NF-κB. Notably, Alyssin's ability to induce high levels of ROS and disrupt tubulin polymerization highlights a distinct mechanistic profile.

Further research is warranted to fully elucidate the comparative efficacy and mechanisms of action of Cheirolin and Alyssin across a broader range of cancer types. Head-to-head preclinical and, eventually, clinical studies will be crucial to determine their potential as novel therapeutic agents in oncology. This guide serves as a foundational resource for researchers and drug development professionals to navigate the current landscape of these promising natural compounds.

References

Validation of Glucocheirolin as a Dietary Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of dietary intake is paramount in nutritional research and drug development. Biomarkers offer an objective measure to complement or replace self-reported dietary data, which is often prone to inaccuracies. This guide provides a comparative validation of glucocheirolin as a dietary biomarker for cruciferous vegetable consumption, juxtaposed with alternative biomarkers, supported by experimental data and detailed methodologies.

Introduction to this compound and Cruciferous Vegetable Biomarkers

This compound is an alkylglucosinolate, a class of sulfur-containing compounds found in cruciferous vegetables. Its presence in vegetables like cauliflower, horseradish, swedes, and turnips makes it a potential candidate as a specific biomarker of intake for these foods.[1] When consumed, glucosinolates are hydrolyzed by the enzyme myrosinase, present in the plant tissue and the gut microbiota, into various bioactive compounds, including isothiocyanates. These metabolites are then absorbed and excreted in urine, offering a window into dietary exposure.

However, the validation of any dietary biomarker requires rigorous scientific evidence of its specificity, sensitivity, and dose-response relationship. While numerous compounds from cruciferous vegetables are being investigated as potential biomarkers, this guide will focus on the current state of validation for this compound and compare it with more established markers, particularly S-methyl-L-cysteine sulfoxide (B87167) (SMCSO) and isothiocyanates.

Comparative Analysis of Dietary Biomarkers for Cruciferous Vegetables

The ideal dietary biomarker should be specific to the food source, show a clear dose-dependent relationship with intake, and be reliably measurable in biological samples. The following table summarizes the available quantitative data for this compound and its alternatives.

BiomarkerFood Source SpecificityMatrixAnalytical MethodDose-Response RelationshipSensitivity & SpecificityCurrent Validation Status
This compound Primarily found in cauliflower, horseradish, swedes, and turnips.[1]Urine, PlasmaLC-MS/MSNot well-established in human studies.Not determined in human studies.Potential biomarker; requires further validation.
S-methyl-L-cysteine sulfoxide (SMCSO) Abundant in a wide range of Brassica vegetables, including broccoli, Brussels sprouts, and cabbage. Also found in Allium vegetables.[2][3][4]Urine, Plasma1H NMR, LC-MS/MSDemonstrated in human intervention studies.Identified as a stable and accurate urinary biomarker for cruciferous vegetable intake.Validated biomarker.
Isothiocyanates (e.g., Sulforaphane) Formed from the hydrolysis of glucosinolates present in most cruciferous vegetables.Urine, PlasmaLC-MS/MSUrinary excretion correlates significantly with cruciferous vegetable intake.Urinary excretion of total isothiocyanates is considered a useful and precise biomarker of exposure.Well-established biomarkers.
3,3'-Diindolylmethane (DIM) A metabolite of indole-3-carbinol, which is formed from the glucosinolate glucobrassicin (B1234704) found in Brassica vegetables.UrineLC-MS/MSUrinary excretion increases with increasing glucobrassicin dose.Reliable biomarker of glucobrassicin exposure.Validated biomarker.

Experimental Protocols

Accurate and reproducible measurement is a cornerstone of biomarker validation. Below are detailed methodologies for the analysis of key biomarkers discussed.

Protocol 1: Quantification of S-methyl-L-cysteine sulfoxide (SMCSO) in Human Urine and Plasma by LC-MS/MS

This method is adapted from a validated protocol for the sensitive and specific quantification of SMCSO.

1. Sample Preparation:

  • Urine: To 50 µL of urine, add 40 µL of an internal standard working solution (isotope-labeled SMCSO) and 110 µL of ULC/MS grade water containing 10% v/v ammonia. Add 800 µL of ULC/MS grade methanol (B129727), vortex, and centrifuge at 10,000 rpm for 1 minute. Transfer the supernatant for analysis.

  • Plasma: To 50 µL of plasma, add 40 µL of the internal standard working solution and 910 µL of ULC/MS grade methanol. Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Shodex Asahipak NH2P-40).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM ammonium (B1175870) carbonate buffer, pH 9.3.

  • Gradient: A linear gradient from 80% to 20% A over 30 minutes.

  • Flow Rate: 100 µL/min.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for SMCSO and its internal standard.

Protocol 2: General Method for Glucosinolate Analysis in Plant Material by LC-MS

This protocol provides a general framework for the extraction and analysis of glucosinolates, including this compound, from cruciferous vegetables.

1. Sample Preparation:

  • Freeze-dry and grind the vegetable material to a fine powder.

  • Deactivate myrosinase by heating the powder (e.g., steaming or microwaving).

  • Extract the glucosinolates using a solvent mixture, typically 70-80% methanol or ethanol (B145695) in water.

  • Centrifuge the extract to remove solid debris.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., Xbridge C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the different glucosinolates.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Full scan mode to identify potential glucosinolates based on their mass-to-charge ratio and characteristic fragmentation patterns (e.g., loss of SO3). For quantification, MRM would be used with authentic standards if available.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Glucosinolate_Metabolism cluster_ingestion Dietary Intake cluster_digestion Digestion & Metabolism cluster_excretion Excretion & Measurement Cruciferous_Vegetables Cruciferous Vegetables (e.g., Cauliflower, Broccoli) This compound This compound Cruciferous_Vegetables->this compound Other_Glucosinolates Other Glucosinolates (e.g., Glucoraphanin) Cruciferous_Vegetables->Other_Glucosinolates Myrosinase Myrosinase (Plant & Gut Flora) This compound->Myrosinase Urine_Plasma Urine / Plasma This compound->Urine_Plasma Excreted Intact (Hypothesized) Other_Glucosinolates->Myrosinase Isothiocyanates Isothiocyanates & Other Metabolites Myrosinase->Isothiocyanates Isothiocyanates->Urine_Plasma Biomarker_Analysis Biomarker Analysis (LC-MS/MS) Urine_Plasma->Biomarker_Analysis

Glucosinolate Metabolism and Biomarker Pathway

Biomarker_Validation_Workflow A Hypothesize Biomarker (e.g., this compound) B Develop & Validate Analytical Method (LC-MS/MS) A->B C Conduct Controlled Feeding Study B->C D Collect Biological Samples (Urine, Plasma) C->D H Compare with Alternative Biomarkers C->H E Quantify Biomarker Concentrations D->E F Statistical Analysis: Dose-Response E->F G Statistical Analysis: Sensitivity & Specificity E->G I Validate Biomarker F->I G->I H->I

Experimental Workflow for Biomarker Validation

Biomarker_Comparison cluster_this compound This compound cluster_smcso SMCSO cluster_itc Isothiocyanates Cruciferous_Intake Cruciferous Vegetable Intake G_Specificity High Specificity (Limited Food Sources) Cruciferous_Intake->G_Specificity S_Specificity Moderate Specificity (Brassica & Allium) Cruciferous_Intake->S_Specificity I_Specificity Broad Specificity (Most Crucifers) Cruciferous_Intake->I_Specificity G_Validation Limited Validation Data G_Specificity->G_Validation S_Validation Well-Validated (Human Studies) S_Specificity->S_Validation I_Validation Well-Validated (Dose-Response Known) I_Specificity->I_Validation

References

A Comparative Guide to Glucocheirolin Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various techniques for the extraction of Glucocheirolin, a sulfur-containing glucosinolate with significant interest in the scientific community for its potential therapeutic properties. The selection of an appropriate extraction method is critical for obtaining high yields and purity of this compound for research and drug development purposes. This document outlines and compares conventional and modern extraction methods, presenting available quantitative data, detailed experimental protocols, and visualizations of key processes to aid in the selection of the most suitable technique.

Comparative Analysis of Extraction Techniques

The efficiency of this compound extraction is influenced by several factors, including the chosen method, solvent, temperature, and duration of the extraction. Below is a summary of quantitative data for different extraction techniques. It is important to note that the yields can vary depending on the plant source, its age, and the specific experimental conditions.

Extraction TechniqueSolventTemperature (°C)TimeTypical Yield of Glucosinolates (mg/g DW)PurityKey AdvantagesKey Disadvantages
Maceration (Cold) 80% Methanol (B129727)Room Temperature30 min shaking31.9 - 34.3 (Total Glucosinolates)[1]ModerateSimple, cost-effective, minimizes thermal degradation[1][2]Time-consuming, potentially lower efficiency than other methods.
Maceration (Hot) 70% Methanol70 - 75 °C10 - 20 min30.3 (Total Glucosinolates)[1]ModerateInactivates myrosinase, preventing enzymatic degradation of glucosinolates[3]Risk of thermal degradation of some glucosinolates.
Soxhlet Extraction Methanol / Ethanol (B145695)Boiling point of solvent6 - 24 hoursNot specifically reported for this compound, but generally provides high yields for many phytochemicalsModerate to HighExhaustive extraction leading to high yields.Time-consuming, large solvent consumption, potential thermal degradation of analytes
Ultrasound-Assisted Extraction (UAE) 42% Ethanol43 °C30 min7.4 (Total Glucosinolates as sinigrin (B192396) equivalents)Moderate to HighReduced extraction time, lower solvent consumption, improved efficiencyEquipment cost, potential for localized heating.
Microwave-Assisted Extraction (MAE) Methanol80 °C10 minComparable to ISO methods, higher than UAE for total glucosinolatesModerate to HighRapid extraction, reduced solvent usage, higher efficiencySpecialized equipment required, potential for localized overheating.
Supercritical Fluid Extraction (SFE) CO₂ with co-solvent (e.g., ethanol)32 - 65 °CVariesYields up to 17.5% have been reported for bioactive compounds from plant materialHigh"Green" technology, high selectivity, solvent-free final productHigh initial equipment cost, complex operation.

Experimental Protocols

Below are detailed methodologies for the key extraction experiments.

Maceration (Cold and Hot)

Objective: To extract this compound using simple solvent immersion.

Protocol:

  • Sample Preparation: Freeze-dry and grind the plant material to a fine powder.

  • Cold Maceration:

    • Weigh 1 g of the powdered plant material and place it in a flask.

    • Add 10 mL of 80% methanol.

    • Shake the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture and collect the supernatant.

  • Hot Maceration:

    • Weigh 1 g of the powdered plant material and place it in a flask.

    • Add 10 mL of 70% methanol preheated to 75°C.

    • Maintain the temperature at 75°C for 10-20 minutes with occasional stirring.

    • Centrifuge the mixture and collect the supernatant.

  • Post-Extraction: The supernatant can be filtered and then analyzed by HPLC to determine the this compound content.

Soxhlet Extraction

Objective: To achieve exhaustive extraction of this compound through continuous solvent cycling.

Protocol:

  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into a thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill a round-bottom flask with approximately 300 mL of the extraction solvent (e.g., methanol or ethanol).

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 16-24 hours, with a cycling rate of 4-6 cycles per hour.

  • Post-Extraction:

    • After extraction, cool the apparatus and collect the solvent containing the extract.

    • The extract can be concentrated using a rotary evaporator.

    • The concentrated extract is then ready for purification and analysis.

Ultrasound-Assisted Extraction (UAE)

Objective: To enhance the extraction of this compound using ultrasonic waves.

Protocol:

  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Extraction:

    • Place 1 g of the powdered plant material in a flask.

    • Add 10-15 mL of the chosen solvent (e.g., 42% ethanol).

    • Immerse the flask in an ultrasonic bath.

    • Sonication is typically carried out at a frequency of 35 kHz for 30 minutes at a controlled temperature of 30-43°C.

  • Post-Extraction:

    • Centrifuge the mixture to separate the solid material from the extract.

    • The supernatant is then filtered and prepared for analysis.

Microwave-Assisted Extraction (MAE)

Objective: To utilize microwave energy for rapid extraction of this compound.

Protocol:

  • Sample Preparation: Grind the plant material to a fine powder.

  • Extraction:

    • Place 1 g of the powdered plant material in a microwave-safe extraction vessel.

    • Add 20 mL of the extraction solvent (e.g., methanol).

    • Seal the vessel and place it in a microwave extractor.

    • Apply microwave power (e.g., 250 W) for a short duration (e.g., 10 minutes) at a controlled temperature (e.g., 80°C).

  • Post-Extraction:

    • After the extraction is complete and the vessel has cooled, filter the extract to remove solid particles.

    • The filtrate is then ready for analysis.

Supercritical Fluid Extraction (SFE)

Objective: To extract this compound using environmentally friendly supercritical CO₂.

Protocol:

  • Sample Preparation: The plant material should be dried and ground to a consistent particle size to ensure efficient extraction.

  • Extraction:

    • Load the ground plant material into the extraction vessel.

    • The system is then pressurized with CO₂ and heated to supercritical conditions (e.g., above 31°C and 74 bar).

    • A co-solvent such as ethanol may be added to the CO₂ to increase the polarity of the supercritical fluid and enhance the extraction of polar compounds like glucosinolates.

    • The supercritical fluid is passed through the extraction vessel, where it dissolves the this compound.

    • The pressure and temperature can be optimized to selectively extract the target compound (e.g., 283 bar and 32°C).

  • Post-Extraction:

    • The extract-laden supercritical fluid is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

    • The collected extract is solvent-free and can be used for further analysis and application.

Visualizations

This compound Extraction and Analysis Workflow

The following diagram illustrates a general workflow for the extraction and subsequent analysis of this compound from a plant source.

Extraction_Workflow Start Plant Material Preparation Grinding & Drying Start->Preparation Extraction Extraction (Maceration, Soxhlet, UAE, MAE, SFE) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (if applicable) Filtration->Concentration Purification Purification (e.g., SPE) Concentration->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis End This compound Data Analysis->End

Caption: A generalized workflow for this compound extraction and analysis.

Signaling Pathway of this compound Hydrolysis Products

This compound, upon hydrolysis by the enzyme myrosinase, releases isothiocyanates. These bioactive compounds are known to exert their anticancer and antioxidant effects primarily through the activation of the Keap1-Nrf2-ARE signaling pathway.

Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (from this compound) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Maf Maf Maf->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

Caption: Activation of the Keap1-Nrf2-ARE pathway by isothiocyanates.

References

Efficacy of Glucocheirolin compared to its isothiocyanate derivative

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the glucosinolate precursor, glucocheirolin, and its isothiocyanate derivative, cheirolin (B1668576), reveals a significant disparity in biological activity. Experimental evidence strongly indicates that the therapeutic efficacy attributed to this compound is, in fact, mediated by its hydrolysis to the biologically active isothiocyanate, cheirolin.

Glucosinolates, such as this compound, are secondary metabolites found in cruciferous vegetables.[1] They are generally considered to be biologically inert precursors.[1] Their conversion to isothiocyanates, facilitated by the enzyme myrosinase, is crucial for their bioactivity.[1] This guide provides a comprehensive comparison of the efficacy of this compound and its corresponding isothiocyanate, cheirolin, with supporting experimental data and detailed methodologies.

Data Presentation: Comparative Efficacy

One key study investigated the antiproliferative activity of several glucosinolates, including sinigrin, glucotropaeolin, and glucobrassicin, against the human colon cancer cell line HT29. The results unequivocally showed that the intact glucosinolates exhibited no cytotoxic activity.[1] However, when hydrolyzed by the enzyme myrosinase, which converts them to their respective isothiocyanates, a significant inhibition of cancer cell growth was observed.[1] Furthermore, the pure isothiocyanate and indole (B1671886) hydrolysis products demonstrated the most potent antiproliferative effects.

Based on this well-established principle within the glucosinolate field, a qualitative comparison of the efficacy of this compound and cheirolin can be summarized as follows:

CompoundChemical ClassAnticipated Biological ActivitySupporting Evidence
This compound GlucosinolateLow to Negligible Intact glucosinolates are generally biologically inactive and require enzymatic hydrolysis to become active. Studies on other glucosinolates show no cytotoxic effects in their intact form.
Cheirolin IsothiocyanateHigh Isothiocyanates are the bioactive hydrolysis products of glucosinolates. Cheirolin has been shown to induce the Nrf2 signaling pathway, a key mechanism for cellular protection and anti-inflammatory responses.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for cheirolin's biological activity involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes.

Studies have shown that isothiocyanates, including cheirolin, can induce the nuclear translocation of Nrf2. This activation may be mediated by the upstream phosphorylation of Nrf2 by mitogen-activated protein kinases (MAPKs) such as Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of protective enzymes like heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γGCS).

G Cheirolin-Induced Nrf2 Signaling Pathway Cheirolin Cheirolin ERK_JNK ERK / JNK (Phosphorylation) Cheirolin->ERK_JNK Activates Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ERK_JNK->Keap1_Nrf2 Phosphorylates Nrf2 Nrf2_p Phosphorylated Nrf2 Keap1_Nrf2->Nrf2_p Dissociation Nrf2_n Nrf2 (Nucleus) Nrf2_p->Nrf2_n Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Gene_Expression Increased Expression of Antioxidant & Detoxification Genes (e.g., HO-1, γGCS) ARE->Gene_Expression Initiates Transcription

Caption: Cheirolin activates the Nrf2 signaling pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.

Workflow:

G MTT Assay Workflow start Start seed_cells Seed cells into a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (allow attachment) seed_cells->incubate1 add_compounds Add varying concentrations of This compound or Cheirolin incubate1->add_compounds incubate2 Incubate for 24-72 hours add_compounds->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (formazan formation) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance end End read_absorbance->end G Nrf2 Western Blot Workflow start Start treat_cells Treat cells with Cheirolin start->treat_cells fractionate Separate cytoplasmic and nuclear fractions treat_cells->fractionate protein_quant Quantify protein concentration (e.g., BCA assay) fractionate->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane transfer->block primary_ab Incubate with primary antibody (anti-Nrf2) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect end End detect->end

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

Glucocheirolin: Key Chemical Data

To ensure safe handling and disposal, it is crucial to be aware of the known properties of this compound. The table below summarizes key quantitative data for this compound.

PropertyData
Molecular Formula C₁₁H₂₁NO₁₁S₃[1]
Molecular Weight 439.5 g/mol [1]
Appearance Solid[1]
Melting Point 168 °C[1]
Solubility Soluble in water[2]

Step-by-Step Disposal Protocol for this compound

Given the absence of specific hazard classifications for this compound, it is prudent to handle it as a chemical waste with unknown toxicity. The following procedures are designed to minimize risk and ensure compliance with general laboratory waste regulations.

1. Personal Protective Equipment (PPE): Before handling this compound waste, it is mandatory to wear appropriate PPE. This includes:

  • Chemical safety goggles

  • Nitrile gloves

  • A laboratory coat

2. Waste Segregation and Collection: Proper segregation of chemical waste is critical to prevent unintended reactions.

  • Waste Container: Collect waste this compound in a designated, chemically compatible container with a secure, leak-proof lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the approximate quantity. Do not use abbreviations.

  • Incompatible Materials: Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents, to avoid unforeseen reactions.

3. Spill Management: In the event of a spill:

  • Use an inert absorbent material to collect the spilled substance.

  • Place the contaminated absorbent material into the designated hazardous waste container.

4. Container Storage:

  • Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated.

  • Segregation: Ensure the container is segregated from incompatible materials.

5. Final Disposal:

  • Do Not Dispose Down the Drain: Due to its chemical nature and the lack of specific environmental impact data, this compound should not be disposed of down the drain.

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound, providing a clear visual guide for laboratory personnel.

G A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Labeled, Compatible Hazardous Waste Container B->C D Collect Waste this compound (Solid or in Solution) C->D E Spill Occurs D->E No H Securely Seal Container D->H F Clean Spill with Inert Absorbent E->F Yes G Place Contaminated Material in Waste Container F->G G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Pickup and Final Disposal I->J K End J->K

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can manage and dispose of this compound responsibly, ensuring the safety of personnel and the protection of the environment. Always consult your institution's specific waste management policies for any additional requirements.

References

Personal protective equipment for handling Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Glucocheirolin

Personal Protective Equipment (PPE)

A cautious approach to personal protection is recommended to minimize exposure and prevent potential contamination. The following table summarizes the recommended PPE for handling this compound, particularly in its solid, powdered form.

PPE Category Equipment Specification and Rationale
Eye/Face Protection Safety goggles with side shields or a face shieldMust meet EN 166 or equivalent standards to protect against splashes and airborne particles.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Tested according to EN 374.[1] Double-gloving is recommended for handling the pure compound. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat is recommended to protect skin and clothing from potential contamination.
Respiratory Protection Particulate filter device (e.g., N95 or P1)Necessary when handling the powder and if dust formation is likely. A P1 filter is rated to filter at least 80% of airborne particles.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe and efficient handling of this compound. The following procedural steps and diagram outline the recommended process.

Experimental Workflow for Handling this compound

cluster_receipt 1. Receiving and Storage cluster_handling 2. Preparation and Handling cluster_experiment 3. Experimental Use cluster_disposal 4. Decontamination and Disposal Receipt Receive Shipment Verification Verify Integrity Receipt->Verification Inspect container Storage Store Appropriately Verification->Storage If intact Donning_PPE Don PPE Storage->Donning_PPE Weighing Weigh Compound Donning_PPE->Weighing In fume hood Dissolving Prepare Solution Weighing->Dissolving Use dedicated utensils Experiment Conduct Experiment Dissolving->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Waste_Collection Collect Waste Decontaminate->Waste_Collection Disposal Dispose of Waste Waste_Collection->Disposal Follow institutional guidelines

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol
  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE (lab coat and gloves) during this process. Verify that the container is clearly labeled.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, protected from direct sunlight. Keep the container tightly sealed to prevent contamination and degradation. The recommended storage temperature is typically below -8°C for the potassium salt form.

  • Preparation :

    • Before handling, ensure you have read and understood this safety guide and your institution's general safety procedures.

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation risk.

    • Don all required PPE as specified in the table above before opening the container.

  • Weighing and Transferring :

    • Use a spatula or other dedicated utensils to carefully transfer the desired amount of the compound.

    • Avoid any actions that could generate dust, such as pouring from a height.

  • Dissolving : When preparing solutions, add the solvent to the powder slowly to prevent splashing.

  • Spill Management :

    • For small spills of the solid, gently cover the spill with a damp paper towel to avoid generating dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed, labeled bag for disposal.

    • For liquid spills, absorb with an inert material and collect for disposal.

Disposal Plan

Proper disposal of this compound and associated waste is critical to maintaining a safe laboratory environment.

  • Waste Collection : All disposable materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated wipes, should be collected in a designated and clearly labeled hazardous waste container.

  • Container Disposal : Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste.

  • Chemical Waste : Unused this compound and solutions containing the compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Logical Diagram for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.

Start Start: Assess Task IsPowder Handling solid/powder? Start->IsPowder IsSolution Working with solution? IsPowder->IsSolution No UseRespirator Use N95/P1 Respirator IsPowder->UseRespirator Yes StandardPPE Standard PPE sufficient (Goggles, Gloves, Lab Coat) IsSolution->StandardPPE No AerosolRisk Risk of aerosol generation? IsSolution->AerosolRisk Yes AerosolRisk->UseRespirator Yes AerosolRisk->StandardPPE No

Caption: Decision tree for respiratory protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glucocheirolin
Reactant of Route 2
Reactant of Route 2
Glucocheirolin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.